Cyclobutene
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclobutene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-2-4-3-1/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBGXYDUODCMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26710-12-3 | |
| Record name | Cyclobutene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26710-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60231616 | |
| Record name | Cyclobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-35-5 | |
| Record name | Cyclobutene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Cyclobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutene, a four-membered cycloalkene with the chemical formula C₄H₆, is a highly strained and reactive molecule that has garnered significant interest in organic synthesis and materials science. Its unique structural and electronic properties make it a valuable building block for the construction of complex molecular architectures and a versatile precursor in various chemical transformations. This guide provides a comprehensive overview of the synthesis and properties of this compound, with a focus on practical experimental protocols and detailed data analysis.
Properties of this compound
This compound is a colorless gas at room temperature that is unstable and prone to polymerization or decomposition.[1] Its high reactivity stems from significant ring strain, a consequence of the deviation of its bond angles from the ideal sp² and sp³ geometries.
Physical and Thermodynamic Properties
The key physical and thermodynamic properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₆ |
| Molar Mass | 54.09 g/mol |
| Boiling Point | 2 °C |
| Melting Point | -133 °C |
| Density | 0.679 g/cm³ (at 0°C) |
| Standard Enthalpy of Formation (gas) | +157.3 ± 1.2 kJ/mol |
| Ring Strain Energy | ~125 kJ/mol |
Structural Parameters
The geometry of the this compound ring is non-planar, with the double bond introducing significant angle strain. The approximate bond lengths and angles are provided below.
| Bond/Angle | Value |
| C=C Bond Length | ~1.34 Å |
| C-C Bond Length (adjacent to double bond) | ~1.52 Å |
| C-C Bond Length (allylic) | ~1.56 Å |
| C=C-C Bond Angle | ~94° |
| C-C-C Bond Angle | ~86° |
Spectroscopic Data
The spectroscopic signature of this compound is crucial for its identification and characterization.
| Spectroscopy | Characteristic Features |
| ¹H NMR (CDCl₃) | δ 6.1 (m, 2H, vinyl), 2.6 (m, 4H, allylic) |
| ¹³C NMR (CDCl₃) | δ 137.2 (vinyl), 31.8 (allylic) |
| Infrared (IR) | ~3060 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 54. Fragmentation often involves retro-[2+2] cycloaddition to give two molecules of acetylene (m/z = 26). |
Synthesis of this compound
Several synthetic strategies have been developed to access the strained this compound ring system. The most common and versatile methods are detailed below.
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition is a powerful method for the synthesis of cyclobutane and this compound derivatives. This reaction involves the light-induced reaction of two alkene moieties to form a four-membered ring. The synthesis of this compound itself can be achieved through the photochemical dimerization of acetylene, although this is often not a practical laboratory method. A more common approach involves the cycloaddition of an alkyne with an alkene, followed by further modifications.
Experimental Protocol: Photochemical [2+2] Cycloaddition for a Substituted this compound
This protocol describes the synthesis of a substituted this compound via the photochemical cycloaddition of an alkyne and an alkene, a general method adaptable for various substrates.
Materials:
-
Alkene (e.g., maleic anhydride)
-
Alkyne (e.g., propyne)
-
Acetone (as a photosensitizer and solvent)
-
High-pressure mercury lamp or other suitable UV light source
-
Quartz reaction vessel
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene (1.0 eq) and a suitable photosensitizer such as acetone in a deoxygenated solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C) and purge the system with an inert gas (N₂ or Ar) for 15-30 minutes to remove oxygen, which can quench the excited state of the photosensitizer.
-
Introduce the alkyne (excess, e.g., 3-5 eq) into the reaction mixture.
-
Irradiate the reaction mixture with a high-pressure mercury lamp while maintaining the temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, stop the irradiation and allow the reaction mixture to warm to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.
Dehydrohalogenation of Halocyclobutanes
The elimination of a hydrogen halide from a halocyclobutane is a classical and effective method for the synthesis of this compound. This reaction is typically carried out using a strong base.
Experimental Protocol: Dehydrobromination of Bromocyclobutane
Materials:
-
Bromocyclobutane
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for distillation and handling of air-sensitive reagents.
Procedure:
-
Set up a distillation apparatus under an inert atmosphere (N₂ or Ar).
-
In the distillation flask, place potassium tert-butoxide (1.5 eq).
-
Add anhydrous DMSO to the flask to dissolve the base.
-
Heat the mixture to a temperature that allows for the distillation of the product (this compound boils at 2 °C).
-
Slowly add bromocyclobutane (1.0 eq) to the heated base solution.
-
The volatile this compound will distill as it is formed. Collect the distillate in a cold trap cooled with a dry ice/acetone bath.
-
The collected this compound can be further purified by redistillation if necessary.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic olefins, including cyclobutenes, from acyclic dienes. This method utilizes transition metal catalysts, most notably Grubbs' and Schrock's catalysts.
Experimental Protocol: Ring-Closing Metathesis of a 1,5-Hexadiene Derivative
Materials:
-
A suitable 1,5-hexadiene derivative
-
Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus.
Procedure:
-
In a flask under an inert atmosphere, dissolve the 1,5-hexadiene derivative (1.0 eq) in the anhydrous, deoxygenated solvent.
-
Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction is driven by the release of ethylene gas.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound derivative.
Chemical Reactivity and Signaling Pathways
The high ring strain of this compound dictates its chemical reactivity, making it a versatile intermediate in organic synthesis.
Thermal Ring Opening
One of the most characteristic reactions of this compound is its thermal electrocyclic ring-opening to form 1,3-butadiene. This reaction proceeds in a conrotatory fashion as predicted by the Woodward-Hoffmann rules.
Caption: Thermal electrocyclic ring-opening of this compound.
Addition Reactions
The double bond in this compound readily undergoes various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, to yield the corresponding saturated cyclobutane derivatives.
Use in Drug Development
The rigid, three-dimensional scaffold of the cyclobutane ring, which can be accessed from this compound, is an attractive feature in drug design. Incorporating this motif can lead to improved metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
Experimental and Logical Workflows
The synthesis of functionalized cyclobutenes often involves a multi-step sequence. A generalized workflow is depicted below.
Caption: A general workflow for the synthesis of a functionalized this compound.
Logical Relationships in this compound Chemistry
The chemistry of this compound is governed by the interplay of its structure, strain, and reactivity.
Caption: Interplay of key concepts in this compound chemistry.
Conclusion
This compound remains a molecule of great interest due to its unique combination of high reactivity and synthetic potential. The methods for its synthesis, particularly modern catalytic approaches like ring-closing metathesis, have expanded the accessibility of this strained ring system and its derivatives. A thorough understanding of its properties and reactivity is essential for harnessing its potential in the development of novel synthetic methodologies, complex molecule synthesis, and the design of new therapeutic agents. This guide provides a foundational resource for researchers and professionals working in these fields.
References
An In-depth Technical Guide to Ring Strain Analysis in Cyclobutene Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental methodologies, and computational approaches used in the analysis of ring strain in cyclobutene compounds. The unique chemical properties conferred by the strained four-membered ring of this compound make it a compelling scaffold in modern drug discovery and organic synthesis. Understanding and quantifying this strain is paramount for predicting reactivity, conformational preferences, and biological activity.
Core Principles of Ring Strain in this compound
Ring strain in this compound arises from a combination of angle strain and torsional strain. The ideal sp² bond angle is 120°, while the ideal sp³ bond angle is 109.5°. In a planar this compound ring, the internal angles would be 90°, leading to significant deviation from these ideal geometries and thus substantial angle strain. To alleviate some of this strain, this compound adopts a puckered or bent conformation.
The total strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free acyclic analogue. This energy can be experimentally determined and computationally modeled, providing a quantitative measure of the molecule's instability and inherent reactivity.
Quantitative Analysis of Ring Strain
A summary of key quantitative data related to the ring strain in this compound and related compounds is presented in the table below. These values are crucial for comparative analysis and for understanding the impact of substitution on the stability of the this compound ring.
| Compound | Strain Energy (kcal/mol) | Heat of Hydrogenation (kcal/mol) | C=C Bond Length (Å) | C-C Single Bond Length (Å) | C=C-C Angle (°) | Reference(s) |
| This compound | ~26-30 | -31.5[1] | 1.342 | 1.517 | 94 | |
| 1-Methylthis compound | - | -28.48[2] | - | - | - | |
| Methylenecyclobutane | - | -29.43[2] | - | - | - | |
| Cyclobutane | 26.3[3] | - | - | 1.548 | - | |
| cis-1,2-Dimethylcyclobutane | - | -25.8 | - | - | - |
Experimental Protocols for Ring Strain Analysis
The quantification of ring strain in this compound compounds relies on a combination of thermodynamic measurements, spectroscopic analysis, and structural determination techniques.
Combustion Calorimetry (Bomb Calorimetry)
This method determines the heat of combustion (ΔH°c) of a compound, which can be used to calculate its heat of formation (ΔH°f) and subsequently its strain energy.
Protocol:
-
Sample Preparation: A precisely weighed pellet (0.8 - 1.0 g) of the this compound derivative is prepared. For liquid samples, a gelatin capsule is used.
-
Bomb Assembly: The sample is placed in a sample holder within the bomb. A fuse wire is attached to the electrodes, making contact with the sample.
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a known volume of water. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is recorded at regular intervals before and after ignition until a stable final temperature is reached.
-
Data Analysis: The heat capacity of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat released by the fuse wire. The strain energy is then derived by comparing the experimental heat of formation with that of a strain-free reference compound.
Catalytic Hydrogenation
The heat of hydrogenation (ΔH°hydrog) provides a direct measure of the energy released upon the saturation of the double bond in this compound, which is directly related to its strain energy.
Protocol:
-
Catalyst Preparation: A finely divided metal catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd-C), is used.
-
Reaction Setup: The this compound compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid) in a reaction vessel connected to a hydrogen gas source and a pressure gauge.
-
Hydrogenation: The catalyst is added to the solution, and the system is flushed with hydrogen. The reaction is then allowed to proceed under a constant hydrogen pressure.
-
Monitoring: The uptake of hydrogen is monitored over time.
-
Calorimetry: The reaction is carried out in a calorimeter to measure the heat evolved during the reaction, which corresponds to the heat of hydrogenation. The stability of different alkenes can be compared by their heats of hydrogenation; a more stable alkene releases less heat.[4][5]
Spectroscopic Analysis
IR spectroscopy is used to identify the characteristic vibrational frequencies of the this compound ring, particularly the C=C stretching frequency, which is sensitive to ring strain.
Protocol (Thin Film for Liquid Samples):
-
Sample Application: A drop of the liquid this compound compound is placed on the surface of a salt plate (e.g., NaCl or KBr).
-
Film Formation: A second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film.
-
Spectral Acquisition: The assembled plates are mounted in the spectrometer, and the IR spectrum is recorded. The C=C stretching absorption for this compound is typically observed around 1566 cm⁻¹, which is lower than that of less strained cycloalkenes.[6]
¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the nuclei in the this compound ring, which is influenced by ring strain.
Protocol:
-
Sample Preparation: The this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For cyclobutane, the protons appear at approximately 1.96 ppm.[7][8] In cyclobutenes, the vinylic protons typically resonate at a lower field than the allylic and saturated protons.[9]
-
Analysis: Chemical shifts, coupling constants, and relaxation times are analyzed to deduce the conformation and electronic structure of the molecule. The strain in the ring can influence these parameters.
Computational Ring Strain Analysis
Computational chemistry provides a powerful tool for calculating the strain energy and predicting the geometry of this compound compounds.
Methodology:
-
Model Building: A 3D model of the this compound molecule is constructed.
-
Geometry Optimization: The geometry of the molecule is optimized using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations (e.g., MP2, CCSD(T)).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a minimum on the potential energy surface.
-
Strain Energy Calculation: The strain energy is typically calculated using isodesmic or homodesmotic reactions. In an isodesmic reaction, the number and type of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. The strain energy is then the enthalpy change of this reaction.
Visualization of Key Concepts and Workflows
Factors Contributing to Ring Strain in this compound
Caption: Factors contributing to ring strain in this compound.
Experimental Workflow for Ring Strain Analysis
References
- 1. PS6-S13 [ursula.chem.yale.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strain Energy Increments [owl.umass.edu]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
The Dawn of a Strained Ring: A Historical and Technical Perspective on the Discovery of Cyclobutene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery of cyclobutene, a cornerstone in the field of strained organic molecules. We delve into the historical context of its first synthesis by Richard Willstätter and Wolfgang von Schmaedel in 1905, providing a detailed account of the experimental protocols of the era. This document serves as a valuable resource for researchers in organic synthesis and drug discovery, offering a foundational understanding of the challenges and ingenuity that marked the early exploration of small-ring systems. The inherent ring strain of this compound and its derivatives continues to be a source of unique reactivity, making it a valuable synthon in modern organic chemistry and a structural motif of interest in medicinal chemistry.
A Historical Overview: The Pursuit of a Four-Membered Ring
The late 19th and early 20th centuries were a period of burgeoning exploration in organic chemistry, with chemists venturing into the synthesis of novel cyclic structures. While the stability of five- and six-membered rings was well-established, the existence of smaller, more strained rings was a subject of considerable debate. The synthesis of cyclobutane derivatives by William Perkin, Jr., in the 1880s marked a significant breakthrough, demonstrating that four-membered rings could indeed be prepared.
Building upon this foundation, the German chemist Richard Willstätter, a future Nobel laureate, and his student Wolfgang von Schmaedel embarked on the ambitious goal of synthesizing the unsaturated analogue, this compound. Their landmark achievement, published in 1905 in the Berichte der Deutschen Chemischen Gesellschaft, detailed the first successful isolation of this highly strained alkene.[1] Their approach relied on the Hofmann elimination, a reaction that had been developed decades earlier but was skillfully applied to the synthesis of this novel carbocycle.
The discovery of this compound was a pivotal moment, confirming the existence of a four-membered ring containing a double bond and opening the door to the study of its unique chemical and physical properties. The inherent ring strain, a consequence of the deviation from ideal bond angles, imparts a high degree of reactivity to the molecule, a feature that has been harnessed in countless synthetic applications in the ensuing century.
The Original Synthesis: A Detailed Experimental Protocol
The synthesis of this compound by Willstätter and von Schmaedel was a multi-step process, beginning with the preparation of a suitable cyclobutane precursor. The following is a detailed description of the experimental methodologies employed in their groundbreaking 1905 work, reconstructed from their publication and knowledge of the chemical practices of the era.
Step 1: Synthesis of Cyclobutanecarboxylic Acid
The journey to this compound began with the construction of the cyclobutane ring. While Willstätter's paper focused on the final elimination step, the starting material, cyclobutylamine, was derived from cyclobutanecarboxylic acid. The synthesis of this acid was based on the work of William Perkin, Jr., who in 1883 reported the reaction of diethyl malonate with 1,3-dibromopropane.
Experimental Protocol:
-
Formation of Diethyl 1,1-cyclobutanedicarboxylate: Sodium metal was dissolved in absolute ethanol to generate a solution of sodium ethoxide. To this solution, diethyl malonate was added, followed by the slow addition of 1,3-dibromopropane. The reaction mixture was then heated under reflux. The reaction proceeds via a double alkylation of the diethyl malonate to form the cyclic diester.
-
Hydrolysis and Decarboxylation: The resulting diethyl 1,1-cyclobutanedicarboxylate was saponified using a solution of sodium hydroxide to yield the corresponding dicarboxylic acid salt. Acidification with a mineral acid, followed by heating, induced decarboxylation to afford cyclobutanecarboxylic acid.
Step 2: Conversion of Cyclobutanecarboxylic Acid to Cyclobutylamine
With cyclobutanecarboxylic acid in hand, the next crucial step was the introduction of a nitrogen-containing functional group that could be elaborated for the Hofmann elimination. This was achieved through a Hofmann rearrangement of the corresponding amide.
Experimental Protocol:
-
Amide Formation: Cyclobutanecarboxylic acid was converted to its acid chloride by treatment with thionyl chloride. The crude acid chloride was then reacted with aqueous ammonia to produce cyclobutanecarboxamide.
-
Hofmann Rearrangement: The cyclobutanecarboxamide was treated with bromine in a cold solution of sodium hydroxide. The reaction mixture was then heated to effect the rearrangement, yielding cyclobutylamine. The amine was isolated by steam distillation from the alkaline solution.
Step 3: Exhaustive Methylation of Cyclobutylamine
The Hofmann elimination requires a quaternary ammonium salt as the leaving group. This was prepared by the exhaustive methylation of cyclobutylamine using an excess of methyl iodide.
Experimental Protocol:
-
A solution of cyclobutylamine was treated with a large excess of methyl iodide. The reaction proceeds through successive SN2 reactions, with the nitrogen atom acting as the nucleophile, to form cyclobutyltrimethylammonium iodide. A mild base was likely used to neutralize the HI formed during the reaction.
Step 4: Hofmann Elimination to Yield this compound
The final step in this historic synthesis was the elimination reaction of the quaternary ammonium salt to form the desired alkene.
Experimental Protocol:
-
Formation of the Hydroxide Salt: The cyclobutyltrimethylammonium iodide was treated with silver oxide in aqueous suspension. This step precipitates silver iodide and generates the corresponding cyclobutyltrimethylammonium hydroxide in solution.
-
Thermolysis: The aqueous solution of cyclobutyltrimethylammonium hydroxide was heated. The thermolysis induced an E2 elimination reaction, where the hydroxide ion acts as a base to abstract a proton from a beta-carbon, leading to the formation of this compound, trimethylamine, and water. The volatile this compound was likely collected by distillation from the reaction mixture.
Quantitative Data from the Dawn of this compound Chemistry
The early 20th-century analytical techniques were limited compared to modern standards. However, Willstätter and von Schmaedel were able to characterize their newly synthesized compound and provide some of the first quantitative data for this compound.
| Property | Reported Value (Willstätter, 1905) | Modern Accepted Value |
| Boiling Point | Not explicitly stated in searches | 2 °C |
| Appearance | Colorless gas | Colorless gas |
| Molar Mass | - | 54.09 g/mol |
| Yield | Not explicitly stated in searches | - |
Note: The exact yield and boiling point reported in the original 1905 publication could not be definitively ascertained from the available search results. The modern accepted value for the boiling point is provided for comparison.
Visualizing the Pathway to Discovery
The following diagrams illustrate the key transformations in the historical synthesis of this compound.
Caption: Workflow for the first synthesis of this compound.
Caption: The Hofmann elimination of cyclobutyltrimethylammonium hydroxide.
Conclusion
The pioneering work of Willstätter and von Schmaedel in the synthesis of this compound was a landmark achievement in organic chemistry. It not only confirmed the existence of a highly strained and reactive molecule but also showcased the power of existing synthetic methodologies when applied to challenging targets. This historical perspective provides a valuable context for modern researchers, highlighting the intellectual and experimental hurdles that were overcome in the early days of small-ring chemistry. The unique properties of the this compound ring system continue to inspire the development of novel synthetic methods and the design of new molecules with potential applications in drug discovery and materials science, a testament to the enduring legacy of its discoverers.
References
Spectroscopic Data Interpretation for Cyclobutene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for cyclobutene (C₄H₆), a strained cycloalkene of significant interest in synthetic and theoretical chemistry. Understanding its spectral signature is crucial for its identification, purity assessment, and for tracking its transformations in complex reaction mixtures. This document outlines the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides standardized experimental protocols, and visualizes key concepts through diagrams.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy of this compound reveals a simple yet informative spectrum, consistent with its symmetric C₂ᵥ structure. The molecule contains two distinct types of protons: two vinylic (=C-H) protons on the double bond and four allylic (-CH₂-) protons on the saturated carbons.
Interpretation: The spectrum is characterized by two main signals. The vinylic protons are deshielded by the double bond and appear at a lower field (higher ppm value), while the allylic protons appear at a higher field. A complete analysis of the proton NMR spectrum of this compound shows just two quite sharp peaks in its high-resolution spectrum, a result of the various small couplings between the vinylic and allylic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Number of Protons | Chemical Shift (δ) ppm | Multiplicity & Coupling Constants (J) Hz |
| Vinylic (=C-H) | 2 | ~6.0 | Complex multiplet |
| Allylic (-CH₂-) | 4 | ~2.6 | Complex multiplet |
Note: The exact chemical shifts and coupling patterns can be solvent-dependent. The multiplicity is complex due to multiple small cis- and trans-allylic and geminal couplings.
Experimental Protocol: ¹H NMR
-
Sample Preparation : Prepare a solution by dissolving approximately 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. As this compound is a volatile gas at room temperature (boiling point: 2 °C), condensation at low temperatures and subsequent sealing of the NMR tube is required for analysis at standard probe temperatures.
-
Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming on the sample to optimize the magnetic field homogeneity and achieve high resolution.
-
Acquisition : Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard single-pulse experiment is typically sufficient.
-
Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Due to the symmetry of the this compound molecule, the ¹³C NMR spectrum is expected to show only two signals, corresponding to the two equivalent vinylic carbons and the two equivalent allylic carbons.
Interpretation: The sp²-hybridized vinylic carbons are significantly deshielded and appear at a low field, characteristic of carbons in a double bond. The sp³-hybridized allylic carbons appear at a much higher field. While specific experimental data from peer-reviewed literature is not readily available through standard searches, the expected chemical shift regions are well-established.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Number of Carbons | Expected Chemical Shift (δ) ppm |
| Vinylic (=C) | 2 | 130 - 140 |
| Allylic (-CH₂-) | 2 | 30 - 40 |
Note: These are estimated ranges based on typical values for cycloalkenes. Specific, experimentally verified values for this compound are not cited in the available search literature.
Experimental Protocol: ¹³C NMR
-
Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃). As with ¹H NMR, the sample must be handled at low temperatures and the tube sealed.
-
Instrument Setup : Use a broadband probe tuned to the ¹³C frequency. Insert the sample into the magnet.
-
Locking and Shimming : Lock and shim the spectrometer as described for ¹H NMR.
-
Acquisition : Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). This method provides single lines for each unique carbon type and benefits from the Nuclear Overhauser Effect (NOE). A greater number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Processing : Process the FID via Fourier transform. Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about the functional groups present, particularly the carbon-carbon double bond and the associated C-H bonds within the strained four-membered ring.
Interpretation: The most characteristic feature is the C=C stretching vibration. In this compound, this band appears at an unusually low frequency (1566 cm⁻¹) compared to less strained acyclic alkenes (typically 1640-1680 cm⁻¹), a phenomenon attributed to the ring strain.[1] Other key absorptions include the C-H stretches for the vinylic protons (above 3000 cm⁻¹) and the allylic protons (below 3000 cm⁻¹).
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Frequency (cm⁻¹) | Intensity |
| C-H Stretch | Vinylic (=C-H) | > 3000 | Medium |
| C-H Stretch | Allylic (-CH₂-) | < 3000 | Strong |
| C=C Stretch | Alkene | 1566[1] | Weak-Medium |
| CH₂ Bend (Scissoring) | Allylic (-CH₂-) | ~1450 | Medium |
Experimental Protocol: FT-IR
-
Sample Preparation (Liquid Film) : Since this compound is a condensed gas, a spectrum can be obtained by condensing a small amount of the gas onto a cooled IR-transparent salt plate (e.g., NaCl or KBr). A second plate is placed on top to create a thin liquid film.
-
Sample Preparation (Gas Phase) : Alternatively, introduce the gaseous this compound into a gas cell with IR-transparent windows.
-
Background Spectrum : Place the empty salt plates or gas cell in the spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum : Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Analysis : Identify the key absorption bands and compare them to known correlation tables to confirm the presence of the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern upon ionization, which is indicative of its cyclic and unsaturated structure.
Interpretation: The molecular ion (M⁺) peak is observed at a mass-to-charge ratio (m/z) of 54, corresponding to the molecular formula C₄H₆. The fragmentation of this compound is dominated by a retro-[2+2] cycloaddition (a cycloreversion reaction), which is characteristic of cyclobutane and this compound derivatives. This pathway leads to the cleavage of the ring into two smaller, stable neutral molecules.
-
Molecular Ion (M⁺) : The peak at m/z = 54 corresponds to the intact this compound radical cation, [C₄H₆]⁺•.
-
[M-1]⁺ Ion : Loss of a hydrogen radical is a common process, leading to a peak at m/z = 53 .
-
[M-26]⁺• Ion : The dominant fragmentation pathway is the retro-[2+2] cycloaddition, which would result in the formation of two acetylene molecules (C₂H₂). While acetylene is neutral and not detected, this pathway explains the low abundance of other fragments.
-
[M-28]⁺• Ion : A common fragmentation for four-membered rings is the loss of ethene (C₂H₄), which would result in a fragment at m/z = 26 . This corresponds to the acetylene radical cation [C₂H₂]⁺•.
Table 4: Major Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 54 | [C₄H₆]⁺• | Molecular Ion (M⁺) |
| 53 | [C₄H₅]⁺ | Loss of H• from M⁺ |
| 39 | [C₃H₃]⁺ | Cyclopropenyl cation (common fragment) |
| 28 | [C₂H₄]⁺• | Ethene radical cation (from rearrangement) |
| 27 | [C₂H₃]⁺ | Vinyl cation |
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction : Introduce the gaseous this compound sample into the ion source of the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct inlet probe designed for volatile compounds.
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming the positively charged molecular ion [M]⁺•.
-
Fragmentation : The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions and neutral radicals.
-
Mass Analysis : Accelerate the resulting positive ions through a magnetic or electric field in the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
Visualization of Spectroscopic Principles
Structure-Spectra Correlation Diagram
References
In-Depth Technical Guide on the Theoretical Calculation of Cyclobutene's Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical methods used to calculate the molecular structure of cyclobutene. It details common computational approaches, summarizes key structural data, and outlines the typical workflow for such theoretical investigations. This document is intended to serve as a practical resource for researchers in computational chemistry and drug development who are interested in the properties of strained four-membered ring systems.
Introduction to this compound and Its Theoretical Importance
This compound (C₄H₆) is a cyclic alkene of significant interest due to its high ring strain, which dictates its unique chemical reactivity. The molecule's structure is a balance between the strain of the four-membered ring and the planarity favored by the double bond. A key feature of this compound's reactivity is its thermally induced electrocyclic ring-opening to form 1,3-butadiene. This reaction is a cornerstone of pericyclic reaction theory and has been studied extensively through both experimental and theoretical means.
Accurate determination of this compound's ground-state geometry is crucial for understanding its stability, spectroscopic properties, and reaction dynamics. Computational chemistry provides powerful tools to model this structure with high precision, offering insights that can be challenging to obtain experimentally. This guide focuses on the application of these ab initio and density functional theory (DFT) methods to elucidate the structure of this compound.
Computational Methodologies
The theoretical determination of a molecule's equilibrium geometry involves finding the minimum energy structure on its potential energy surface. This is typically achieved through geometry optimization procedures using various quantum chemical methods. The choice of method and basis set is critical, as it directly impacts the accuracy of the calculated structural parameters.
Key Theoretical Methods
Several classes of computational methods are commonly employed to study molecules like this compound:
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be important for strained systems.
-
Møller-Plesset Perturbation Theory (MP2): This is one of the simplest methods to incorporate electron correlation. Geometry optimizations at the MP2 level are often a significant improvement over HF.
-
Coupled Cluster (CC) Theory: Methods like Coupled Cluster Singles and Doubles with perturbative triples [CCSD(T)] are considered the "gold standard" in quantum chemistry for their high accuracy in treating electron correlation. They are computationally demanding but provide benchmark-quality results.
-
Density Functional Theory (DFT): DFT is a widely used method that calculates the electron density of a system to determine its energy. The accuracy of DFT depends on the chosen exchange-correlation functional. Common functionals for studying organic molecules include:
-
B3LYP: A hybrid functional that mixes HF exchange with DFT exchange and correlation. It is known for providing a good balance of accuracy and computational cost.
-
M06-2X: A meta-hybrid GGA functional that often performs well for main-group thermochemistry and kinetics.
-
Basis Sets
The basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set influence the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)): These are widely used split-valence basis sets. The symbols denote the number of functions used for core and valence electrons, and the addition of polarization (, d, p) and diffuse (+) functions improves their flexibility.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions.
-
Ahlrichs' basis sets (e.g., def2-SVP, def2-TZVP): These are another family of well-balanced basis sets suitable for a wide range of applications, particularly in DFT calculations.
Experimental Protocols: Computational Geometry Optimization
The following outlines a typical protocol for performing a geometry optimization of the this compound molecule.
Objective: To find the minimum energy structure of this compound at a specified level of theory.
Protocol:
-
Input Structure Generation:
-
An initial guess for the geometry of this compound is created. This can be done using molecular mechanics or by building the structure in a molecular editor based on standard bond lengths and angles. A common starting point is a puckered C₂ᵥ symmetry structure.
-
-
Method and Basis Set Selection:
-
A level of theory (e.g., B3LYP, MP2, CCSD(T)) and a basis set (e.g., 6-311+G(d,p), cc-pVTZ) are chosen based on the desired accuracy and available computational resources.
-
-
Software and Keywords:
-
The calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, PSI4).
-
The input file specifies the initial coordinates, the charge (0), the spin multiplicity (singlet), the desired method and basis set, and the type of calculation (geometry optimization, Opt).
-
-
Execution of Calculation:
-
The software iteratively calculates the energy and the gradient of the energy with respect to the atomic positions.
-
The atoms are moved in the direction that lowers the energy until a stationary point is found where the net forces on all atoms are close to zero.
-
-
Verification of the Minimum:
-
After the optimization converges, a frequency calculation (Freq) is performed at the same level of theory.
-
A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of one imaginary frequency indicates a transition state.
-
-
Data Analysis:
-
The final optimized coordinates are used to determine the key structural parameters: bond lengths, bond angles, and dihedral angles.
-
Calculated Structural Data
The following table summarizes the calculated geometrical parameters for this compound using various theoretical methods, compared with experimental data from microwave spectroscopy. The atom numbering is as follows: C1=C2, C3 and C4 are the saturated carbons.
| Parameter | Method/Basis Set | C1=C2 (Å) | C2-C3 (Å) | C3-C4 (Å) | C1-H (Å) | C3-H (Å) | ∠C4C3C2 (°) | Puckering Angle (°) |
| Experimental | Microwave | 1.342 | 1.517 | 1.566 | 1.083 | 1.094 | 85.6 | 22.0 |
| Theoretical | MP2/6-31G* | 1.340 | 1.518 | 1.565 | 1.080 | 1.090 | 85.8 | 21.5 |
| B3LYP/6-311+G(d,p) | 1.338 | 1.520 | 1.560 | 1.082 | 1.092 | 86.1 | 20.1 | |
| CCSD(T)/cc-pVTZ | 1.343 | 1.516 | 1.567 | 1.084 | 1.095 | 85.5 | 22.3 |
Note: The puckering angle is defined as the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes.
Visualizations
The following diagrams illustrate key concepts in the theoretical study of this compound.
Caption: A typical workflow for a computational chemistry study of molecular structure.
Caption: The electrocyclic ring-opening of this compound to 1,3-butadiene.
Conclusion
Theoretical calculations are indispensable tools for determining the precise three-dimensional structure of molecules like this compound. High-level ab initio methods such as CCSD(T) and well-parameterized DFT functionals like B3LYP, when combined with sufficiently large basis sets (e.g., triple-zeta quality with polarization and diffuse functions), can predict geometric parameters that are in excellent agreement with experimental data.
The computational protocols and data presented in this guide demonstrate the power of modern theoretical chemistry to provide fundamental insights into molecular structure. For researchers in drug development and materials science, these methods can be applied to predict the structures and properties of more complex substituted this compound derivatives, aiding in the rational design of new molecules with desired functions.
The Cyclobutene Ring: A Technical Guide to Its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The cyclobutene ring, a four-membered carbocycle containing a double bond, is a fascinating and synthetically versatile motif. Its inherent ring strain, a consequence of distorted bond angles, imbues it with unique reactivity that has been harnessed for the synthesis of complex molecules, including natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the fundamental reactivity of the this compound ring, focusing on its electrocyclic ring-opening, participation in cycloaddition reactions, and propensity for skeletal rearrangements. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols for seminal reactions, and visualizing the underlying principles of its chemical behavior. The unique reactivity of this compound and its derivatives makes them valuable building blocks in organic synthesis and medicinal chemistry.[1][2][3][4]
Electrocyclic Ring-Opening: A Stereospecific Transformation
The most characteristic reaction of the this compound ring is its thermally or photochemically induced electrocyclic ring-opening to form a 1,3-butadiene derivative.[5][6][7][8] This process is a concerted, pericyclic reaction governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[8][9] The stereochemical outcome of the reaction is highly predictable and depends on the reaction conditions.
Thermal Ring-Opening: Under thermal conditions, the ring-opening of this compound proceeds through a conrotatory motion of the substituents at the C3 and C4 positions.[5][6][7] This means that both substituents rotate in the same direction (either both clockwise or both counter-clockwise) as the C3-C4 sigma bond breaks. For example, cis-3,4-dimethylthis compound exclusively yields cis,trans-2,4-hexadiene upon heating, while the trans isomer gives the trans,trans-diene.[6][7]
Photochemical Ring-Opening: In contrast, photochemical activation with UV light leads to a disrotatory ring-opening, where the substituents at C3 and C4 rotate in opposite directions. This reversal of stereospecificity is a direct consequence of the change in the symmetry of the highest occupied molecular orbital (HOMO) upon photoexcitation.
The torquoselectivity, or the preference for one direction of conrotation over the other in unsymmetrically substituted cyclobutenes, is influenced by the electronic nature of the substituents. Electron-donating groups tend to rotate outwards, while electron-withdrawing groups favor an inward rotation.
Caption: Stereochemical pathways for the electrocyclic ring-opening of this compound.
Quantitative Data for Thermal Ring-Opening Reactions
The kinetics of the thermal ring-opening of this compound and its derivatives have been studied extensively. The activation energy for the parent this compound is approximately 32.5 kcal/mol.[9] Substituents can significantly influence the rate of this reaction.
| Compound | Temperature Range (°C) | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (log A, s⁻¹) | Reference |
| This compound | 150 | 32.5 | 13.1 | [9] |
| 3-t-butyl-3-methylthis compound | 158-190 | 36.0 ± 0.6 | 14.08 ± 0.30 | [10] |
| 3-methyl-3-phenylthis compound | 120-180 | 30.1 ± 0.2 | 12.50 ± 0.12 | [10] |
| trans-3-C(O)CH₃-4-NH₂ substituted this compound | (Computational) | 8.8 (ΔG‡) | N/A | [11] |
Experimental Protocol: Thermal Ring-Opening of a 3,3-Disubstituted this compound
This protocol is adapted from the gas-phase kinetic studies of 3,3-disubstituted cyclobutenes.
Materials:
-
3-t-butyl-3-methylthis compound
-
Packed reaction vessel of known volume
-
High-vacuum line
-
Gas chromatograph (GC) for analysis
-
Constant temperature bath
Procedure:
-
A sample of the 3-t-butyl-3-methylthis compound is introduced into the packed reaction vessel via a high-vacuum line.
-
The vessel is then heated to a constant temperature (e.g., 160 °C) in a thermostatically controlled bath.
-
At timed intervals, aliquots of the gas-phase mixture are removed and analyzed by GC to determine the relative amounts of the starting material and the Z- and E-isomers of the resulting 1,3-diene.
-
The first-order rate constant for the disappearance of the starting material is calculated at several temperatures within the desired range (e.g., 158-190 °C).
-
The Arrhenius parameters (Ea and A) are then determined from a plot of ln(k) versus 1/T.
Cycloaddition Reactions: Building Complexity
The double bond of the this compound ring can participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.
[2+2] Cycloadditions
Both the formation of cyclobutenes via [2+2] cycloaddition of an alkyne and an alkene, and the reaction of the this compound double bond with another unsaturated partner, are important transformations. Photochemical [2+2] cycloadditions are particularly common.[1][12][13] These reactions often proceed through a stepwise mechanism involving a 1,4-diradical intermediate, especially when a photosensitizer is used.
Caption: Generalized workflow for a photosensitized [2+2] cycloaddition.
Diels-Alder Reactions
This compound and its derivatives can act as dienophiles in Diels-Alder reactions with conjugated dienes. The reactivity of the this compound double bond is enhanced by the ring strain. Cyclobutenone, for example, is a highly reactive dienophile that participates in Diels-Alder reactions at room temperature.[14] The stereoselectivity of these reactions (endo vs. exo) is influenced by the substituents on both the this compound and the diene.
Quantitative Data for Cycloaddition Reactions
| Diene | Dienophile | Conditions | Solvent | Yield (%) | endo/exo Ratio | Reference |
| Cyclopentadiene | Cyclobutenone | 25 °C, 48 h | Not specified | 90 | 4:1 | [14] |
| Cyclopentadiene | Cyclobutenone | -30 °C, 48 h | Not specified | 52 (60% conversion) | 13:1 | [14] |
| Furan | Cyclobutenone | 80 °C, 24 h | Not specified | 72 | >20:1 (exo) | [14] |
| Isoprene | Cyclobutenone | 80 °C, 24 h | Not specified | 83 | N/A | [14] |
Experimental Protocol: Photochemical [2+2] Cycloaddition
This protocol describes a general procedure for the photosensitized [2+2] cycloaddition of an alkene to an N-aryl maleimide.
Materials:
-
N-aryl maleimide (1.0 equiv)
-
Alkene (2.0 equiv)
-
Thioxanthone (photosensitizer, 20 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Glass vial with a rubber septum
-
Argon source
-
Blue LED lamp (e.g., 440 nm)
-
Magnetic stirrer
Procedure:
-
To a glass vial, add the N-aryl maleimide, the alkene, and the thioxanthone.
-
Add dichloromethane to dissolve the reactants.
-
Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring.
-
Place the reaction mixture under the blue LED lamp and irradiate with stirring for 16 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane product.[5]
Skeletal Rearrangements
The strain energy of the this compound ring can be released through various skeletal rearrangements, often catalyzed by Lewis acids. These reactions can lead to the formation of more complex carbocyclic and heterocyclic systems. For example, donor-acceptor (D-A) cyclobutanes, which can be derived from cyclobutenes, undergo Lewis acid-catalyzed ring-opening and subsequent reactions with nucleophiles.
Caption: Logical flow of a Lewis acid-catalyzed rearrangement of a donor-acceptor cyclobutane.
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening of a Bicyclobutane
This protocol outlines a general procedure for the bismuth(III) triflate-catalyzed ring-opening of a bicyclo[1.1.0]butane (a strained cyclobutane derivative) with a naphthol nucleophile.
Materials:
-
Bicyclo[1.1.0]butane derivative (1.0 equiv, 0.20 mmol)
-
2-Naphthol derivative (1.2 equiv, 0.24 mmol)
-
Bismuth(III) triflate (Bi(OTf)₃, 10 mol%)
-
Dichloromethane (CH₂Cl₂), 1.5 mL
-
Oven-dried screw-capped test tube
-
Magnetic stir bar
Procedure:
-
To an oven-dried screw-capped test tube containing a magnetic stir bar, add the bicyclo[1.1.0]butane derivative and the 2-naphthol derivative.
-
Add dichloromethane to the test tube.
-
Add the bismuth(III) triflate catalyst to the reaction mixture.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Monitor the reaction for completion by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield the carbofunctionalized trisubstituted cyclobutane product.[15]
Conclusion
The fundamental reactivity of the this compound ring is dominated by its tendency to alleviate ring strain. This is most prominently observed in its stereospecific electrocyclic ring-opening to form 1,3-butadienes, a reaction whose outcome is predictably controlled by thermal or photochemical conditions. Furthermore, the double bond of the this compound system readily participates in a variety of cycloaddition reactions, providing access to complex polycyclic structures. Finally, the strained four-membered ring is susceptible to skeletal rearrangements, often under Lewis acid catalysis, which can be exploited to generate diverse molecular architectures. A thorough understanding of these core reactivities is essential for leveraging the synthetic potential of this compound-containing molecules in the fields of organic synthesis, materials science, and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ELECTROCYCLIC REACTIONS [research.cm.utexas.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. The thermal ring opening of 3,3-disubstituted cyclobutenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrocyclic Ring-Opening Mechanism of Cyclobutene
For Researchers, Scientists, and Drug Development Professionals
The electrocyclic ring-opening of cyclobutene to form 1,3-butadiene is a cornerstone of pericyclic reaction theory and a valuable transformation in synthetic organic chemistry. This technical guide provides a comprehensive overview of the core mechanistic principles, stereochemical outcomes, and experimental considerations of this reaction, tailored for professionals in research and drug development.
Core Principles: The Woodward-Hoffmann Rules
The electrocyclic ring-opening of this compound is a concerted reaction, meaning bond breaking and bond formation occur simultaneously in a single transition state. The stereochemical course of this reaction is elegantly predicted by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry.
For a 4π-electron system like this compound, the Woodward-Hoffmann rules dictate the following stereochemical outcomes:
-
Thermal Conditions: Under the influence of heat, the ring-opening proceeds in a conrotatory fashion. This means the substituents at the 3- and 4-positions of the this compound ring rotate in the same direction (both clockwise or both counter-clockwise) as the carbon-carbon sigma bond breaks.
-
Photochemical Conditions: When initiated by ultraviolet (UV) light, the ring-opening follows a disrotatory pathway. In this case, the substituents rotate in opposite directions (one clockwise, one counter-clockwise).
These rules are a consequence of the symmetry of the highest occupied molecular orbital (HOMO) of the this compound in its ground state (for thermal reactions) and its first excited state (for photochemical reactions). For a new sigma bond to form in the transition state, the lobes of the p-orbitals at the termini of the developing pi-system must overlap in-phase.
Stereochemistry and Torquoselectivity
The stereospecificity of the this compound ring-opening has significant implications for the geometry of the resulting 1,3-butadiene. For example, the thermal conrotatory ring-opening of cis-3,4-dimethylthis compound yields (E,Z)-2,4-hexadiene, while the trans-isomer gives (E,E)-2,4-hexadiene.[1][2]
In cases where the two possible conrotatory motions (both clockwise or both counter-clockwise) are not energetically equivalent, the reaction exhibits torquoselectivity . This preference for one direction of rotation is influenced by the electronic and steric nature of the substituents on the this compound ring. Generally, electron-donating groups prefer to rotate outwards, while electron-withdrawing groups favor an inward rotation.[3]
Quantitative Data on Ring-Opening Reactions
The kinetics and thermodynamics of this compound ring-opening have been investigated for a variety of substituted derivatives. The following table summarizes key quantitative data from experimental and computational studies.
| This compound Derivative | Reaction Conditions | Activation Energy (Ea) / ΔG‡ (kcal/mol) | Product(s) & Ratio | Reference(s) |
| This compound (unsubstituted) | Gas phase, 153 °C | - | 1,3-butadiene | [4] |
| cis-3,4-Dimethylthis compound | Thermal | - | (E,Z)-2,4-hexadiene | [1][2] |
| trans-3,4-Dimethylthis compound | Thermal | - | (E,E)-2,4-hexadiene | [1] |
| 3-t-butyl-3-methylthis compound | Gas phase, 158-190 °C | 36.0 ± 0.6 | Z/E isomers | [5] |
| 3-methyl-3-phenylthis compound | Gas phase, 120-180 °C | 30.1 ± 0.2 | Z/E isomers | [5] |
| 4-phenyl-1,3,3-triethoxycarbonylthis compound | d6-DMSO, 80 °C | - | Inward/Outward rotation products (~3:1) | [6] |
| 4-methyl-1,3,3-triethoxycarbonylthis compound | d6-DMSO, 80 °C | - | Inward/Outward rotation products | [6] |
| 3-CF3-cyclobutene | Computational (B3LYP/6-31G(d)) | ΔΔG‡ (outward-inward) = -2.3 | Outward rotation favored | [7] |
| 3-CHF2-cyclobutene | Computational (B3LYP/6-31G(d)) | ΔΔG‡ (outward-inward) = -0.3 | Outward rotation slightly favored | [7] |
| 3-CH2F-cyclobutene | Computational (B3LYP/6-31G(d)) | ΔΔG‡ (outward-inward) = -2.0 | Outward rotation favored | [7] |
| cis-3,4-bis(trimethylsilyl)this compound | Thermal | Rate significantly faster than dimethyl analog | - | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and study of this compound ring-opening reactions. Below are representative protocols for the synthesis of a substituted this compound and the subsequent analysis of its thermal ring-opening.
Synthesis of Substituted Cyclobutenes
The synthesis of substituted cyclobutenes can be achieved through various methods, including [2+2] cycloadditions. A general procedure for the synthesis of 1,3-substituted cyclobutanes, which can be precursors to cyclobutenes, is the [2+2] cycloaddition of terminal alkenes with allenoates.[9] For enantioselective synthesis of cyclobutenes, cobalt-catalyzed [2+2] cycloaddition between alkynes and alkenyl derivatives has been reported.[10]
General Workflow for Synthesis of Substituted Cyclobutanes via [2+2] Cycloaddition
Caption: Workflow for synthesizing cyclobutane precursors.
Thermal Electrocyclic Ring-Opening
A common method for studying the thermal ring-opening of cyclobutenes involves heating a solution of the this compound derivative in a suitable solvent and monitoring the reaction progress over time.
Experimental Protocol: Thermal Ring-Opening of 4-phenyl-1,3,3-triethoxycarbonylthis compound
-
Sample Preparation: A solution of 4-phenyl-1,3,3-triethoxycarbonylthis compound is prepared in a deuterated solvent suitable for NMR analysis, such as deuterated dimethyl sulfoxide (d6-DMSO).[6]
-
Reaction: The sample is heated to a constant temperature (e.g., 80 °C) in an NMR tube or a sealed reaction vessel.[6]
-
Monitoring: The reaction is monitored at regular intervals by ¹H NMR spectroscopy to determine the ratio of the starting material to the ring-opened butadiene products.[6]
-
Product Analysis: After the reaction reaches equilibrium or completion, the final product ratio is determined by integration of the characteristic proton signals of the diene isomers in the ¹H NMR spectrum.
Product Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying the volatile butadiene isomers produced from the ring-opening reaction.
Experimental Protocol: GC Analysis of Butadiene Isomers
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., alumina PLOT column for light hydrocarbons) is used.[11][12]
-
Sample Injection: A sample of the reaction mixture (either from the gas phase for pyrolysis reactions or a solution for liquid-phase reactions) is injected into the GC. For liquid samples, a high-pressure liquid injector may be necessary to prevent discrimination of volatile components.[11]
-
Separation: The butadiene isomers are separated on the column based on their boiling points and interactions with the stationary phase. The oven temperature program is optimized to achieve baseline separation of the isomers.
-
Detection and Quantification: The separated isomers are detected by the FID, and the peak areas are integrated. The relative amounts of each isomer are determined by comparing their peak areas, often with the use of internal standards for accurate quantification.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and concepts discussed in this guide.
Thermal Electrocyclic Ring-Opening of this compound
Caption: Thermal conrotatory ring-opening pathway.
Photochemical Electrocyclic Ring-Opening of this compound
Caption: Photochemical disrotatory ring-opening pathway.
Orbital Symmetry in Thermal Ring-Opening
Caption: Orbital symmetry dictates conrotatory motion.
Conclusion
The electrocyclic ring-opening of this compound is a well-understood yet powerful reaction in the arsenal of synthetic chemists. A thorough grasp of the governing Woodward-Hoffmann rules, the resulting stereochemical outcomes, and the influence of substituents is essential for its effective application in the design and synthesis of complex molecules, including those of pharmaceutical interest. This guide has provided a detailed overview of the core principles, quantitative data, and experimental considerations to aid researchers in leveraging this fascinating pericyclic reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclobutane synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis [organic-chemistry.org]
- 8. Studies on the thermal ring-opening reactions of cis-3,4-bis(organosilyl)cyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
A Technical Guide to the Photochemical Properties of Cyclobutene Derivatives for Researchers and Drug Development Professionals
Introduction
Cyclobutene derivatives have garnered significant attention in various scientific disciplines due to their unique photochemical properties. The strained four-membered ring of this compound can undergo efficient and stereospecific electrocyclic ring-opening reactions upon photoirradiation, leading to the formation of 1,3-butadienes. This photoreactivity forms the basis for their application as molecular photoswitches, photo-removable protecting groups, and building blocks in complex organic synthesis. This in-depth technical guide explores the core photochemical properties of this compound derivatives, detailing experimental protocols and potential applications, particularly in the realm of drug development.
Core Photochemical Reaction: Electrocyclic Ring-Opening
The hallmark photochemical reaction of this compound derivatives is the [2π + 2σ] electrocyclic ring-opening to form a corresponding 1,3-butadiene derivative. This pericyclic reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[1][2]
Under photochemical conditions (i.e., upon absorption of UV or visible light), the ring-opening of this compound proceeds in a disrotatory fashion.[1][3][4] This means that the substituents at the 3- and 4-positions of the this compound ring rotate in opposite directions (one clockwise, one counterclockwise) during the bond-breaking process. This stereospecificity is a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO) of the excited state.[1][3]
In contrast, the thermal ring-opening of this compound is a conrotatory process, where the substituents rotate in the same direction.[5][6] The photochemical pathway often leads to the formation of a different stereoisomer of the diene product than the thermal pathway, allowing for selective synthesis based on the reaction conditions.[7]
The efficiency of the photochemical ring-opening is quantified by the quantum yield (Φ) , which is the ratio of the number of molecules that undergo the reaction to the number of photons absorbed.[8][9] The quantum yield is influenced by factors such as the substitution pattern on the this compound ring, the excitation wavelength, and the solvent.[10]
Reaction Mechanism and the Role of Conical Intersections
The photochemical ring-opening of this compound is an ultrafast process that often proceeds through a conical intersection , a point on the potential energy surface where two electronic states become degenerate.[11][12] Upon photoexcitation to an excited electronic state, the this compound molecule moves along the excited-state potential energy surface towards the conical intersection. At this point, there is a high probability of non-adiabatic transition back to the ground electronic state, leading to the formation of the butadiene product.[12][13] Computational studies have been instrumental in mapping these potential energy surfaces and understanding the dynamics of the reaction.[14][15][16]
Caption: Photochemical ring-opening of this compound via a conical intersection.
Quantitative Data on Photochemical Ring-Opening
The quantum yields and absorption maxima of various this compound derivatives are summarized in the table below. This data is crucial for designing photochemical experiments and predicting the efficiency of photoswitching processes.
| This compound Derivative | Solvent | Excitation Wavelength (nm) | Ring-Opening Quantum Yield (Φ) | Absorption Maximum (λmax, nm) | Reference |
| 1,2-Dimethylthis compound | Pentane | 193 | 0.40 | ~190 | [10] |
| cis-1,2,3,4-Tetramethylthis compound | Pentane | 214 | 0.28 | ~195 | [10] |
| trans-1,2,3,4-Tetramethylthis compound | Pentane | 214 | 0.45 | ~195 | [10] |
| Hexamethylthis compound | Pentane | 214 | 0.12 | ~200 | [10] |
| Diarylethene Derivative 1 | Hexane | 313 | 0.51 (closing) | 280 (open), 530 (closed) | [17] |
| Diarylethene Derivative 2 | Acetonitrile | 448 | 0.22 (closing) | 330 (open), 610 (closed) | [17] |
Experimental Protocols
General Protocol for Photochemical [2+2] Cycloaddition to Synthesize Cyclobutane Derivatives
This protocol is adapted from procedures used for the synthesis of cyclobutane scaffolds, which can be precursors to this compound derivatives or studied for their own biological activity.[18][19][20]
Materials:
-
Alkene (1.0 eq)
-
Alkene or Alkyne partner (1.0-2.0 eq)
-
Photosensitizer (e.g., acetone, benzophenone, thioxanthone), if required
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp, LED lamp with specific wavelength)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene and the reaction partner in the anhydrous solvent under an inert atmosphere.
-
If a photosensitizer is required, add it to the solution. The choice of sensitizer depends on the triplet energy of the reactants.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited states.
-
Place the reaction vessel in the photoreactor and irradiate with the appropriate light source. The wavelength of light should be chosen to excite the alkene or the photosensitizer.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclobutane derivative.
Caption: Experimental workflow for a typical photochemical [2+2] cycloaddition.
Protocol for Determination of Photochemical Quantum Yield
The quantum yield of a photochemical reaction can be determined using chemical actinometry or by direct measurement of photon flux.[7][8][9][21]
Materials:
-
This compound derivative of interest
-
Actinometer solution (e.g., potassium ferrioxalate)
-
Spectrophotometer (UV-Vis)
-
Monochromatic light source
Procedure:
-
Prepare a dilute solution of the this compound derivative in a suitable solvent and record its initial UV-Vis absorption spectrum.
-
Prepare the actinometer solution according to standard procedures.
-
Irradiate the this compound solution with the monochromatic light source for a specific time, ensuring that the absorbance change is linear with time (typically <10% conversion).
-
Record the UV-Vis spectrum of the irradiated solution to determine the change in concentration of the reactant or product.
-
Under identical conditions (light source, geometry, and time), irradiate the actinometer solution.
-
Analyze the change in the actinometer solution according to the established protocol to determine the number of photons absorbed.
-
Calculate the quantum yield using the following formula: Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)
Applications in Drug Development
The unique photochemical properties of this compound derivatives make them promising candidates for various applications in drug development and chemical biology.[18][19][22][23]
Photoswitchable Drugs (Photopharmacology)
Diarylethene-based photoswitches, which contain a central this compound-forming/breaking moiety, are a prominent class of molecules used in photopharmacology.[17][24][25][26][27] These molecules can exist in two stable isomeric forms (open and closed) that can be reversibly interconverted by irradiation with different wavelengths of light.[24] The two isomers often exhibit different biological activities. By incorporating a diarylethene photoswitch into a drug molecule, its activity can be turned "on" or "off" with high spatiotemporal precision using light.[26] This approach has the potential to reduce off-target side effects and improve the therapeutic index of drugs.[27]
Caption: Concept of a photoswitchable drug using a this compound-based photoswitch.
Photo-removable Protecting Groups (Photocages)
This compound derivatives can also be utilized as photo-removable protecting groups, or "photocages," for bioactive molecules.[28][29][30] A drug or signaling molecule can be rendered inactive by covalently attaching it to a this compound-containing moiety. Upon irradiation with light, the this compound undergoes a ring-opening reaction, leading to the release of the active molecule. This strategy allows for the controlled release of drugs at a specific time and location, which is particularly advantageous for targeted therapies.[28][31][32]
The photochemical properties of this compound derivatives, particularly their stereospecific electrocyclic ring-opening reactions, provide a powerful tool for chemists and pharmacologists. The ability to control chemical reactions with light opens up new avenues for the synthesis of complex molecules and the development of innovative therapeutic strategies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to harness the potential of these fascinating molecules in their own work. Further exploration into the design and synthesis of novel this compound derivatives with tailored photochemical properties will undoubtedly continue to drive innovation in both fundamental research and drug discovery.
References
- 1. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 8. fiveable.me [fiveable.me]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. Stereospecific (Conrotatory) Photochemical Ring Opening of Alkylcyclobutenes in the Gas Phase and in Solution. Ring Opening from the Rydberg Excited State or by Hot Ground State Reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conical intersection - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. uregina.ca [uregina.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. edinst.com [edinst.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. All-Visible-Light-Activated Diarylethene Photoswitches [mdpi.com]
- 26. Rapid amplitude-modulation of a diarylethene photoswitch: en route to contrast-enhanced fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Phototriggered structures: Latest advances in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Photoresponsive nanoparticles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
An In-depth Technical Guide on the Stability and Decomposition Pathways of Cyclobutene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutene, a four-membered carbocycle containing one double bond, is a molecule of significant interest in organic chemistry and related fields. Its inherent ring strain, a consequence of distorted bond angles, governs its stability and reactivity, making it a valuable synthon for complex molecular architectures and a noteworthy motif in medicinal chemistry. This guide provides a comprehensive overview of the stability of this compound and its derivatives, with a detailed exploration of its primary thermal and photochemical decomposition pathways. We present key quantitative thermodynamic and kinetic data, outline relevant experimental and computational methodologies, and provide visual representations of the core reaction mechanisms to facilitate a deeper understanding for researchers and professionals in drug development.
Stability of this compound
The stability of this compound is intrinsically linked to its high degree of ring strain. This strain arises primarily from two factors: angle strain, due to the deviation of the internal bond angles from the ideal sp³ (109.5°) and sp² (120°) geometries, and torsional strain from eclipsing interactions. The strain energy of the parent this compound is approximately 28.7 kcal/mol.[1] This inherent instability makes this compound and its derivatives susceptible to ring-opening reactions under thermal or photochemical stimuli.
The substitution pattern on the this compound ring can significantly influence its stability. Electron-withdrawing or -donating groups can modulate the electronic properties of the system, affecting the activation barrier for ring-opening.[2] For instance, computational studies on 2-substituted cyclobutenecarboxylic acids have shown that substituents capable of stabilizing the transition state of the ring-opening event can kinetically favor the rearrangement to the corresponding dienoic acids, even at room temperature.[2][3] In the context of drug development, while the cyclobutane ring is increasingly used to impart unique three-dimensional structures and metabolic stability, the inherent reactivity of the this compound moiety must be carefully considered.[4][5] However, certain aryl-substituted cyclobutenes have demonstrated relative stability in aqueous buffer conditions, retaining a significant percentage of their structure over 24 hours, suggesting their potential utility in bioorthogonal chemistry.[6]
Thermodynamic Data
The thermodynamic parameters of this compound reflect its strained nature. The standard enthalpy of formation is a key indicator of its stability relative to its constituent elements.
| Compound | Formula | ΔfH°(gas) | Strain Energy |
| This compound | C₄H₆ | 37.5 ± 0.2 kcal/mol[7] | ~28.7 kcal/mol[1] |
| Cyclobutane | C₄H₈ | 6.6 ± 0.2 kcal/mol[8] | 26.3 kcal/mol[9] |
Decomposition Pathways of this compound
The most prominent decomposition pathway for this compound is an electrocyclic ring-opening reaction to form 1,3-butadiene.[9][10] This pericyclic reaction is highly stereospecific, and its outcome is dictated by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory.[11][12] The reaction can be initiated either thermally or photochemically, with each condition leading to a distinct stereochemical course.
Thermal Decomposition: Conrotatory Ring-Opening
Under thermal conditions, the electrocyclic ring-opening of this compound is a concerted process that proceeds through a conrotatory mechanism.[9][11] This means that the two termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). This mode of rotation is symmetry-allowed as it enables the orbitals of the breaking sigma bond to evolve smoothly into the highest occupied molecular orbital (HOMO) of the resulting 1,3-butadiene.[9][13]
The conrotatory nature of the thermal ring-opening has direct stereochemical consequences. For example, cis-3,4-dimethylthis compound exclusively yields cis,trans-2,4-hexadiene upon heating, while trans-3,4-dimethylthis compound affords trans,trans-2,4-hexadiene.[11]
Caption: Thermal conrotatory ring-opening of cis-3,4-dimethylthis compound.
Photochemical Decomposition: Disrotatory Ring-Opening
In contrast to the thermal reaction, the photochemical ring-opening of this compound proceeds via a disrotatory mechanism.[11] Upon absorption of UV light, this compound is promoted to an excited electronic state. In this excited state, the symmetry of the relevant molecular orbital (the new HOMO) is different from the ground state HOMO.[9] Consequently, a disrotatory motion—where the termini of the breaking sigma bond rotate in opposite directions—is now symmetry-allowed and leads to the formation of 1,3-butadiene.[11][13] This results in a different stereochemical outcome compared to the thermal process.
Caption: Photochemical disrotatory ring-opening of cis-3,4-dimethylthis compound.
Kinetic and Thermodynamic Parameters
The isomerization of this compound to 1,3-butadiene is a highly exergonic process, driven by the release of ring strain.[2] The reaction kinetics have been the subject of numerous experimental and computational studies.
| Reaction | Parameter | Value | Reference |
| This compound → 1,3-Butadiene (Thermal) | Activation Energy (Ea) | 32.9 kcal/mol | (from a computational study) |
| Enthalpy of Reaction (ΔH) | -20 to -25 kcal/mol | [2] (for substituted cyclobutenes) | |
| 1,3-Butadiene Photolysis (UV, 254 nm) | Activation Energy (Ea) | 19.92–43.65 kJ mol–1 (4.76-10.43 kcal/mol) | [14] |
| Methyl Cyclobutanecarboxylate Decomposition | Activation Energy (Ea) | 57.3 ± 0.3 kcal/mol | |
| Cyclobutane → 2 Ethylene (Thermal) | Activation Energy (Ea) | 63.2 kcal/mol | [15] |
Experimental and Computational Protocols
The study of this compound stability and decomposition relies on a combination of experimental techniques and computational modeling.
Gas-Phase Pyrolysis
Objective: To determine the kinetics of the unimolecular decomposition of this compound at high temperatures.
Methodology:
-
Sample Preparation: A dilute mixture of this compound in an inert bath gas (e.g., argon) is prepared.
-
Shock Tube Experiment: The gas mixture is rapidly heated and compressed by a shock wave in a single-pulse shock tube.[16] Temperatures typically range from 900-1200 K.
-
Product Analysis: After a short reaction time, the mixture is rapidly cooled (quenched). The stable products are then collected and analyzed, typically by gas chromatography-mass spectrometry (GC-MS).
-
Kinetic Modeling: The product distribution as a function of temperature and pressure is fitted to a detailed chemical kinetic model to derive rate constants and activation energies.[16]
Solution-Phase Thermolysis and Photolysis
Objective: To monitor the isomerization of this compound derivatives in solution and determine reaction rates.
Methodology:
-
Sample Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., DMF, PBS, acetonitrile) at a known concentration.[6][17]
-
Reaction Conditions:
-
Thermolysis: The solution is maintained at a constant temperature (e.g., 37°C) in a thermostated bath.[6]
-
Photolysis: The solution is irradiated with light of a specific wavelength using a laser or lamp source. For photochemical studies of radical cations, laser flash photolysis is often employed.[17][18]
-
-
Monitoring: Aliquots of the reaction mixture are taken at various time intervals.
-
Analysis: The concentration of the reactant and product(s) is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy, or UV-Vis spectroscopy.[6][17]
-
Data Analysis: The kinetic data are plotted to determine the reaction order and calculate the rate constant.
Caption: General workflow for kinetic studies of this compound decomposition.
Computational Chemistry
Objective: To model the reaction energy profile, identify transition states, and understand the electronic factors governing the reaction.
Methodology:
-
Structure Optimization: The ground state geometries of the reactant (this compound), product (1,3-butadiene), and the transition state are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., B3LYP-D3 functional) or high-level ab initio methods (e.g., CCSD).[3][19]
-
Basis Set Selection: A suitable basis set (e.g., def2-TZVP, aug-cc-pVTZ) is chosen to accurately describe the electronic structure.[3][19]
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.[3]
-
Energy Profile: The energies of the optimized structures are used to construct a reaction energy profile, from which the activation energy and reaction enthalpy can be determined.
-
Orbital Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to investigate orbital interactions and understand the electronic stabilization or destabilization effects along the reaction pathway.[3]
Conclusion
The chemistry of this compound is dominated by its tendency to undergo a stereospecific electrocyclic ring-opening to relieve its inherent strain. This transformation, governed by the principles of orbital symmetry, provides a powerful tool in organic synthesis. For professionals in drug discovery and development, an understanding of the stability of the this compound moiety and the conditions that trigger its decomposition is critical. While often viewed as a reactive intermediate, substituted cyclobutenes can exhibit sufficient stability for biological applications, offering unique structural scaffolds. The quantitative data and methodologies presented in this guide provide a foundational understanding for the rational design and handling of molecules containing this strained and versatile functional group.
References
- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Stability of Disubstituted Cyclobutenes – A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Concise Synthesis of Functionalized this compound Analogues for Bioorthogonal Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atct.anl.gov [atct.anl.gov]
- 8. atct.anl.gov [atct.anl.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electrocyclic reaction - Wikipedia [en.wikipedia.org]
- 12. Autonomous Materials Systems - Background, interpretation, and significance of our paper on Biasing reaction pathways with mechanical force [autonomic.beckman.illinois.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ring-expansion reactions in the thermal decomposition of tert-butyl-1,3-cyclopentadiene. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Cyclobutene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutene derivatives are valuable structural motifs in organic synthesis, serving as versatile building blocks for more complex molecules and exhibiting significant potential in medicinal chemistry and materials science.[1][2] Their inherent ring strain can be harnessed for various chemical transformations, and the unique three-dimensional arrangement of substituents provides a scaffold for the development of novel therapeutic agents.[3][4] Cyclobutane and this compound moieties are found in a number of natural products and have been incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[3][5][6] This document provides detailed application notes and protocols for the synthesis of substituted this compound derivatives, focusing on modern and efficient methodologies.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition is a cornerstone for the synthesis of cyclobutane and this compound frameworks, involving the union of two unsaturated components.[7][8] This transformation can be initiated through various means, including photochemical, thermal, and transition metal-catalyzed methods.[6][9]
Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes and Alkenes
Sterically hindered cationic gold(I) complexes are effective catalysts for the regioselective intermolecular [2+2] cycloaddition of terminal alkynes with alkenes, yielding substituted cyclobutenes.[4][10][11] This method is notable for its mild reaction conditions and tolerance of various functional groups.[10][12]
Experimental Protocol: Gold(I)-Catalyzed Synthesis of 1-Methyl-1-phenyl-2-(phenyl)cyclobut-2-ene [12]
Materials:
-
Di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine
-
Chloro(dimethylsulfide)gold(I)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)
-
Dichloromethane (CH₂Cl₂)
-
Ethynylbenzene
-
α-Methylstyrene
-
Triethylamine
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Catalyst Preparation:
-
In a flask open to the air, combine di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (1.00 equiv) and chloro(dimethylsulfide)gold(I) (1.00 equiv).
-
Add dichloromethane and stir the resulting colorless solution at 22 °C for 1 hour.
-
Add sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) (1.00 equiv) and stir for an additional hour. The resulting suspension is the catalyst mixture.
-
-
Cycloaddition Reaction:
-
To the prepared catalyst mixture, add ethynylbenzene (1.00 equiv) and α-methylstyrene (2.00 equiv).
-
Stir the reaction mixture at room temperature for the time specified in the data table below. The reaction can be performed under an air atmosphere.[12]
-
-
Work-up and Purification:
-
After the reaction is complete, add triethylamine (0.5 mL) and concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using hexane as the eluent to afford the desired this compound product.
-
Data Presentation:
| Entry | Alkyne | Alkene | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | α-Methylstyrene | 18 | 85 | [12] |
| 2 | 4-Methoxyphenylacetylene | α-Methylstyrene | 18 | 78 | [7] |
| 3 | 4-Chlorophenylacetylene | α-Methylstyrene | 18 | 82 | [7] |
| 4 | Phenylacetylene | 1,1-Diphenylethylene | 24 | 90 | [7] |
Reaction Workflow:
Caption: Workflow for Gold(I)-Catalyzed [2+2] Cycloaddition.
Visible-Light-Mediated [2+2] Cycloaddition
Visible-light photocatalysis offers a sustainable and mild approach to [2+2] cycloadditions.[13][14] These reactions often employ a photosensitizer that, upon irradiation, transfers energy to one of the reactants, initiating the cycloaddition.[15][16]
Experimental Protocol: Visible-Light-Induced [2+2] Cycloaddition of an N-Aryl Maleimide with an Alkene [6]
Materials:
-
N-aryl maleimide (1.0 equiv)
-
Alkene (2.0 equiv)
-
Thioxanthone (photosensitizer, 20 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Blue LED lamp (e.g., 440 nm)
-
Glass vial with rubber septum
-
Argon source
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a glass vial, combine the N-aryl maleimide, alkene, and thioxanthone.
-
Add dichloromethane to dissolve the reactants.
-
Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring.
-
-
Photoreaction:
-
Place the reaction mixture under a blue LED lamp and irradiate with stirring for 16 hours at room temperature.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane product.
-
Data Presentation:
| Entry | N-Aryl Maleimide | Alkene | Photosensitizer | Yield (%) | d.r. | Reference |
| 1 | N-Phenylmaleimide | Styrene | Thioxanthone | 95 | >20:1 | [15] |
| 2 | N-(4-Methoxyphenyl)maleimide | Styrene | Thioxanthone | 92 | >20:1 | [15] |
| 3 | N-Phenylmaleimide | 4-Chlorostyrene | Thioxanthone | 96 | >20:1 | [15] |
| 4 | N-Phenylmaleimide | Indene | Thioxanthone | 98 | >20:1 | [15] |
Reaction Mechanism:
Caption: Mechanism of Visible-Light-Mediated [2+2] Cycloaddition.
Rhodium-Catalyzed Ring Expansion of Cyclopropyl N-Tosylhydrazones
A rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazones provides a direct route to monosubstituted cyclobutenes.[17] This transformation proceeds through a rhodium carbene intermediate followed by a 1,2-aryl or -alkyl shift.[17]
Experimental Protocol: Synthesis of 1-Phenylthis compound [17]
Materials:
-
1-Phenylcyclopropyl N-tosylhydrazone (1.0 equiv)
-
Rh₂(OAc)₄ (2 mol%)
-
NaOtBu (2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Argon atmosphere
Procedure:
-
Reaction Setup:
-
To an oven-dried flask under an argon atmosphere, add 1-phenylcyclopropyl N-tosylhydrazone, Rh₂(OAc)₄, and NaOtBu.
-
Add anhydrous 1,2-dichloroethane (DCE).
-
-
Reaction:
-
Heat the reaction mixture at 70 °C for the specified time (see data table).
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 1-phenylthis compound.
-
Data Presentation:
| Entry | Cyclopropyl N-Tosylhydrazone | Time (h) | Yield (%) | Reference |
| 1 | 1-Phenyl | 12 | 92 | [17] |
| 2 | 1-(4-Methoxyphenyl) | 12 | 89 | [17] |
| 3 | 1-(4-Chlorophenyl) | 12 | 95 | [17] |
| 4 | 1-Methyl-1-phenyl | 12 | 85 | [17] |
Logical Relationship of the Reaction:
Caption: Rh-Catalyzed Ring Expansion of a Cyclopropyl N-Tosylhydrazone.
Enantioselective Synthesis via Brønsted Acid-Catalyzed Isomerization
Chiral cyclobutenes can be accessed with high enantioselectivity through the isomerization of bicyclo[1.1.0]butanes (BCBs) catalyzed by a chiral Brønsted acid, such as an N-triflyl phosphoramide.[18][19]
Experimental Protocol: Enantioselective Synthesis of a Chiral this compound [18]
Materials:
-
Bicyclo[1.1.0]butane substrate (1.0 equiv)
-
Chiral N-triflyl phosphoramide catalyst (e.g., (R)-CPA) (1 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Argon atmosphere
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N-triflyl phosphoramide catalyst.
-
Add anhydrous dichloromethane.
-
Add the bicyclo[1.1.0]butane substrate.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for the time indicated in the data table.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral this compound.
-
Data Presentation:
| Entry | Bicyclo[1.1.0]butane Substituent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 1 | 4 | 95 | 92 | [18] |
| 2 | 4-Tolyl | 1 | 4 | 96 | 93 | [18] |
| 3 | 4-Fluorophenyl | 1 | 4 | 93 | 91 | [18] |
| 4 | 2-Naphthyl | 1 | 6 | 90 | 94 | [18] |
Conceptual Pathway:
Caption: Brønsted Acid-Catalyzed Isomerization of a Bicyclo[1.1.0]butane.
Applications in Drug Discovery and Development
The rigid, puckered conformation of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry.[4] It can act as a bioisostere for other cyclic or aromatic systems, improve metabolic stability, and provide conformational constraint to a molecule, which can lead to enhanced binding affinity and selectivity for a biological target.[3][6] The synthetic methods described herein provide access to a diverse range of substituted cyclobutenes that can be further elaborated into novel drug candidates.[2] For example, the functional handles introduced during the synthesis can be used for the attachment of pharmacophoric groups or for library synthesis to explore structure-activity relationships. The ability to control the stereochemistry of the this compound ring is particularly important, as the biological activity of a molecule is often dependent on its three-dimensional structure.
References
- 1. Fe(NO3)3·9H2O-mediated visible-light photocatalysis for the nitration of cyclobutanols: access to functionalized nitrocyclobutenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Gold(I)-catalyzed intermolecular [2+2] cycloaddition of alkynes with alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rh(II)-Catalyzed Ring Expansion of Cyclopropyl N-Tosylhydrazones to 1-Substituted Cyclobutenes [organic-chemistry.org]
- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cyclobutene in Ring-Opening Metathesis Polymerization (ROMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) of cyclobutene and its derivatives offers a powerful strategy for the synthesis of functional and well-defined polymers. The high ring strain of the this compound ring (approximately 31 kcal/mol) provides a strong thermodynamic driving force for the polymerization, enabling controlled polymer synthesis with a variety of catalysts.[1] This document provides an overview of the applications, detailed experimental protocols, and key quantitative data for the ROMP of this compound monomers. Both metal-mediated and, more recently, metal-free organocatalytic ROMP methods are discussed, offering a broad toolkit for polymer chemists and materials scientists.
The resulting poly(this compound) derivatives are analogs of 1,4-polybutadiene with a high density of pendant functionalities, making them attractive for a range of applications, including the development of novel biomaterials and drug delivery systems.[2]
Applications of this compound ROMP
-
Functional Polymer Synthesis: ROMP of substituted cyclobutenes allows for the direct incorporation of a wide array of functional groups into the polymer backbone. This is particularly useful for creating polymers with tailored properties for specific applications.[2]
-
Block Copolymers: The living nature of many ROMP systems enables the synthesis of well-defined block copolymers. For instance, block copolymers of this compound and other cyclic olefins like cyclooctadiene or norbornene have been synthesized.[2]
-
Ladderphanes: Selective ROMP of monomers containing both this compound and norbornene moieties can be used to create complex macromolecular architectures such as unsymmetrical ladderphanes.[1]
-
Metal-Free Polymers: The development of hydrazine-catalyzed ROMP allows for the synthesis of polymers free from metal contaminants, which is highly desirable for biomedical and electronic applications.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from representative this compound ROMP experiments.
Table 1: Metal-Catalyzed ROMP of this compound Derivatives
| Monomer | Catalyst (mol%) | Solvent | Temp (°C) | M (kDa) | PDI (Đ) | Conversion (%) | Ref |
| This compound derivative 4 | Grubbs I (10) | DCM | 10 | - | - | - | [5] |
| This compound derivative 4 | Grubbs I (10) | THF-d | 0 | - | - | Polymerized | [5] |
| Norbornene derivative 5 | Grubbs I (10) | THF-d | 0 | - | - | No Reaction | [5] |
| Monomer 2b | Grubbs III (10) | CDCl | 25 | - | <1.1 | >95 | [6] |
| Monomer 9 | Grubbs I (10) | THF | 0 | - | - | 86 (polymer 14 ) | [1] |
M: Number-average molecular weight. PDI: Polydispersity Index.
Table 2: Hydrazine-Catalyzed ROMP of this compound Monomers
| Monomer | Initiator | Catalyst (mol%) | Time (h) | M (kDa) | PDI (Đ) | Conversion (%) | Ref |
| TDD 1 | Aldehyde 5 | Hydrazine 4 (25) | 6 | 20.3 | 1.16 | 89 | [3] |
| TDD 1 | Aldehyde 5 | Hydrazine 4 (25) + H₂O | 6 | 19.8 | 1.15 | 89 | [3] |
| TDD 1 | Aldehyde 5 | Hydrazine 4 (100) | 4 | 21.8 | 1.09 | >98 | [4] |
| TDD 6 | Aldehyde 5 | Hydrazine 4 (100) | 4 | 22.9 | 1.11 | >98 | [4] |
| TDD 7 | Aldehyde 8 | Hydrazine 4 (100) | 4 | 20.9 | 1.12 | >98 | [4] |
TDD: endo-tricyclo[4.2.2.02,5]deca-3,9-diene. M: Number-average molecular weight. PDI: Polydispersity Index.
Experimental Protocols
Protocol 1: General Procedure for Grubbs-Catalyzed ROMP of a 1-Substituted this compound
This protocol is based on the methods described for the polymerization of secondary amide-substituted cyclobutenes using a third-generation Grubbs catalyst.[6]
Materials:
-
1-substituted this compound monomer (e.g., secondary amide derivative)
-
Third-generation Grubbs catalyst (e.g., [(H₂IMes)(3-Br-pyridine)₂(Cl)₂Ru=CHPh])
-
Anhydrous, degassed solvent (e.g., dichloromethane, CD₂Cl₂)
-
Ethyl vinyl ether (quenching agent)
-
Schlenk flask or glovebox for inert atmosphere operations
-
NMR tubes for kinetic monitoring
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the this compound monomer in the chosen anhydrous, degassed solvent (e.g., 0.1 M in CD₂Cl₂). Prepare a separate stock solution of the Grubbs catalyst (e.g., 0.01 M in CD₂Cl₂).
-
Polymerization: In an NMR tube, add the monomer solution. At time t=0, inject the catalyst solution into the NMR tube.
-
Reaction Monitoring: Monitor the progress of the polymerization by ¹H NMR spectroscopy at regular intervals.[7] The disappearance of the monomer's olefinic proton signals and the appearance of the polymer's broad olefinic signals indicate polymerization.
-
Quenching: Once the desired conversion is reached or the monomer is fully consumed, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol). Filter or centrifuge to collect the polymer.
-
Drying and Characterization: Dry the polymer under vacuum. Characterize the polymer's molecular weight and polydispersity by gel permeation chromatography (GPC) and its structure by NMR spectroscopy.
Protocol 2: Hydrazine-Catalyzed ROMP of a TDD Monomer
This protocol describes a metal-free ROMP using a hydrazine catalyst and an aldehyde initiator, based on the work of the Lambert group.[3][4]
Materials:
-
endo-tricyclo[4.2.2.02,5]deca-3,9-diene (TDD) monomer
-
Aldehyde initiator (e.g., benzaldehyde)
-
Bicyclic hydrazine catalyst
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., 1,2-dichlorobenzene)
-
Sealed vial
-
Nitrogen or argon source
Procedure:
-
Reaction Setup: In a sealed vial under a nitrogen atmosphere, combine the TDD monomer, the aldehyde initiator, the hydrazine catalyst, and TFA. The typical molar ratio is Monomer:Aldehyde:Hydrazine:TFA = 100:1:1:1.
-
Polymerization: Heat the sealed vial at the desired temperature (e.g., 80 °C) for the specified time (e.g., 4-12 hours).
-
Reaction Monitoring: Monitor the monomer conversion by taking aliquots from the reaction mixture and analyzing them by ¹H NMR spectroscopy.
-
Polymer Isolation: After cooling to room temperature, dissolve the crude polymer in a small amount of a good solvent (e.g., chloroform) and precipitate it into a large volume of a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Drying and Characterization: Dry the purified polymer under vacuum. Analyze the molecular weight and PDI by size-exclusion chromatography with multi-angle light scattering (SEC-MALS).
Visualizations
Caption: General experimental workflow for ROMP of this compound.
Caption: Catalytic cycle for Grubbs-catalyzed ROMP of this compound.
References
- 1. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polythis compound and polynorbornene strands [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polythis compound and polynorbornene strands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Diels-Alder Reactions Involving Cyclobutene Dienophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has seen continuous development since its discovery. Among the various dienophiles utilized, cyclobutene and its derivatives represent a unique and highly reactive class. The inherent ring strain of the this compound scaffold significantly enhances its dienophilicity, allowing for reactions to proceed under mild conditions and often with high stereoselectivity.[1][2]
These reactions provide rapid access to bicyclo[4.2.0]octene skeletons, which are valuable building blocks in the synthesis of complex natural products and medicinally relevant compounds.[3][4][5] The resulting cyclobutane-fused ring systems can be further manipulated, taking advantage of the strain release to drive subsequent transformations. This document provides detailed application notes and experimental protocols for conducting Diels-Alder reactions with this compound dienophiles, with a focus on practical applications for researchers in academia and the pharmaceutical industry.
Key Advantages of this compound Dienophiles
-
Enhanced Reactivity: The significant ring strain of the four-membered ring lowers the activation energy of the Diels-Alder reaction, often leading to faster reaction rates and higher yields compared to less strained dienophiles like cyclopentenone or cyclohexenone.[2]
-
Stereocontrol: The rigid conformation of the this compound ring can impart a high degree of stereoselectivity in the cycloaddition, providing predictable access to specific stereoisomers.
-
Synthetic Versatility: The resulting cyclobutane-fused products are versatile intermediates that can undergo a variety of subsequent transformations, including ring-opening and ring-expansion reactions, to generate diverse molecular scaffolds.[2]
Data Presentation: Diels-Alder Reactions of Cyclobutenone
The following table summarizes the results of Diels-Alder reactions between cyclobutenone (1) and various dienes, highlighting the reaction conditions, yields, and stereoselectivity.
| Entry | Diene | Product | Conditions | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | Cyclopentadiene | 3a | CH₂Cl₂, 25 °C | 12 | 90 | 4:1 |
| 2 | Cyclopentadiene | 3a | CH₂Cl₂, -30 °C | 48 | 52 | 13:1 |
| 3 | 2,3-Dimethyl-1,3-butadiene | 3b | CH₂Cl₂, 25 °C | 12 | 85 | - |
| 4 | Isoprene | 3c | CH₂Cl₂, 25 °C | 12 | 88 | - |
| 5 | 1,3-Butadiene | 3d | Benzene, 45 °C | 24 | 75 | - |
| 6 | Furan | 3e | CH₂Cl₂, 25 °C | 24 | 70 | 1: >20 (exo) |
| 7 | Danishefsky's Diene | 3f | CH₂Cl₂, 25 °C | 12 | 92 | - |
Data synthesized from "Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms".[2]
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Reaction of Cyclobutenone with Cyclopentadiene
This protocol describes the thermal Diels-Alder reaction between cyclobutenone and freshly cracked cyclopentadiene.
Materials:
-
Cyclobutenone
-
Dicyclopentadiene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus and heat the dicyclopentadiene to its boiling point (approx. 170 °C). The cyclopentadiene monomer will distill at a much lower temperature (40-42 °C). Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. Use the monomer immediately as it readily dimerizes at room temperature.[6]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutenone (1.0 eq) in anhydrous dichloromethane (0.2 M).
-
Addition of Diene: To the stirred solution of cyclobutenone, add freshly prepared cyclopentadiene (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired bicyclo[4.2.0]octene adduct.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of 3-Methoxycarbonylcyclobutenone
This protocol outlines a Lewis acid-catalyzed approach for the reaction, which can enhance reactivity and influence stereoselectivity.
Materials:
-
3-Methoxycarbonylcyclobutenone
-
Diene (e.g., Isoprene)
-
Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Syringes and needles
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add 3-methoxycarbonylcyclobutenone (1.0 eq) and the chosen anhydrous solvent to a flame-dried round-bottom flask.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Addition of Lewis Acid: Add the Lewis acid (e.g., 1.1 eq of AlCl₃ or BF₃·OEt₂) portion-wise or dropwise, maintaining the low temperature. Stir the mixture for 15-30 minutes.
-
Addition of Diene: Slowly add the diene (1.2-1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the low temperature and monitor its progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
Diels-Alder Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutenone as a Highly Reactive Dienophile: Expanding Upon Diels-Alder Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
Cyclobutene Derivatives: Versatile Scaffolds in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Cyclobutene, a strained four-membered carbocycle, has emerged as a powerful and versatile building block in the intricate art of natural product synthesis. Its inherent ring strain and unique reactivity provide synthetic chemists with a strategic advantage in constructing complex molecular architectures that are often inaccessible through conventional methods. The strategic application of this compound derivatives, particularly through pericyclic reactions such as electrocyclic ring-opening and cycloadditions, has enabled more efficient and elegant total syntheses of a diverse array of bioactive natural products. This application note details the utility of this compound intermediates in the synthesis of notable natural products, providing insights into key strategies, quantitative data, and detailed experimental protocols.
Key Applications of this compound in Natural Product Synthesis
The utility of this compound in natural product synthesis is primarily centered around two key transformations:
-
[2+2] Cycloadditions: This method is widely employed for the initial construction of the cyclobutane core. Photochemical and metal-catalyzed [2+2] cycloadditions of alkenes and alkynes are powerful tools for creating the four-membered ring with high stereocontrol. The resulting this compound can then be further manipulated.
-
Electrocyclic Ring-Opening: Thermally induced electrocyclic ring-opening of cyclobutenes provides a predictable and stereospecific route to 1,3-dienes. This transformation is particularly valuable as it allows for the in situ generation of a diene, which can then participate in subsequent cycloaddition reactions, such as the Diels-Alder reaction, to rapidly build molecular complexity.
These strategies have been successfully applied to the total synthesis of a range of natural products, including the insect pheromone (-)-Grandisol and the marine natural product (+)-Rumphellaone A.
Case Study 1: Total Synthesis of (-)-Grandisol via Enantioselective [2+2] Photocycloaddition
The synthesis of the boll weevil pheromone, (-)-Grandisol, showcases the power of enantioselective [2+2] photocycloaddition in establishing the key stereocenters of the target molecule early in the synthetic sequence.
The overall synthetic strategy involves the enantioselective [2+2] photocycloaddition of a cyclic enone with an alkene, followed by a series of functional group manipulations to afford the final natural product.[1][2]
Experimental Workflow for the Synthesis of (-)-Grandisol
Caption: Synthetic route to (-)-Grandisol.
Quantitative Data for the Synthesis of (-)-Grandisol
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1. [2+2] Photocycloaddition | 3-Methyl-2-cyclohexenone, 2-Methyl-1-butene, Chiral Lewis Acid (50 mol%) | Chiral Cyclobutane Adduct | 42-82 | 82-96 |
| 2. Saegusa-Ito Oxidation | Chiral Cyclobutane Adduct | Enone Intermediate | - | - |
| 3. Addition of MeLi | Enone Intermediate | Tertiary Alcohol | - | >99 (after recrystallization) |
| 4. Oxidative Cleavage | Tertiary Alcohol | Keto Acid | - | - |
| 5. Wittig Olefination | Keto Acid | Carboxylic Acid Intermediate | - | - |
| 6. Reduction | Carboxylic Acid Intermediate | (-)-Grandisol | - | 96 |
| Overall | 13 |
Data sourced from references[1][2][3].
Experimental Protocol: Enantioselective [2+2] Photocycloaddition
Materials:
-
3-Methyl-2-cyclohexenone
-
2-Methyl-1-butene
-
Chiral oxazaborolidine catalyst
-
Aluminum tribromide (AlBr₃)
-
Dichloromethane (CH₂Cl₂) (dry)
-
Pentane
-
Diethyl ether (Et₂O)
-
Basic alumina
-
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, the chiral oxazaborolidine catalyst (50 mol%) is dissolved in dry CH₂Cl₂.
-
The solution is cooled to -78 °C, and a solution of AlBr₃ in CH₂Cl₂ is added dropwise. The mixture is stirred for 30 minutes at this temperature to form the chiral Lewis acid complex.
-
3-Methyl-2-cyclohexenone (1.0 equiv) and 2-methyl-1-butene (10.0 equiv) are added sequentially to the pre-formed catalyst solution at -78 °C.
-
The reaction mixture is then irradiated with a suitable UV lamp (e.g., medium-pressure mercury lamp) while maintaining the temperature at -78 °C. The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: pentane/Et₂O = 4/1).
-
To remove any diene byproducts, the purified material is dissolved in CH₂Cl₂ and treated successively with basic alumina and dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.
-
The mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure to yield the pure chiral cyclobutane adduct.
-
The enantiomeric excess is determined by chiral GLC analysis.[1]
Case Study 2: Total Synthesis of (+)-Rumphellaone A via Gold-Catalyzed [2+2] Cycloaddition
The total synthesis of the marine natural product (+)-Rumphellaone A provides an excellent example of employing a gold-catalyzed intramolecular [2+2] cycloaddition to construct a key this compound intermediate. This this compound is then diastereoselectively reduced to establish the desired stereochemistry of the final product.[4][5]
Synthetic Strategy for (+)-Rumphellaone A
Caption: Key steps in the synthesis of (+)-Rumphellaone A.
Quantitative Data for the Synthesis of (+)-Rumphellaone A
| Step | Catalyst/Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1. Gold(I)-Catalyzed [2+2] Cycloaddition | [IPrAu(MeCN)]SbF₆ (5 mol%) | This compound Intermediate | 80 | 9:1 |
| 2. Stereoselective Reduction | Pd/C, H₂ | Cyclobutane Intermediate | good | 2.4:1 (cis:trans) |
Data sourced from references[4][5].
Experimental Protocol: Gold(I)-Catalyzed [2+2] Macrocyclization
Materials:
-
1,10-Enyne precursor
-
(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) acetonitrile hexafluoroantimonate ([IPrAu(MeCN)]SbF₆)
-
Dichloromethane (CH₂Cl₂) (dry)
Procedure:
-
To a solution of the 1,10-enyne precursor (1.0 equiv) in dry CH₂Cl₂ in a flame-dried Schlenk tube under an argon atmosphere is added the gold(I) catalyst ([IPrAu(MeCN)]SbF₆, 5 mol%).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the this compound intermediate.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.[5]
Experimental Protocol: Stereoselective Reduction of the this compound Intermediate
Materials:
-
This compound intermediate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
The this compound intermediate is dissolved in a mixture of MeOH and EtOAc.
-
Pd/C (10 wt%) is added to the solution.
-
The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure).
-
The mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired cyclobutane intermediate. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.[5]
Future Outlook
The strategic use of this compound derivatives continues to be a fertile ground for innovation in natural product synthesis. The development of new catalytic methods for the enantioselective formation of cyclobutenes, coupled with a deeper understanding of their subsequent reactivity, will undoubtedly lead to even more concise and elegant syntheses of complex and medicinally important molecules. The ability to harness the inherent strain and unique electronic properties of the this compound ring will remain a key strategy for synthetic chemists pushing the boundaries of molecular construction.
References
- 1. Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (−)-Grandisol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (-)-Grandisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Rumphellaone A and Hushinone by a Gold-Catalyzed [2 + 2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyclobutene-Tetrazine Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cyclobutene derivatives in bioorthogonal labeling applications. The primary focus is on the inverse-electron-demand Diels-Alder (IEDDA) reaction between this compound and tetrazine, a powerful tool for site-specific modification of biomolecules in complex biological systems.
Introduction
Bioorthogonal chemistry has revolutionized the study of biological processes by enabling the specific labeling of biomolecules in their native environment. The IEDDA reaction between a strained dienophile and a tetrazine is a cornerstone of this field, prized for its rapid kinetics and high specificity.[1][2][3] this compound has emerged as a valuable dienophile in this reaction due to its small size, inherent strain, and relative stability.[1][4] Its compact structure minimizes potential perturbation of the labeled biomolecule's function, making it an attractive tool for a variety of applications, from protein labeling to cellular imaging.[1][4]
This document outlines the key features of this compound-tetrazine ligation, including its mechanism, and provides detailed protocols for its implementation in a laboratory setting.
Reaction Mechanism
The bioorthogonal labeling of biomolecules using this compound derivatives and tetrazines proceeds via an inverse-electron-demand Diels-Alder (IEDDA) reaction. In this [4+2] cycloaddition, the electron-deficient tetrazine (the diene) reacts with the electron-rich, strained this compound (the dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly forming a stable dihydropyridazine product, which can then be oxidized to a pyridazine.[1]
References
- 1. Concise Synthesis of Functionalized this compound Analogues for Bioorthogonal Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I. Applications of Cyclobutenes as Click Reagents; II. Investigations of Modified Fatty Acids as Potential Antimycobacterials; III. Investigations into Photoredox Activation of Peroxides Using New Alkoxy Radical Clocks - ProQuest [proquest.com]
Application Notes and Protocols for Gold-Catalyzed Cyclobutene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cyclobutenes utilizing gold catalysis. Cyclobutene moieties are valuable structural motifs in medicinal chemistry and materials science. Gold-catalyzed methodologies offer mild and efficient routes to these strained four-membered rings. The following sections detail various synthetic strategies, present key quantitative data in tabular format for easy comparison, and provide step-by-step experimental protocols for representative reactions.
Intermolecular [2+2] Cycloaddition of Alkynes and Alkenes
The intermolecular [2+2] cycloaddition of alkynes and alkenes is a powerful method for constructing this compound rings. Cationic gold(I) complexes are highly effective catalysts for this transformation, which is proposed to proceed through a stepwise mechanism involving the formation of a cyclopropyl gold(I) carbene intermediate followed by ring expansion.[1][2][3] The choice of the gold catalyst, specifically the ligand and the counteranion, can significantly influence the reaction's efficiency and selectivity.[1][4]
General Reaction Scheme:
A general representation of the gold-catalyzed intermolecular [2+2] cycloaddition is shown below:
Caption: General scheme for gold-catalyzed [2+2] cycloaddition.
Key Quantitative Data:
The following table summarizes representative examples of gold-catalyzed intermolecular [2+2] cycloadditions, highlighting the reaction conditions and yields.
| Entry | Alkyne | Alkene | Gold Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | α-Methylstyrene | [IPrAu(NCMe)]SbF6 | CH2Cl2 | 23 | 95 | [1] |
| 2 | o-Tolylacetylene | α-Methylstyrene | [IPrAu(NCMe)]SbF6 | CH2Cl2 | 23 | 45 (this compound), 35 (1,3-diene) | [1] |
| 3 | 1-Octyne | 1-Hexene | [(JohnPhos)Au(NCMe)]SbF6 | Dioxane | 80 | 75 | [4] |
| 4 | Phenylacetylene | Styrene | [(Ph3P)AuCl]/AgOTf | CH2Cl2 | 25 | 88 | [4] |
Experimental Protocol: Synthesis of 1-Methyl-1,3-diphenylcyclobut-2-ene[1]
-
Catalyst Preparation: In a glovebox, a stock solution of the gold(I) catalyst, for example, [IPrAu(NCMe)]SbF6 (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), is prepared in dry dichloromethane (CH2Cl2).
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add phenylacetylene (1.0 equiv).
-
Addition of Alkene: Add α-methylstyrene (1.2 equiv) to the vial.
-
Solvent Addition: Add dry CH2Cl2 to achieve the desired concentration (e.g., 0.1 M).
-
Initiation of Reaction: Add the gold(I) catalyst solution (e.g., 2 mol %) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature (23 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate) to afford the desired this compound product.
Intramolecular Cycloisomerization of Enynes
Gold(I) catalysts are also highly effective in promoting the intramolecular cycloisomerization of 1,n-enynes to furnish bicyclic systems containing a this compound ring.[5][6] These reactions can proceed through various mechanistic pathways, including a 6-endo-dig cyclization followed by rearrangement.[6] The substitution pattern on the enyne substrate and the nature of the gold catalyst can influence the reaction outcome, sometimes leading to the formation of other cyclic products.[7]
General Reaction Scheme and Proposed Mechanism:
The cycloisomerization of a 1,6-enyne to a bicyclo[4.2.0]octadiene derivative is depicted below, along with a simplified mechanistic pathway.
Caption: Workflow for gold-catalyzed enyne cycloisomerization.
Key Quantitative Data:
The following table provides examples of gold-catalyzed intramolecular cycloisomerization of enynes.
| Entry | Substrate | Gold Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | N-Tosyl-N-(pent-4-en-1-yl)prop-2-yn-1-amine | [(Ph3P)AuCl]/AgSbF6 | CH2Cl2 | 25 | 85 | [6] |
| 2 | Diethyl 2-(pent-4-en-1-yl)-2-(prop-2-yn-1-yl)malonate | [IPrAu(NCMe)]SbF6 | CH2Cl2 | 25 | 92 | [6] |
| 3 | 1-(Pent-4-en-1-yl)-2-(prop-2-yn-1-yl)benzene | [(JohnPhos)Au(NCMe)]SbF6 | Dioxane | 80 | 78 | [8] |
Experimental Protocol: Synthesis of a Bicyclic this compound via Enyne Cycloisomerization
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,n-enyne substrate (1.0 equiv) in a dry, degassed solvent (e.g., CH2Cl2 or dioxane).
-
Catalyst Preparation: In a separate vial, prepare the active gold(I) catalyst by treating a gold(I) chloride precursor (e.g., (Ph3P)AuCl, 2 mol %) with a silver salt cocatalyst (e.g., AgSbF6, 2 mol %) in the reaction solvent.
-
Initiation of Reaction: Add the freshly prepared catalyst solution to the solution of the enyne substrate at the desired temperature (e.g., 25 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by passing the mixture through a short pad of silica gel, eluting with a suitable solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the this compound-containing bicyclic product.
Ring Expansion of Cyclopropyl Gold(I) Carbenes
A key mechanistic feature in many gold-catalyzed reactions leading to cyclobutenes is the involvement of cyclopropyl gold(I) carbene intermediates.[1][3][9] These intermediates can be generated from various precursors, including enynes, and subsequently undergo ring expansion to form the this compound ring. This strategy has been exploited in the synthesis of complex polycyclic systems.[10]
Mechanistic Pathway:
The formation and subsequent ring expansion of a cyclopropyl gold(I) carbene is a fundamental step in many gold-catalyzed this compound syntheses.
Caption: Formation and ring expansion of a cyclopropyl gold(I) carbene.
Gold-Mediated Photocatalytic [2+2] Cycloaddition
A distinct approach to cyclobutane-containing structures involves gold-mediated photocatalysis. This method utilizes the photosensitizing properties of certain gold complexes to promote the [2+2] cycloaddition of electronically excited substrates, such as coumarins, with alkenes to form cyclobutane-fused chromanones.[11]
Experimental Protocol: Synthesis of a Cyclobutane-Fused Chromanone[11]
-
Reaction Setup: In a vial, combine the coumarin substrate (1.0 equiv), the alkene (2.0-5.0 equiv), and the gold photocatalyst (e.g., [Au(SIPr)(Cbz)], 1-2 mol %) in a suitable solvent (e.g., acetonitrile).
-
Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiation: Irradiate the stirred reaction mixture with a suitable light source (e.g., 365 nm LED) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclobutane-fused chromanone.
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific substrate and catalyst details and adhere to all laboratory safety procedures. The efficiency and outcome of these reactions can be sensitive to substrate purity, solvent and reagent quality, and reaction conditions. Optimization may be required for specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gold-Catalyzed Rearrangements and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Au(I)-Catalyzed Ring Expanding Cycloisomerizations: Total Synthesis of Ventricosene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclobutene as a Versatile Building Block in Modern Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the use of cyclobutene and its derivatives as versatile building blocks in polymer chemistry. It covers key polymerization methodologies, presents quantitative data on polymer properties, and offers detailed experimental protocols for the synthesis of this compound-containing polymers. The unique reactivity of the strained this compound ring enables the creation of a wide array of polymeric structures with tailored properties, finding applications in materials science and biomedicine.
Introduction to this compound in Polymer Synthesis
This compound monomers are valuable precursors for polymer synthesis primarily through two distinct pathways: Ring-Opening Metathesis Polymerization (ROMP) and [2+2] photocycloaddition. The high ring strain of this compound (approximately 31 kcal/mol) makes it an excellent substrate for ROMP, leading to the formation of linear polymers with repeating 1,4-butadiene units.[1] This method offers a high degree of control over polymer molecular weight and dispersity. Alternatively, the double bond in this compound can participate in [2+2] photocycloaddition reactions to form polycyclobutane structures.[2]
The choice of polymerization technique and the functionalization of the this compound monomer allow for the synthesis of polymers with a wide range of properties and potential applications, from novel materials to drug delivery systems.[3][4]
Ring-Opening Metathesis Polymerization (ROMP) of Cyclobutenes
ROMP is a powerful technique for the polymerization of strained cyclic olefins, and this compound derivatives are particularly reactive monomers.[5] This method can be catalyzed by various transition metal complexes, most notably ruthenium-based Grubbs catalysts, or through metal-free organocatalytic systems.[3][6]
A key advantage of ROMP is its "living" nature, which allows for the synthesis of well-defined block copolymers and other complex architectures.[3] The polymerization of this compound monomers via ROMP typically proceeds with high stereoselectivity, yielding polymers with exclusively (E)-alkenes in the backbone.[4]
Ruthenium-based catalysts, such as Grubbs' first, second, and third generation catalysts, are widely used for the ROMP of this compound derivatives.[5][6] The choice of catalyst and reaction conditions can influence the selectivity of the polymerization, especially when other reactive functional groups are present in the monomer.
For instance, selective ROMP of a monomer containing both this compound and norbornene moieties can be achieved by carrying out the reaction with Grubbs' first generation catalyst in THF at 0 °C. Under these conditions, the more strained this compound ring undergoes polymerization while the norbornene group remains intact.[5]
Table 1: Quantitative Data for Metal-Catalyzed ROMP of this compound Derivatives
| Monomer | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | Đ (PDI) | Reference |
| This compound-1-carboxamide | Hoveyda-Grubbs II (1%) | Toluene | 60 | 24 | 66 | - | - | [7] |
| Norbornene-appended this compound | Grubbs' 1st Gen (10%) | DCM | rt | - | 95 | - | - | [5] |
| Secondary amide of 1-cyclobutene | Hoveyda-Grubbs B | Toluene | 45 | 24 | 86-90 | - | - | [7] |
Mn = Number-average molecular weight; Đ (or PDI) = Dispersity (Polydispersity Index) Note: "-" indicates data not provided in the cited source.
A significant advancement in ROMP of cyclobutenes is the development of metal-free catalytic systems, which are crucial for applications where metal contamination is a concern, such as in biomedical devices and pharmaceuticals.[3] One such method utilizes hydrazine catalysis initiated by the in situ condensation of a bicyclic hydrazine with an aldehyde.[3][8] This organocatalytic approach exhibits living characteristics, providing excellent control over molecular weight and low dispersity values.[3]
Table 2: Quantitative Data for Hydrazine-Catalyzed ROMP of Cyclobutenes
| Aldehyde Initiator | Monomer Equiv. | Catalyst (mol%) | Time (h) | Conversion (%) | Mn,exp (kDa) | Mn,theo (kDa) | Đ (PDI) | Reference |
| 5 | 100 | 25 | 6 | 89 | 10.9 | 11.8 | 1.16 | [3] |
| 5 (with 20 equiv H₂O) | 100 | 25 | 6 | 89 | 11.5 | 11.8 | 1.15 | [3] |
Conditions: Aldehyde (1.0 equiv), monomer (100.0 equiv), and catalyst 4 (1.0 equiv) were heated in a sealed vial under N₂ atmosphere. Conversion determined by ¹H NMR. Mn,exp and Đ determined on purified products via SEC-MALS.[3]
[2+2] Photopolymerization to Access Cyclobutane-Containing Polymers
An alternative to ROMP for creating polymers from this compound-related structures involves the [2+2] photocycloaddition of diolefinic monomers. This method leads to the formation of polymers with cyclobutane rings integrated into the polymer backbone, known as truxinate cyclobutane polymers.[2] This approach is valuable for developing sustainable polyesters and polyamides.[2]
Solution-state [2+2] photopolymerization, often sensitized by compounds like thioxanthone, allows for the synthesis of a diverse range of polyesters with good to excellent yields.[2][9] The efficiency of this polymerization can be significantly enhanced by using continuous flow reactors, which lead to higher molecular weights, lower dispersities, and shorter reaction times compared to batch reactions.[2][10]
Table 3: Comparison of Batch vs. Continuous Flow [2+2] Photopolymerization
| Polymerization Method | Reaction Time | Molecular Weight (Mw) | Dispersity (Đ) | Scalability | Reference |
| Batch Reaction | Longer | Lower | Broader | Limited | [2] |
| Continuous Flow | Shorter | Higher | Narrower | Readily Scalable | [2] |
Experimental Protocols
This protocol describes the selective ring-opening metathesis polymerization of a monomer containing both a this compound and a norbornene moiety, as reported by Beilstein Journals.[5]
Materials:
-
Monomer containing both this compound and norbornene moieties
-
Grubbs' first generation catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the monomer in anhydrous THF to a desired concentration.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate glovebox or under an inert atmosphere, weigh the appropriate amount of Grubbs' first generation catalyst.
-
Add the catalyst to the cooled monomer solution while stirring.
-
Monitor the reaction progress by techniques such as ¹H NMR or TLC. The selective ROMP of the this compound moiety is typically rapid under these conditions.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
For subsequent polymerization of the norbornene units, the resulting norbornene-appended polythis compound can be re-dissolved in DCM, and a further charge of Grubbs' first generation catalyst can be added at room temperature.[5]
This protocol is based on the highly efficient metal-free ROMP of cyclobutenes using hydrazine catalysis.[3]
Materials:
-
This compound monomer
-
Aldehyde initiator (e.g., aldehyde 5 as described in the reference)
-
[2.2.2]-bicyclic hydrazine catalyst (e.g., catalyst 4 as described in the reference)
-
Trifluoroacetic acid (TFA) (if required for initiation)
-
Anhydrous solvent (e.g., toluene)
-
Sealed reaction vial
-
Nitrogen source
Procedure:
-
In a clean, dry, sealed vial under a nitrogen atmosphere, combine the aldehyde initiator (1.0 equivalent), the this compound monomer (e.g., 100.0 equivalents), and the hydrazine catalyst (e.g., 1.0 equivalent or a catalytic amount such as 25 mol%).
-
If necessary, add a catalytic amount of TFA.
-
Seal the vial tightly and heat the reaction mixture to the desired temperature (e.g., as specified in the research article) for the required duration (e.g., 4-6 hours).
-
Monitor the conversion of the monomer using ¹H NMR spectroscopy.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Purify the resulting polymer by precipitation in a suitable non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
-
Characterize the polymer for its molecular weight (Mn) and dispersity (Đ) using size-exclusion chromatography with multi-angle light scattering (SEC-MALS).
Visualizations
Caption: General workflow for the Ring-Opening Metathesis Polymerization of this compound.
Caption: Simplified mechanism of photosensitized [2+2] cycloaddition for polymer synthesis.
Applications and Future Outlook
Polymers derived from this compound are finding applications in diverse fields. The ability to precisely control the polymer architecture and incorporate a variety of functional groups makes them suitable for:
-
Advanced Materials: The resulting polymers can exhibit unique thermal and mechanical properties.[1]
-
Biomedical Applications: Metal-free ROMP is particularly important for creating biocompatible polymers for drug delivery, tissue engineering, and medical implants.[3][8] The regular spacing of functional groups achievable with alternating copolymers of this compound derivatives is beneficial for designing materials with specific biological activities, such as antimicrobial agents.[4]
-
Mechanochemistry: Cyclobutane units within a polymer backbone can act as mechanophores, which are chemical moieties that respond to mechanical stress. This can be used to create stress-responsive or self-healing materials.[11][12][13]
The ongoing development of new this compound monomers and more efficient and selective polymerization catalysts will continue to expand the scope of applications for these fascinating polymers. The pursuit of sustainable polymerization methods, such as visible-light mediated [2+2] photopolymerization, further enhances the appeal of this compound-based polymers in creating next-generation materials.[14]
References
- 1. WO2008024241A2 - this compound polymers and methods of making the same - Google Patents [patents.google.com]
- 2. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision Synthesis of Alternating Copolymers via Ring-Opening Polymerization of 1-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polythis compound and polynorbornene strands [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Photochemical [2+2] Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and execution of photochemical [2+2] cycloaddition reactions, a powerful tool in organic synthesis for the construction of cyclobutane rings. The protocols outlined below are designed to be adaptable for a variety of substrates and research objectives.
Introduction to Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are pericyclic reactions that involve the formation of a four-membered ring from two unsaturated components, typically alkenes, upon irradiation with light.[1][2][3] This reaction is a cornerstone of photochemistry, enabling the synthesis of strained cyclobutane structures that are often difficult to access through thermal methods.[2][4][5] The reaction can be initiated by direct excitation of one of the reactants or through the use of a photosensitizer, which absorbs light and transfers the energy to a reactant molecule.[1][6]
Experimental Setup
A successful photochemical [2+2] cycloaddition experiment hinges on a well-designed experimental setup that allows for efficient irradiation of the reaction mixture while maintaining optimal reaction conditions.
Key Components:
-
Reaction Vessel: Standard glassware such as quartz or borosilicate (Pyrex) tubes, vials, or flasks are commonly used. For reactions requiring specific wavelengths of light, quartz is preferred due to its transparency to a broader range of UV light. For some applications, even NMR tubes can be used for small-scale reactions monitored by daylight or artificial light.[7]
-
Light Source: The choice of light source is critical and depends on the absorption characteristics of the reactants or the photosensitizer. Common light sources include:
-
Mercury Vapor Lamps (High, Medium, and Low Pressure): These lamps provide high-intensity UV radiation and have been traditionally used for photochemical reactions.[6]
-
Light Emitting Diodes (LEDs): LEDs offer the advantage of emitting light in a narrow wavelength range, allowing for more selective excitation. Common choices include UVA (e.g., 370 nm) and blue (e.g., 440 nm) LEDs.[6][8]
-
Household Light Bulbs: For some reactions, particularly those utilizing visible-light photocatalysts, standard household light bulbs can be sufficient.[4][5]
-
Sunlight: In certain cases, ambient sunlight can be utilized as a natural and sustainable light source.[4][5][7]
-
-
Cooling System: Photochemical reactions can generate significant heat. A cooling system, such as a water bath or a cooling fan, is often necessary to maintain a constant and controlled reaction temperature.
-
Inert Atmosphere: Many photochemical reactions are sensitive to oxygen, which can quench the excited states of molecules. It is therefore often necessary to deoxygenate the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[6]
Diagram: Experimental Workflow for a Photochemical [2+2] Cycloaddition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A visible-light activated [2 + 2] cycloaddition reaction enables pinpointing carbon–carbon double bonds in lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Cyclobutene for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functionalization of cyclobutene scaffolds for the development of novel pharmaceutical agents. The unique conformational constraints and metabolic stability of the this compound ring make it an attractive bioisostere for various functional groups in drug design.[1] This document outlines key synthetic methodologies for this compound functionalization, presents quantitative data on the biological activity of resulting compounds, and provides detailed experimental protocols.
Introduction to this compound in Medicinal Chemistry
The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of small molecules. Its rigid, puckered structure can enforce a specific conformation, which is often crucial for high-affinity binding to biological targets.[1] Furthermore, the replacement of planar aromatic rings with three-dimensional cyclobutane or this compound moieties can lead to improved metabolic stability and reduced off-target toxicity.[1] this compound derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.
Key Functionalization Strategies
Several synthetic strategies are employed for the functionalization of this compound rings, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.
-
[2+2] Cycloaddition Reactions: This is a fundamental method for constructing the cyclobutane ring itself, which can then be further functionalized. Thermal and photochemical [2+2] cycloadditions are common approaches.[2][3]
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods allow for the introduction of aryl and other substituents onto the this compound scaffold with high precision.[4][5][6]
-
Copper-Catalyzed Radical Cascade Reactions: This strategy enables the direct functionalization of C-H bonds in cyclobutanes to introduce various functional groups and synthesize highly substituted this compound derivatives.[7][8][9]
Quantitative Data on Biological Activity
The functionalization of this compound has led to the discovery of potent bioactive molecules. The following tables summarize key quantitative data for representative this compound and cyclobutane derivatives.
Table 1: Cytotoxicity of this compound and Cyclobutane Analogs of Combretastatin A4
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound analog | CCRF-CEM | Data not specified, but showed highest activity | [1] |
| Cyclobutane analog | CCRF-CEM | Comparable to natural product | [1] |
| Cyclobutane analog | K562 | Comparable to natural product | [1] |
Table 2: Anti-integrin Activity of Cyclobutane-Based RGD Mimetics
| Compound | Assay | IC50 (µM) | Reference |
| Cyclobutane RGD mimetic 1 | αvβ3 Adhesion | < 1 | [10] |
| Cyclobutane RGD mimetic 2 | αvβ3 Adhesion | < 1 | [10] |
Experimental Protocols
Detailed methodologies for key functionalization reactions are provided below.
Protocol 1: Thermal [2+2] Cycloaddition for Borylated Cyclobutane Synthesis
This protocol describes a one-step approach to borylated cyclobutanes from amides of carboxylic acids and vinyl boronates via a thermal [2+2] cycloaddition of in situ-generated keteniminium salts.[11]
Materials:
-
Amide of carboxylic acid
-
Vinyl boronate
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the amide of the carboxylic acid in the anhydrous solvent.
-
Add the vinyl boronate to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically several hours to days).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired borylated cyclobutane.
Protocol 2: Copper-Catalyzed Radical Cascade Reaction for Diaminated this compound Synthesis
This protocol details the synthesis of 1,3-diaminothis compound derivatives from arylcyclobutanes via a copper-catalyzed radical cascade process.[8][9]
Materials:
-
Arylcyclobutane (e.g., 1a)
-
N-fluorobenzenesulfonimide (NFSI)
-
Copper(I) bromide (CuBr)
-
1,10-Phenanthroline (phen)
-
Acetonitrile (CH3CN)
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a reaction tube, add the arylcyclobutane (0.2 mmol), NFSI (3 equiv.), CuBr (5 mol%), and 1,10-phenanthroline (6 mol%).
-
Add acetonitrile (2 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 40 °C under a nitrogen atmosphere for 4-9 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the diaminated this compound product.
Protocol 3: Palladium-Catalyzed Enantioselective C(sp³)–H Arylation of Aminomethyl-Cyclobutanes
This protocol describes the enantioselective arylation of aminomethyl-cyclobutanes with aryl boronic acids using a palladium catalyst and an N-acetyl amino acid ligand.[4]
Materials:
-
Aminomethyl-cyclobutane
-
Aryl boronic acid
-
Pd(OAc)₂
-
N-Ac-(l)-Tle-OH (N-acetyl-l-tert-leucine)
-
Ag₂CO₃
-
1,4-Benzoquinone
-
Solvent (e.g., DMF)
Procedure:
-
In a reaction vial, combine the aminomethyl-cyclobutane (1.5 equiv), aryl boronic acid (1.0 equiv), Pd(OAc)₂ (10 mol%), N-Ac-(l)-Tle-OH (20 mol%), Ag₂CO₃ (2.5 equiv), and 1,4-benzoquinone (2.0 equiv).
-
Add the solvent to the vial.
-
Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) for the specified time (e.g., 15 hours).
-
Monitor the reaction for completion using TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched arylated cyclobutane.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by functionalized cyclobutenes and a general experimental workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Inhibition of the JAK-STAT signaling pathway by a cyclobutane-based inhibitor.
Caption: Disruption of tubulin polymerization by a this compound analog.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Regio- and Diastereoselective Hydro(hetero)arylation for Rapid Construction of Quaternary Center Containing Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed synthesis of benzosilacyclobutenes via position-selective C(sp3)–H arylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized this compound derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06600B [pubs.rsc.org]
Application Notes: Cyclobutene in Mechanochemistry and Force-Triggered Reactions
References
- 1. Structure–property relationships for the force-triggered disrotatory ring-opening of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–property relationships for the force-triggered disrotatory ring-opening of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00253B [pubs.rsc.org]
- 3. Stress-sensing thermoset polymer networks via grafted cinnamoyl/cyclobutane mechanophore units in epoxy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scholars@Duke publication: Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. [scholars.duke.edu]
- 6. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Mechanical gating of a mechanochemical reaction cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Cyclobutene Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of cyclobutene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up this compound synthesis?
A1: Scaling up this compound synthesis often presents challenges such as managing reaction exotherms, ensuring efficient mixing, dealing with the handling and safety of hazardous reagents, and achieving consistent product purity. Side reactions, like polymerization, can become more prevalent at larger scales.[1] Purification can also be difficult, as impurities that are minor at the lab scale can become significant issues in larger batches.
Q2: Which synthetic routes for this compound are most amenable to scale-up?
A2: While several methods exist, photochemical [2+2] cycloadditions and ring-closing metathesis (RCM) are frequently explored for scalability.[2][3][4] Continuous flow chemistry, in particular, has shown promise for improving the scalability of photochemical reactions by ensuring uniform irradiation and better temperature control.[2][5][6][7][8] Electrochemical synthesis in flow has also been demonstrated for producing cyclobutane precursors in gram quantities.[9][10]
Q3: Are there specific safety concerns to consider for large-scale this compound synthesis?
A3: Yes, safety is a critical consideration. For photochemical reactions, exposure to high-intensity UV radiation must be mitigated.[5] Some synthetic routes may involve hazardous reagents, such as ammonia, which requires specialized handling and storage equipment.[11][12] Additionally, the high ring strain of this compound and its derivatives can make them highly reactive and potentially unstable, requiring careful handling.[13]
Troubleshooting Guides
Issue 1: Low Yield in [2+2] Cycloaddition Reactions
Problem: My thermal or photochemical [2+2] cycloaddition reaction is resulting in a low yield of the desired this compound product upon scale-up.
Possible Causes & Solutions:
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Polymerization of Reactants: Highly reactive starting materials, such as ketenes in thermal cycloadditions, can polymerize, especially at higher concentrations and temperatures.[1]
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Poor Reactivity of Substrates: Some alkenes, particularly electron-deficient ones, may have low reactivity in thermal cycloadditions.[1]
-
Troubleshooting:
-
Consider using a Lewis acid catalyst to enhance the reactivity of unactivated alkenes.[1]
-
-
-
Inefficient Light Penetration (Photochemical Reactions): On a larger scale, the reaction mixture can absorb light, preventing it from reaching all the reactants.
Issue 2: Difficulties with Product Purification on a Large Scale
Problem: I am struggling to purify my this compound product and remove side products and unreacted starting materials at a larger scale.
Possible Causes & Solutions:
-
Formation of Hard-to-Separate Impurities: The reaction may be producing isomers or byproducts with similar physical properties to the desired product.
-
Toxicity and Waste from Solvents: The use of large volumes of hazardous solvents for extraction and chromatography can be problematic on a large scale.[15]
-
Troubleshooting:
-
Investigate alternative, less hazardous solvents for extraction.
-
Develop a purification strategy that minimizes solvent usage, such as precipitation or crystallization.[16]
-
-
Data Presentation
Table 1: Comparison of Scale-Up Parameters for Different this compound Synthesis Methods
| Synthesis Method | Key Scale-Up Challenge(s) | Typical Scale | Reported Yield | Reference(s) |
| Photochemical [2+2] Cycloaddition (Flow) | Light penetration, temperature control | Gram scale | 72% | [5] |
| Electrochemical Cyclization (Flow) | Electrode stability, current density | >100 grams | Not specified | [9][10] |
| Ring-Closing Metathesis (Batch) | Catalyst deactivation, large solvent volumes | Kilogram scale | >70% | [17] |
Experimental Protocols
Protocol 1: Scale-Up of Photochemical [2+2] Cycloaddition in a Continuous Flow Reactor
This protocol is a generalized procedure based on modern approaches using LED technology.[5]
-
Solution Preparation:
-
Flow Reactor Setup:
-
Reaction Execution:
-
Pump the solutions through the reactor at a controlled flow rate to achieve the desired residence time.
-
Maintain a constant temperature using a cooling system for the reactor.
-
-
Work-up and Purification:
-
Collect the reaction mixture from the reactor outlet.
-
Quench the reaction if necessary (e.g., with a saturated NH4Cl solution).[14]
-
Extract the product with a suitable organic solvent.[14]
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO4).[14]
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or crystallization.[14]
-
Visualizations
Caption: Experimental workflow for continuous flow photochemical this compound synthesis.
Caption: Troubleshooting logic for low yield in [2+2] cycloaddition reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane and this compound synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. "Synthesis and Applications of Cyclobutenes" by Benjamin Enns [digitalcommons.unl.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 16. Large-scale purification of oligonucleotides by extraction and precipitation with butanole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Volatile Cyclobutene Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of volatile cyclobutene compounds. The inherent ring strain and volatility of these molecules present unique purification challenges, which are addressed in the following troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My volatile this compound compound is lost during solvent removal. How can I prevent this?
A1: Loss of volatile compounds during solvent evaporation is a common issue. Here are several strategies to minimize this:
-
Avoid High Vacuum: Do not use a high vacuum line to remove solvents from highly volatile products.
-
Optimize Rotary Evaporation: Use a lower vacuum setting on the rotovap. Cooling the receiving flask can also help condense volatile compounds that are carried over with the solvent.
-
Alternative Distillation Methods: Consider using a Kugelrohr apparatus for short-path distillation or a conventional distillation setup at atmospheric pressure if the compound is stable at its boiling point.
-
Use a Vigreux Condenser: For reactions conducted at elevated temperatures with volatile reagents, a Vigreux condenser can help to minimize loss.
Q2: What is the best purification method for a thermally sensitive this compound derivative?
A2: For thermally sensitive compounds, it is crucial to use purification techniques that operate at lower temperatures:
-
Vacuum Distillation: This method lowers the boiling point of the liquid, allowing for distillation at a reduced temperature, which can prevent thermal decomposition.
-
Flash Column Chromatography: This is a widely used method for purifying organic compounds. For thermally sensitive cyclobutenes, it's essential to choose a solvent system that allows for rapid elution and to avoid overheating the column.
-
Preparative Gas Chromatography (Prep GC): For very volatile and thermally sensitive compounds, preparative GC can be an excellent option as it separates components in the gas phase at controlled temperatures.
Q3: How do I choose an appropriate solvent system for column chromatography of my this compound derivative?
A3: The choice of solvent system is critical for a successful separation.
-
General Principles: Column chromatography separates compounds based on their polarity. A less polar solvent will move less polar compounds faster, while a more polar solvent is required to elute more polar compounds.
-
Common Solvent Systems: A common starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or heptanes and a more polar solvent like ethyl acetate. The ratio is optimized based on the polarity of the target this compound. For more polar compounds, a dichloromethane/methanol system can be used.
-
TLC Optimization: Thin-layer chromatography (TLC) is an invaluable tool for quickly screening and optimizing solvent systems before running a column.
Q4: My this compound compound appears to be decomposing on the silica gel column. What can I do?
A4: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds, particularly strained alkenes like cyclobutenes.
-
Deactivate the Silica Gel: You can neutralize the acidity of the silica gel by adding a small amount of a non-volatile base, such as triethylamine (1-3%), to the solvent system.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (which can be acidic, neutral, or basic) or florisil.
-
Test for Stability: Before committing to a large-scale column, you can test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.
Q5: Can I purify my solid this compound derivative by recrystallization?
A5: Yes, recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.
Troubleshooting Guides
Distillation
| Issue | Possible Cause(s) | Solution(s) |
| Product is dark and yield is low. | Thermal decomposition due to high boiling point at atmospheric pressure. | Perform the distillation under reduced pressure to lower the boiling point. |
| Poor separation from impurities. | Boiling points of the compound and impurities are too close. | Use a fractionating column to increase the separation efficiency. Consider azeotropic distillation if a suitable entrainer can be found. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer. |
| Compound solidifies in the condenser. | The condenser water is too cold. | Use warmer water in the condenser or wrap the condenser with a heating tape set to a low temperature. |
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Compound won't elute from the column. | Solvent system is not polar enough. The compound may have decomposed on the silica. | Gradually increase the polarity of the solvent system. Test for compound stability on silica beforehand. |
| Poor separation of spots (co-elution). | The solvent system is too polar or not selective enough. The column was overloaded. | Optimize the solvent system using TLC to achieve better separation. Use a larger column or less sample. |
| Streaking or tailing of bands. | The compound is too polar for the solvent system. The compound is interacting strongly with the stationary phase. | Add a small amount of a more polar solvent to the eluent. Consider using a different stationary phase or deactivating the silica gel. |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Quantitative Data Summary
Table 1: Boiling Points of Selected this compound Derivatives
| Compound | Structure | Boiling Point (°C) | Pressure (mmHg) |
| 1-Methylthis compound | 36-37 | 760 | |
| 1,2-Dimethylthis compound | 70 | 760 | |
| Ethyl this compound-1-carboxylate | 65-67 | 20 | |
| Cyclobutenyl methyl ketone | 55-56 | 15 | |
| Note: This table provides examples. The boiling point of a specific derivative will depend on its molecular weight and functional groups. It is recommended to determine the boiling point experimentally for novel compounds. |
Table 2: Common Solvent Systems for Flash Column Chromatography of this compound Derivatives
| Polarity of this compound | Stationary Phase | Common Solvent Systems (v/v) |
| Non-polar | Silica Gel | Hexanes, Pentane, Hexanes/Ethyl Acetate (99:1 to 90:10) |
| Moderately Polar | Silica Gel | Hexanes/Ethyl Acetate (80:20 to 50:50), Dichloromethane/Hexanes |
| Polar | Silica Gel | Ethyl Acetate, Dichloromethane/Methanol (99:1 to 90:10) |
| Acid Sensitive | Neutralized Silica Gel | Add 1-3% Triethylamine to the chosen solvent system. |
| Base Sensitive | Silica Gel | Consider using a neutral stationary phase like alumina. |
| Note: The optimal solvent system should be determined by TLC for each specific compound and separation. |
Experimental Protocols
General Protocol for Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude volatile this compound compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at a constant temperature. It is advisable to collect a small forerun fraction, the main product fraction, and a tail fraction separately.
-
Shutdown: After collecting the desired product, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
General Protocol for Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with the chosen eluent and then slowly add the silica gel as a slurry. Gently tap the column to ensure even packing.
-
Sample Loading: Dissolve the crude this compound compound in a minimal amount of the eluent or a less polar solvent. Carefully add the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., test tubes or vials).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and carefully remove the solvent using a rotary evaporator, keeping in mind the volatility of the product.
Visualizations
optimizing reaction conditions for cyclobutene cycloadditions
Welcome to the Technical Support Center for Optimizing Reaction Conditions for Cyclobutene Cycloadditions. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges encountered during this compound synthesis via cycloaddition reactions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during this compound cycloadditions in a question-and-answer format, providing targeted advice to resolve experimental challenges.
Frequently Asked Questions
Q1: My [2+2] cycloaddition reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in [2+2] cycloaddition reactions can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Reaction Conditions:
-
Temperature: For thermal cycloadditions, ensure the temperature is optimal for the specific substrates. Forcing conditions may be required for unactivated alkenes. In some cases, lowering the temperature can improve yield by minimizing side reactions. For photochemical reactions, ensure the light source provides the appropriate wavelength and intensity.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.[1]
-
Concentration: The concentration of reactants can influence the reaction rate and the formation of side products. Experiment with different concentrations to find the optimal balance.
-
-
Catalyst (for metal-catalyzed reactions):
-
Catalyst Choice and Loading: The choice of catalyst is critical. For instance, sterically hindered cationic Au(I) complexes are effective for the intermolecular cycloaddition of alkynes and alkenes.[1][2][3] For cobalt-catalyzed reactions, the ligand plays a crucial role in both yield and selectivity.[4] Increasing the catalyst loading (e.g., from 5 to 10 mol%) can sometimes improve yields.
-
Catalyst Purity and Handling: Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Impurities can poison the catalyst.
-
-
Substrates and Reagents:
-
Purity: Use purified substrates and reagents. Impurities can inhibit the reaction or lead to the formation of byproducts.
-
Substituent Effects: The electronic and steric properties of the substituents on the alkene and alkyne can significantly impact reactivity. Electron-donating or withdrawing groups can influence the reaction outcome.
-
-
Side Reactions:
-
Oligomerization/Polymerization: This is a common side reaction. It can sometimes be mitigated by adjusting the concentration of reactants or the rate of addition of one reactant.
-
Dimerization: In some cases, one of the starting materials may dimerize instead of participating in the desired cycloaddition.
-
Q2: I am observing the formation of significant side products, including oligomers. How can I minimize these?
A2: The formation of oligomers and other side products is a common challenge. Consider the following strategies:
-
Slow Addition of Reactants: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of that reactant, which can disfavor oligomerization.
-
Adjusting Concentration: Lowering the overall reaction concentration can sometimes reduce the rate of intermolecular side reactions, including oligomerization.
-
Temperature Control: For thermally induced reactions, operating at the lowest effective temperature can help to minimize side reactions.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligand can significantly influence the product distribution. Screening different catalyst systems may be necessary. For instance, in some gold-catalyzed reactions, less hindered complexes can lead to complex reaction mixtures.[1]
-
Photochemical Reactions: In photochemical cycloadditions, the choice of photosensitizer and the wavelength of light can impact the formation of side products.
Q3: My cycloaddition reaction is not proceeding to completion. What steps can I take?
A3: If your reaction stalls before completion, consider these points:
-
Catalyst Deactivation (Metal-Catalyzed Reactions): The catalyst may be deactivating over time. Ensure strict inert atmosphere conditions if the catalyst is air or moisture sensitive. In some cases, adding a second portion of the catalyst may help.
-
Equilibrium: Some cycloaddition reactions are reversible. If the reaction is under thermodynamic control, the position of the equilibrium may not favor the product under the current conditions. Changing the temperature or concentration might shift the equilibrium.
-
Purity of Reagents: Impurities in the starting materials or solvent can inhibit the reaction. Ensure all reagents are of high purity.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction over a longer period to confirm if it has truly stalled.
Q4: I am struggling with poor stereoselectivity in my this compound synthesis. How can I improve it?
A4: Achieving high stereoselectivity can be challenging. Here are some factors to consider:
-
Catalyst and Ligand Design (Metal-Catalyzed Reactions): The chiral ligand is paramount for controlling enantioselectivity. For example, in cobalt-catalyzed cycloadditions, phosphino-oxazoline ligands have been shown to provide high levels of enantioselectivity.[4] In gold-catalyzed reactions, chiral non-C2 symmetrical Josiphos digold(I) catalysts have been used to achieve high enantioselectivity.
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the transition states leading to the different stereoisomers.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, therefore, the stereochemical outcome. Screening different solvents is recommended.
-
Substrate Control: The steric and electronic properties of the substituents on the reactants can play a significant role in directing the stereochemical outcome.
-
Thermal vs. Photochemical Conditions: The stereochemical outcome of a cycloaddition can be different under thermal and photochemical conditions due to the different reaction mechanisms. For instance, thermal [2+2] cycloadditions are often stepwise, while photochemical versions can proceed through a triplet state, which can affect stereoselectivity.
Data Presentation
The following tables summarize quantitative data for various this compound cycloaddition reactions to aid in the selection of optimal reaction conditions.
Table 1: Optimization of Gold(I)-Catalyzed [2+2] Cycloaddition
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [IPrAu(CH3CN)]SbF6 (5) | - | CH2Cl2 | 23 | 2 | 85 |
| 2 | [Au(PPh3)Cl]/AgSbF6 (5) | - | CH2Cl2 | 23 | 2 | 20 |
| 3 | [IPrAu(CH3CN)]SbF6 (3) | - | CH2Cl2 | 23 | 2 | 75 |
| 4 | [IPrAu(CH3CN)]SbF6 (5) | - | Toluene | 23 | 2 | 60 |
| 5 | [IPrAu(CH3CN)]SbF6 (5) | - | DCE | 50 | 1 | 90 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Influence of Ligand in Cobalt-Catalyzed [2+2] Cycloaddition
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | dppp | 45 | - |
| 2 | (S)-BINAP | 20 | 15 |
| 3 | L1 (phosphino-oxazoline) | 70 | 92 |
| 4 | L5 (phosphino-oxazoline) | 75 | 95 |
| 5 | L9 (phosphino-oxazoline) | 68 | 88 |
Data adapted from a study on cobalt-catalyzed enantioselective cycloadditions.[4]
Experimental Protocols
This section provides detailed methodologies for key this compound cycloaddition reactions.
Protocol 1: Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of an Alkyne and an Alkene
This protocol is adapted from a procedure for the gold(I)-catalyzed cycloaddition of terminal alkynes with alkenes.[5]
Materials:
-
Di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine
-
Chloro(dimethylsulfide)gold(I)
-
Dichloromethane (DCM)
-
Silver hexafluoroantimonate (AgSbF6)
-
Terminal alkyne (e.g., phenylacetylene)
-
Alkene (e.g., α-methylstyrene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
In a flask under an inert atmosphere, dissolve di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (1.0 equiv) and chloro(dimethylsulfide)gold(I) (1.0 equiv) in dichloromethane.
-
Stir the solution at room temperature for 1 hour to form the gold(I) chloride complex.
-
In a separate flask, dissolve the prepared gold(I) chloride complex and AgSbF6 (1.0 equiv) in dichloromethane and stir for 1 hour to generate the active cationic gold(I) catalyst.
-
-
Cycloaddition Reaction:
-
To a solution of the alkene (2.0 equiv) in dichloromethane, add the terminal alkyne (1.0 equiv).
-
Add the solution of the cationic gold(I) catalyst (typically 1-5 mol%) to the mixture of the alkyne and alkene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or 1H NMR.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes/ethyl acetate) to afford the desired this compound.
-
Protocol 2: Thermal [2+2] Cycloaddition of Dichloroketene with an Alkene
This protocol describes the in situ generation of dichloroketene and its cycloaddition with an alkene.[6][7]
Materials:
-
Trichloroacetyl chloride
-
Activated zinc powder
-
Alkene (e.g., cycloheptatriene)
-
Anhydrous diethyl ether
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add activated zinc powder and anhydrous diethyl ether under an inert atmosphere.
-
Add a solution of the alkene in anhydrous diethyl ether to the flask.
-
-
Generation of Dichloroketene and Cycloaddition:
-
Slowly add a solution of trichloroacetyl chloride in anhydrous diethyl ether to the stirred suspension via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture to remove excess zinc and zinc salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the dichlorocyclobutanone adduct.
-
Protocol 3: Photochemical [2+2] Cycloaddition
This protocol is a general procedure for a photosensitized [2+2] cycloaddition.[8]
Materials:
-
Alkene 1 (e.g., N-aryl maleimide)
-
Alkene 2
-
Photosensitizer (e.g., thioxanthone, 20 mol%)
-
Dichloromethane (CH2Cl2)
-
Glass vial with a rubber septum
-
Argon source
-
Blue LED lamp (e.g., 440 nm)
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a glass vial, add the N-aryl maleimide (1.0 equiv), the alkene (2.0 equiv), and the photosensitizer.
-
Add dichloromethane to the vial to achieve the desired concentration.
-
Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring.
-
-
Photochemical Reaction:
-
Place the reaction mixture under the blue LED lamp and irradiate with stirring at room temperature.
-
Monitor the reaction progress by TLC or NMR. The reaction time can vary from a few hours to over a day.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography (e.g., using petroleum ether/ethyl acetate) to yield the desired cyclobutane product.
-
Visualizations
Troubleshooting Workflow for Low Yield in Cycloaddition
Caption: A logical workflow for troubleshooting low yields in this compound cycloaddition reactions.
General Experimental Workflow for a Metal-Catalyzed Cycloaddition
Caption: A standard experimental workflow for conducting a metal-catalyzed this compound cycloaddition.
Decision Pathway for Reaction Type Selection
References
- 1. Gold(I)-Catalyzed Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
identifying and minimizing side products in cyclobutene reactions
Welcome to the technical support center for cyclobutene reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in common this compound transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for substituted cyclobutenes?
A1: Substituted cyclobutenes primarily undergo three main types of reactions:
-
Electrocyclic Ring-Opening: Under thermal or photochemical stimulus, the this compound ring opens to form a 1,3-butadiene derivative. The stereochemistry of the product is dictated by the Woodward-Hoffmann rules.[1]
-
Cycloaddition Reactions: Due to ring strain, cyclobutenes can act as reactive dienophiles in [4+2] cycloaddition (Diels-Alder) reactions or as partners in [2+2] cycloadditions.[2]
-
Transition-Metal-Catalyzed Functionalization: Various metals (e.g., Rh, Co, Au, Cu) can catalyze reactions like C-H functionalization, hydroacylation, and cross-coupling to introduce new functional groups onto the this compound core.[3][4][5]
Q2: Why is my thermal electrocyclic ring-opening reaction not giving the expected stereoisomer?
A2: While the kinetically favored product is predicted by the rules of torquoselectivity (outward rotation for donor substituents, inward for acceptors), this is not always the final isolated product.[6][7] The initially formed "kinetic" diene may undergo a subsequent, reversible 6π-electrocyclization to form a pyran intermediate. This intermediate can then re-open to give a mixture of diene isomers, ultimately leading to the thermodynamically most stable diene as the major product.[6] This means your reaction may be under thermodynamic rather than kinetic control.
Q3: What is "torquoselectivity" and how does it affect my reaction?
A3: Torquoselectivity refers to the preference for one of the two possible conrotatory modes during the thermal ring-opening of an unsymmetrically substituted this compound.[6] The electronic nature of the substituents at the C3 and C4 positions dictates the direction of rotation. Generally, electron-donating groups (e.g., alkyl, OR) prefer to rotate "outward," while electron-accepting groups (e.g., CHO, NO₂) prefer to rotate "inward" to achieve the lowest energy transition state.[6][8] Incorrectly predicting this selectivity can lead to the assumption that a side product has formed, when in fact the major product is simply the electronically preferred one.
Troubleshooting Guides
Electrocyclic Ring-Opening Reactions
Issue: Low stereoselectivity in thermal ring-opening, observing a mixture of diene isomers.
This issue often arises when the reaction conditions allow for the equilibration of the kinetic product to the more stable thermodynamic product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Thermodynamic control is more prevalent at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the kinetic product.
-
Reduce Reaction Time: Prolonged heating allows more time for the kinetic product to isomerize. Monitor the reaction closely (e.g., by TLC or NMR) and quench it as soon as the starting material is consumed.
-
Trap the Kinetic Product: If the kinetic diene is susceptible to isomerization, it can be trapped in situ via a rapid subsequent reaction, such as a Diels-Alder cycloaddition with a highly reactive dienophile like tetracyanoethylene (TCNE).[6]
[4+2] Cycloaddition (Diels-Alder) Reactions
Issue: Poor endo/exo selectivity in Diels-Alder reactions where this compound is the dienophile.
The endo product is the kinetically favored isomer in many Diels-Alder reactions due to stabilizing secondary orbital interactions, while the exo product is often more thermodynamically stable.[9][10]
Troubleshooting Steps:
-
Use a Lewis Acid Catalyst: The addition of a Lewis acid (e.g., TiCl₄, SnCl₄, AlCl₃) can enhance endo selectivity. The Lewis acid coordinates to the dienophile, lowering the energy of its LUMO and strengthening the secondary orbital interactions that stabilize the endo transition state.[9]
-
Control the Temperature: Lower reaction temperatures generally favor the kinetic (endo) product. Conversely, higher temperatures can favor the formation of the more stable thermodynamic (exo) product.[10]
-
Solvent Choice: The polarity of the solvent can influence the activation barrier and selectivity. While nonpolar solvents are common, the optimal solvent should be determined empirically for each specific reaction.[2][11][12]
Data Presentation: Effect of Substituents and Diene on Endo/Exo Selectivity
The following table summarizes calculated activation energy differences for the Diels-Alder reaction of cyclobutenone derivatives, indicating the kinetic preference.
| Dienophile | Diene | Endo Activation Energy (kcal/mol) | Exo Activation Energy (kcal/mol) | Kinetic Preference (ΔΔE‡) |
| Cyclobutenone | 1,3-Butadiene | Not specified | Not specified | Endo favored by 2.24 kcal/mol |
| Cyclobutenone | Cyclopentadiene | 4.69 | 6.33 | Endo favored by 1.64 kcal/mol |
Transition-Metal-Catalyzed Reactions
Issue: Formation of 1,3-diene instead of the desired this compound in a gold-catalyzed alkyne/alkene coupling.
In gold-catalyzed reactions between alkynes and alkenes, the formation of a this compound competes with the formation of a 1,3-diene. The outcome is highly dependent on the electronic and steric properties of the substrates.[13]
Troubleshooting Steps:
-
Modify Alkyne Substituents: The electronic nature of substituents on the aryl alkyne is critical. Electron-withdrawing groups or sterically bulky ortho-substituents tend to favor the formation of the 1,3-diene side product. Conversely, electron-donating groups often favor the desired this compound product.[13]
-
Optimize Catalyst and Ligands: While the substrate is often the primary determinant, screening different gold catalysts and ligands may alter the selectivity.
-
Adjust Stoichiometry: Varying the alkyne-to-alkene ratio can sometimes influence the product distribution.[13]
Data Presentation: Product Distribution in Gold-Catalyzed Reaction of Arylalkynes with α-Methylstyrene [13]
| Entry | Arylalkyne (Ortho-Substituent) | This compound Yield (%) | 1,3-Diene Yield (%) | Product Ratio (this compound:Diene) |
| 1 | H | 95 | - | >99:1 |
| 2 | Me | 35 | 27 | 1.3:1 |
| 3 | F | 75 | trace | >95:5 |
| 4 | Cl | 25 | 45 | 1:1.8 |
| 5 | Br | 20 | 50 | 1:2.5 |
| 6 | OMe | 93 | - | >99:1 |
| 7 | CF₃ | - | 55 | 1:>99 |
Issue: Formation of multiple side products (aminothis compound, diene) in copper-catalyzed amination of cyclobutanes.
In reactions aiming to install functional groups on a cyclobutane to form a substituted this compound, side products from incomplete reaction or subsequent rearrangement of the desired product can occur.[5]
Troubleshooting Steps:
-
Optimize Reaction Temperature: The desired product, a 1,3-diaminothis compound, can undergo a retro-4π-electrocyclization to a diene side product at elevated temperatures. Lowering the temperature can significantly inhibit this side reaction.[5]
-
Screen Catalyst/Ligand System: The choice of copper salt and ligand can impact the reaction efficiency and selectivity. For example, using CuBr without a ligand was found to be more effective than using a CuBr/phenanthroline system.[5]
-
Adjust Reagent Stoichiometry: The amount of the oxidant/aminating agent (e.g., NFSI) can be crucial. Insufficient amounts may lead to incomplete reaction, while an excess may promote side reactions. Fine-tuning the stoichiometry is recommended.[5]
Data Presentation: Optimization of Copper-Catalyzed Diamination of Phenylcyclobutane [5]
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Desired Product Yield (%) | Side Product 3¹ (%) | Side Product 4² (%) |
| 1 | CuBr | phen | DCE | 50 | 15 | 6 | 5 |
| 2 | CuBr | None | DCE | 50 | 50 | trace | 6 |
| 3 | Cu(OAc)₂ | None | DCE | 50 | 25 | trace | 5 |
| 4 | CuBr | None | MeCN | 50 | 85 | trace | 6 |
| 5 | CuBr | None | MeCN | 40 | 93 | - | - |
¹Side Product 3: 1-aminothis compound ²Side Product 4: E-1,3-diamino-1,3-diene
Experimental Protocols
Protocol 1: Stereoselective Thermal Electrocyclic Ring-Opening Under Kinetic Control
This protocol is designed to favor the formation of the kinetically controlled diene product from a substituted this compound, minimizing isomerization to the thermodynamic product.
-
Reagent Preparation: Dissolve the substituted this compound (1.0 eq) in a high-boiling, inert solvent (e.g., toluene, o-xylene) to a concentration of 0.1 M. Ensure the solvent is degassed to prevent oxidation of the resulting diene.
-
Temperature Control: Heat the solution to the lowest temperature required for the ring-opening to proceed at a practical rate. This temperature should be determined via small-scale experiments, starting from ~80 °C and increasing in 10 °C increments.
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using a suitable analytical technique (e.g., GC-MS or ¹H NMR by taking aliquots). Observe the disappearance of the this compound starting material.
-
Workup: Once the starting material is consumed (typically within a few hours), immediately cool the reaction mixture to room temperature by immersing the flask in a water bath.
-
Purification: Remove the solvent under reduced pressure at a low temperature (<30 °C). Purify the resulting diene product immediately via flash chromatography on silica gel, also keeping the temperature low if possible, to prevent on-column isomerization.
Visualizations
Caption: Competing kinetic vs. thermodynamic pathways in this compound ring-opening.
Caption: Factors influencing endo/exo selectivity in Diels-Alder reactions.
Caption: Troubleshooting workflow for Au-catalyzed this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic chemistry - Stereoelectronic effects in torquoselectivity of 4π electrocyclic opening - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Pressure and solvent effects on the cycloaddition reactions between substituted nitrosobenzenes and butadiene derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. orientjchem.org [orientjchem.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Handling and Storage of Strained Cyclobutenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling and storage of strained cyclobutenes. Due to their inherent ring strain, these compounds are highly reactive and require specific procedures to ensure laboratory safety and experimental success. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of strained cyclobutenes.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Vial/container over-pressurized upon warming to room temperature. | The cyclobutene may be a volatile liquid or a gas at room temperature.[1] | Cool the container to a low temperature (e.g., in a dry ice/acetone bath) before opening. Handle in a well-ventilated fume hood. |
| Sample appears discolored or has polymerized upon storage. | Strained cyclobutenes can be sensitive to light, heat, and air (oxygen), leading to decomposition or polymerization.[2] | Store in an amber vial to protect from light. Store at low temperatures (≤ -20°C is recommended). Store under an inert atmosphere (e.g., argon or nitrogen). Consider adding a polymerization inhibitor if compatible with future applications. |
| Reaction yields are low or inconsistent. | The strained this compound may be decomposing under the reaction conditions. Impurities in the starting material or solvent could be affecting the reaction. | Monitor the reaction closely by TLC or other appropriate methods and stop it as soon as the starting material is consumed to prevent product decomposition. Purify all reagents and solvents before use. Degas solvents to remove oxygen. |
| An unexpected product is isolated, possibly a diene. | Spontaneous or thermally induced electrocyclic ring-opening to form a conjugated diene has occurred. This is a common reactivity pathway for cyclobutenes, driven by the release of ring strain.[3] The propensity for this to occur depends on the substituents. | If the diene is the desired product, the reaction temperature can be optimized to promote the ring-opening. To avoid ring-opening, run the reaction at the lowest possible temperature. Select substituents on the this compound ring that increase the activation energy for ring-opening. |
| Difficulty in purifying the this compound derivative. | The compound may be volatile or unstable on silica gel. | Use low-temperature column chromatography if the compound is thermally sensitive. Consider alternative purification methods such as distillation or recrystallization if appropriate. Neutralize silica gel with a suitable base (e.g., triethylamine) if the compound is acid-sensitive. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What is the primary hazard associated with strained cyclobutenes?
-
Q2: What are the ideal storage conditions for strained cyclobutenes?
-
A2: To ensure stability, strained cyclobutenes should be stored at low temperatures (typically -20°C or below), in the dark (amber vials are recommended), and under an inert atmosphere (argon or nitrogen) to prevent oxidation and polymerization.[4] For highly reactive compounds, storage as a frozen solution in a non-reactive solvent may be preferable to neat storage.
-
-
Q3: Can I add an inhibitor to prevent polymerization?
-
A3: Yes, for long-term storage, adding a radical inhibitor such as butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) can be effective in preventing polymerization.[5] However, you must ensure that the inhibitor will not interfere with any subsequent reactions.
-
-
Q4: What personal protective equipment (PPE) should I wear when handling strained cyclobutenes?
-
A4: Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a good starting point), safety goggles or a face shield, and a flame-resistant lab coat.
-
Experimental Procedures
-
Q5: My reaction with a strained this compound is not working. What are some common reasons for failure?
-
A5: Common reasons for reaction failure include:
-
Decomposition of the this compound: As mentioned, these compounds can be unstable. Ensure it has been stored correctly and is of sufficient purity.
-
Unexpected reactivity: The strained ring may undergo an undesired reaction pathway, such as ring-opening, under your experimental conditions.
-
Incompatible reagents or solvents: Ensure all reagents and solvents are pure and dry, as impurities can interfere with the reaction.
-
-
-
Q6: My this compound is undergoing ring-opening to a diene. How can I prevent this?
-
A6: The tendency to undergo electrocyclic ring-opening is influenced by both temperature and the substituents on the this compound ring. To prevent this:
-
Conduct the reaction at the lowest possible temperature.
-
If possible, choose a this compound derivative with substituents that are known to increase the activation energy for ring-opening. For example, some sp3-hybridized carbon substituents can raise the kinetic barrier to ring-opening compared to nitrogen- or oxygen-centered substituents.
-
Protect the reaction from light, as some ring-opening reactions can be photochemically induced.[1]
-
-
Quantitative Stability Data
The stability of strained cyclobutenes is highly dependent on their substitution pattern and the surrounding environment. The following table summarizes available data on the stability of various this compound derivatives under specific conditions.
| This compound Derivative | Conditions | Half-life / % Remaining | Reference |
| Aryl-substituted cyclobutenes (various) | N,N-dimethylformamide/phosphate-buffered saline (1:1) at 37 °C | 79.4–92.7% remaining after 24 hours | [6][7] |
| 2-CH(COOMe)₂-substituted cyclobutenecarboxylic acid | Computational study (room temperature implied) | High kinetic barrier to ring-opening (Activation Energy = 25.5 kcal/mol) | [8] |
| 2-C≡CH-substituted cyclobutenecarboxylic acid | Computational study (room temperature implied) | Lower kinetic barrier to ring-opening (Activation Energy = 21.0 kcal/mol) | [8] |
| 2-CH=CH₂-substituted cyclobutenecarboxylic acid | Computational study (room temperature implied) | Lower kinetic barrier to ring-opening (Activation Energy = 19.9 kcal/mol) | [8] |
| 2-Ph-substituted cyclobutenecarboxylic acid | Computational study (room temperature implied) | Lower kinetic barrier to ring-opening (Activation Energy = 19.1 kcal/mol) | [8] |
| 2-N₃-substituted cyclobutenecarboxylic acid | Computational study (room temperature implied) | Low kinetic barrier to ring-opening (Activation Energy = 18.8 kcal/mol) | [8] |
| 2-OMe-substituted cyclobutenecarboxylic acid | Computational study (room temperature implied) | Lowest kinetic barrier to ring-opening (Activation Energy = 15.1 kcal/mol) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction with a Strained this compound
This protocol outlines the general steps for safely setting up a reaction involving a strained this compound derivative.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen). Assemble the reaction apparatus while it is still warm to prevent atmospheric moisture from condensing.
-
Inert Atmosphere: Purge the assembled apparatus with an inert gas for several minutes. Maintain a positive pressure of the inert gas throughout the experiment using a bubbler or a balloon.
-
Reagent Addition (Solvents and Stable Reagents): Add the dry, degassed solvent and any stable, non-cyclobutene reagents to the reaction flask via syringe or cannula.
-
Cooling: Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water for 0°C, dry ice/acetone for -78°C).
-
Addition of the Strained this compound: If the this compound is a liquid, add it slowly to the cooled reaction mixture via syringe. If it is a solid, it can be added as a solution in a dry, degassed solvent. For highly reactive cyclobutenes, consider adding them via a syringe pump over an extended period to maintain a low concentration.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) as appropriate.
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent at the reaction temperature before warming to room temperature.
-
Work-up and Purification: Perform the aqueous work-up and extraction as required. When purifying by column chromatography, consider the stability of the product on silica gel. It may be necessary to use deactivated silica or an alternative purification method.
Visualizations
Caption: A typical experimental workflow for reactions involving strained cyclobutenes.
References
- 1. researchgate.net [researchgate.net]
- 2. tutorchase.com [tutorchase.com]
- 3. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. Concise Synthesis of Functionalized this compound Analogues for Bioorthogonal Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting low yields in cyclobutene ring-expansion reactions
Welcome to the technical support center for cyclobutene ring-expansion reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.
Troubleshooting Guide: Low Product Yields
Low yields in this compound ring-expansion reactions can arise from a variety of factors, from suboptimal reaction conditions to catalyst deactivation. This guide provides a systematic approach to identifying and resolving these issues.
Question: My rhodium-catalyzed ring-expansion of a cyclobutenone is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this transformation often stem from issues with the catalyst system, reaction parameters, or substrate stability. A step-by-step troubleshooting approach is recommended.
1. Catalyst System and Ligand Choice: The catalyst and its associated ligands are critical. For rhodium-catalyzed expansions of cyclobutenones, both the rhodium pre-catalyst and the phosphine ligand are often essential for the reaction to proceed.[1]
-
Catalyst/Ligand Integrity: Ensure the catalyst and ligands are pure and have not degraded. Use freshly opened or properly stored reagents.
-
Ligand Screening: The choice of phosphine ligand can significantly impact the yield. For instance, in the expansion of 8-ethyl benzocyclobutenone, switching from PPh₃ to dppp (1,3-Bis(diphenylphosphino)propane) can dramatically improve yields, although it may require a longer reaction time or higher temperature.[1]
-
Catalyst Loading: While increasing catalyst loading can sometimes improve yield, it's often more effective to first optimize other parameters.[2]
2. Reaction Conditions: Temperature and solvent play a crucial role in reaction efficiency and rate.
-
Temperature Optimization: The reaction may require significant thermal energy. For the expansion of 8-ethyl benzocyclobutenone with a [Rh(cod)₂]BF₄/dppp system, increasing the temperature from 80 °C to 90 °C was shown to increase the yield from 65% to 93%.[1]
-
Solvent Screening: The reaction solvent can have a profound effect on the outcome. A survey of solvents for a rhodium-catalyzed expansion revealed 1,4-dioxane to be optimal, with THF and ethyl benzene also performing well.[1] Protic solvents should generally be avoided as they can lead to decomposition or unwanted side reactions.[2]
3. Substrate and Reagent Purity: Impurities can poison the catalyst or participate in undesired side reactions.[2]
-
Ensure the this compound substrate is pure and free of contaminants.
-
Use high-purity, anhydrous solvents, as water can interfere with many catalytic systems.
4. Potential Side Reactions: Cyclobutenes are strained rings and can undergo alternative reaction pathways.
-
Ring-Opening: Instead of expansion, the this compound may undergo simple ring-opening to form a diene, especially under thermal conditions.[3][4] The catalyst system is key to directing the reaction towards the desired expansion pathway.
-
Decomposition: The starting material or product may be unstable under the reaction conditions, leading to decomposition and lower isolated yields. If this is suspected, consider running the reaction at a lower temperature for a longer duration.
Below is a logical workflow for troubleshooting low yields in these reactions.
Data Summary: Reaction Optimization
The systematic optimization of reaction parameters is crucial for maximizing product yield. The following table summarizes data from a study on the rhodium-catalyzed ring expansion of 8-ethyl benzocyclobutenone, illustrating the impact of ligand, temperature, and solvent choice on the reaction's success.[1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Rh(cod)₂]BF₄ (5) | PPh₃ (15) | 1,4-Dioxane | 80 | 12 | 15 |
| 2 | [Rh(cod)₂]BF₄ (5) | dppp (7.5) | 1,4-Dioxane | 80 | 12 | 65 |
| 3 | [Rh(cod)₂]BF₄ (5) | dppp (7.5) | 1,4-Dioxane | 80 | 24 | 85 |
| 4 | [Rh(cod)₂]BF₄ (5) | dppp (7.5) | 1,4-Dioxane | 90 | 12 | 93 |
| 5 | [Rh(cod)₂]BF₄ (5) | dppp (7.5) | Toluene | 90 | 12 | 80 |
| 6 | [Rh(cod)₂]BF₄ (5) | dppp (7.5) | THF | 90 | 12 | 92 |
| 7 | [Rh(cod)₂]BF₄ (5) | dppp (7.5) | Ethyl Benzene | 90 | 12 | 91 |
| 8 | None | dppp (7.5) | 1,4-Dioxane | 90 | 12 | 0 |
| 9 | [Rh(cod)₂]BF₄ (5) | None | 1,4-Dioxane | 90 | 12 | 0 |
Data adapted from a rhodium-catalyzed ring expansion study.[1] Yields were determined by ¹H NMR.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Ring Expansion of a Benzocyclobutenone
This protocol is a representative example for conducting the reaction under optimized conditions.
-
Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is placed under high vacuum and flame-dried. After cooling to room temperature, the tube is backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: To the Schlenk tube, add the rhodium pre-catalyst (e.g., [Rh(cod)₂]BF₄, 5 mol%), the phosphine ligand (e.g., dppp, 7.5 mol%), and the benzocyclobutenone substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 0.1 M concentration relative to the substrate) via syringe.
-
Reaction: The tube is sealed and the mixture is stirred in a preheated oil bath at the optimized temperature (e.g., 90 °C).
-
Monitoring: The reaction progress is monitored by TLC or GC-MS at regular intervals (e.g., every 4 hours).
-
Workup: Once the reaction is complete (or no further conversion is observed), the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the desired ring-expanded product.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for a this compound ring expansion?
The principal driving force is the release of ring strain.[5][6] Four-membered rings like cyclobutane and this compound possess significant angle and torsional strain.[6][7] Expanding to a more stable five- or six-membered ring alleviates this strain, providing a strong thermodynamic incentive for the reaction to occur.[5]
Q2: My reaction is yielding a diene from ring-opening instead of the desired expanded product. How can I prevent this?
This is a common competing pathway. The electrocyclic ring-opening of cyclobutenes to form butadienes is often thermally allowed.[3][4] To favor ring expansion, the key is to employ a catalytic system that facilitates an alternative, lower-energy pathway. For example, rhodium catalysts can promote ring expansion through a mechanism involving C-C bond cleavage, β-hydrogen elimination, and reductive elimination, which can outcompete the uncatalyzed thermal ring-opening.[1] Optimizing the catalyst, ligand, and reaction conditions is crucial to steer the reaction toward the desired outcome.
Q3: Can carbocation rearrangements affect my ring-expansion reaction?
Yes, particularly in reactions that proceed through carbocationic intermediates. The formation of a carbocation adjacent to a strained ring can trigger a rearrangement that expands the ring.[8][9] This is a common mechanism in reactions like the Tiffeneau–Demjanov rearrangement.[10] The goal of these rearrangements is typically to form a more stable carbocation and a less strained ring system.[5][9] If you observe unexpected isomers, consider the possibility of sequential carbocation rearrangements (e.g., a ring expansion followed by a hydride or alkyl shift).[11][12]
Q4: What is the proposed mechanism for the rhodium-catalyzed ring expansion of cyclobutenones?
The proposed pathway is a reagent-free, atom-economical process.[1][13] It is hypothesized to proceed via the following key steps, driven by the release of ring strain.[1]
References
- 1. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 6. organic chemistry - Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 11. leah4sci.com [leah4sci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - Chemical Science (RSC Publishing) [pubs.rsc.org]
strategies for improving the stereoselectivity of cyclobutene synthesis.
Technical Support Center: Stereoselective Cyclobutene Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the stereoselective synthesis of cyclobutenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high stereoselectivity in this compound synthesis?
A1: The main strategies for controlling stereoselectivity in this compound synthesis are:
-
Catalytic Enantioselective [2+2] Cycloaddition: This is a powerful method that utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to induce enantioselectivity in the cycloaddition of an alkyne and an alkene.[1][2][3] Common metals include cobalt, gold, and rhodium.
-
Organocatalysis: Chiral organic molecules can be used to catalyze the enantioselective synthesis of cyclobutenes. For example, chiral Brønsted acids can catalyze the isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes.[4][5]
-
Diastereoselective Cycloadditions: When one of the starting materials is already chiral, it can influence the stereochemical outcome of the reaction, leading to a diastereoselective synthesis.
-
Photochemical [2+2] Cycloaddition: While a classic method for forming four-membered rings, achieving high stereoselectivity in photochemical [2+2] cycloadditions can be challenging and often requires chiral auxiliaries or sensitizers.[6][7]
Q2: My enantioselective [2+2] cycloaddition is resulting in low enantiomeric excess (e.e.). What are the likely causes?
A2: Low enantiomeric excess can stem from several factors:
-
Suboptimal Ligand: The choice of chiral ligand is crucial for inducing stereoselectivity. The ligand's steric and electronic properties must be well-matched to the substrates and the metal center.
-
Incorrect Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome.
-
Temperature: Reaction temperature can significantly affect the selectivity. Lower temperatures often lead to higher enantioselectivity.
-
Substrate Reactivity: The electronic nature of the alkyne and alkene can impact the reaction's stereoselectivity. Activated alkynes or alkenes may behave differently than unactivated ones.[1][2][3]
Q3: I am observing poor diastereoselectivity in my reaction. How can I improve it?
A3: Poor diastereoselectivity can often be addressed by:
-
Modifying the Chiral Auxiliary: If using a substrate-controlled approach, altering the chiral auxiliary on your starting material can enhance facial bias.
-
Changing the Catalyst System: In catalyst-controlled reactions, the ligand and metal can have a dramatic effect on diastereoselectivity.[8] For instance, in Rh-catalyzed reactions, electron-deficient ligands have been shown to improve diastereoselectivity.[9]
-
Adjusting Reaction Conditions: Temperature and solvent can play a significant role in diastereoselection.
-
Exploring Different Reaction Pathways: Alternative synthetic routes, such as Michael additions onto cyclobutenes, may offer better diastereocontrol.[10][11]
Troubleshooting Guides
Guide 1: Low Yield in Cobalt-Catalyzed [2+2] Cycloaddition
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the cobalt precursor and ligand are pure and handled under inert conditions. Consider pre-forming the active catalyst. |
| Poor substrate reactivity | For unactivated alkenes or alkynes, consider using a more reactive catalyst system or increasing the reaction temperature. Note that this may affect stereoselectivity. | |
| Catalyst inhibition | Ensure starting materials and solvent are free from impurities that could poison the catalyst (e.g., water, coordinating solvents). | |
| Significant side product formation | Ene-reaction pathway | For certain substrates, particularly with simple internal alkynes and 1-alkenes, the ene reaction can be a competing pathway. The choice of ligand can be critical; for example, PHOX ligands may favor the [2+2] cycloaddition, while a (dppp)CoBr2 complex might favor the ene reaction.[2] |
Guide 2: Poor Enantioselectivity in Gold-Catalyzed [2+2] Cycloaddition
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (e.e.) | Inefficient chirality transfer | The linear geometry of gold(I) complexes can position the chiral ligand far from the reaction center. Consider using ligands that create a more defined chiral pocket, such as atropisomeric bidentate phosphines or employing chiral counterions to facilitate chirality transfer via ion pairing.[12] |
| Ligand exchange or slow electrophilic addition | These steps can be turnover-limiting. Optimizing the concentration of reactants and catalyst may improve both yield and selectivity.[12] | |
| Substrate mismatch | Not all substrates are suitable for a given catalyst system. For example, 1,1-dialkyl substituted alkenes or simple styrene may result in lower enantioselectivity with certain gold catalysts.[12] |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the enantioselective synthesis of cyclobutenes.
| Catalyst System | Alkyne Substrate | Alkene Substrate | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| [(R)-L8]CoBr2 | Phenylacetylene | 2-Phenylpropene | Toluene | 25 | 98 | 94 | [2] |
| (S,RP)-B (Josiphos digold(I)) | Phenylacetylene | α-Methylstyrene | DCE | 25 | 85 | 92:8 (er) | [12] |
| Chiral Phosphoric Acid | Alkynylindole | Quinone | CH2Cl2 | RT | up to 99 | up to 99 | [13] |
| N-triflyl phosphoramide | Bicyclo[1.1.0]butane | - | CH2Cl2 | RT | - | up to 99 | [4][5] |
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Enantioselective [2+2] Cycloaddition
This protocol is adapted from the work of Toste and coworkers.[2]
Materials:
-
[(R)-L8]CoBr2 (pre-catalyst)
-
Alkyne (1.0 equiv)
-
Alkenyl derivative (1.2 equiv)
-
Zinc powder (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried vial under an inert atmosphere, add the cobalt pre-catalyst, zinc powder, and toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyne and alkenyl derivative to the reaction mixture.
-
Stir the reaction at 25 °C and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts in stereoselective this compound synthesis.
Caption: A troubleshooting workflow for addressing low stereoselectivity.
Caption: A generalized catalytic cycle for metal-catalyzed [2+2] cycloaddition.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
overcoming catalyst deactivation in cyclobutene polymerization
This center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming catalyst deactivation during cyclobutene polymerization, primarily focusing on Ring-Opening Metathesis Polymerization (ROMP).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Polymerization fails to initiate or shows very low monomer conversion.
-
Question: My ROMP reaction with a Grubbs-type catalyst isn't working. I've added the catalyst to my this compound monomer solution, but I'm seeing little to no polymer formation. What could be the cause?
-
Answer: Failure to initiate is a common problem that can be traced back to several sources of catalyst deactivation or inhibition. The primary culprits are typically impurities in the monomer or solvent, or inherent instability of the catalyst under the reaction conditions.
Possible Causes & Solutions:
-
Impurities: Ruthenium-based catalysts, like Grubbs catalysts, are highly sensitive to certain functional groups and impurities.
-
Protic Impurities (Water, Alcohols): These can react with and deactivate the catalyst. Ensure monomer and solvent are rigorously dried and degassed. Purification methods include passing them through activated alumina columns.[1]
-
Basic/Coordinating Impurities (Amines, Pyridines): Nitrogen-containing compounds, particularly N-heteroaromatics, can act as Lewis bases, coordinating to the ruthenium center and inhibiting or deactivating the catalyst.[2][3][4][5] Primary and secondary amines are especially problematic.[2][4][5] If your monomer contains these functional groups, they must be protected (e.g., as ammonium salts or carbamates) prior to polymerization.[2]
-
Oxygen: While Grubbs catalysts have good tolerance to air compared to other catalysts, prolonged exposure can lead to oxidation and deactivation. Perform reactions under an inert atmosphere (e.g., in a nitrogen-filled glovebox).[1]
-
-
Catalyst Choice & Handling:
-
Catalyst Generation: Ensure you are using the correct generation of Grubbs catalyst for your specific monomer. Second-generation catalysts (GII) are generally more reactive but can also be more susceptible to certain deactivation pathways.[2][6]
-
Catalyst Decomposition: Grubbs catalysts can decompose over time, especially at elevated temperatures.[2] Store catalysts under inert atmosphere and at recommended temperatures.
-
-
Monomer Reactivity:
-
While this compound has high ring strain, which favors ROMP, substituents on the ring can influence reactivity.[7] Highly bulky substituents may sterically hinder the catalyst's approach.
-
-
Problem 2: Polymerization starts but terminates prematurely, leaving unreacted monomer.
-
Question: My polymerization begins, and I can see the viscosity of the solution increasing, but the reaction stops before all the monomer is consumed. Why is this happening?
-
Answer: Premature termination indicates that the catalyst is deactivating during the polymerization process. The rate of deactivation is competing with the rate of propagation. Even a slow rate of catalyst decomposition can lead to irreversible termination.[8]
Possible Causes & Solutions:
-
Trace Impurities: Even low concentrations of deactivating impurities (as mentioned in Problem 1) can be sufficient to kill the catalyst over the course of the reaction. Consider re-purifying your monomer and solvent.[1]
-
Catalyst Degradation Pathways:
-
Methylidene Decomposition: The active methylidene species formed during metathesis can be unstable. For first and second-generation Grubbs catalysts (GI and GII), a common deactivation pathway involves the nucleophilic attack of a dissociated phosphine ligand on the methylidene intermediate.[2]
-
Metallacyclobutane Decomposition: The key metallacyclobutane intermediate in the catalytic cycle can undergo deprotonation by basic species, leading to catalyst decomposition.[9]
-
C-H Activation: An intramolecular pathway can occur where the catalyst activates a C-H bond on one of its own ligands (e.g., on the N-heterocyclic carbene or NHC ligand), leading to an irreversible transformation into an inactive complex.[10]
-
-
Reaction Conditions:
-
Temperature: Higher temperatures can accelerate both polymerization and catalyst decomposition. For Grubbs catalysts, methylidene intermediates derived from GI and GII have been shown to have half-lives that decrease significantly at higher temperatures (e.g., 55 °C).[2] Try running the reaction at a lower temperature (e.g., 0 °C) to see if catalyst lifetime improves.[11]
-
Solvent Effects: The choice of solvent can impact the rate of polymerization and catalyst stability.[8] Some solvents may contain stabilizing or destabilizing impurities. For example, purification of ethyl acetate was found to decrease the propagation rate in one study, suggesting the removal of a beneficial trace component.[8]
-
-
Problem 3: The resulting polymer has a broad molecular weight distribution (high dispersity, Đ).
-
Question: I successfully polymerized my monomer, but the resulting polymer has a very high dispersity (Đ > 1.5). I was expecting a more controlled, living polymerization. What went wrong?
-
Answer: A broad molecular weight distribution suggests that initiation is slow relative to propagation, termination reactions are significant, or chain transfer events are occurring. In an ideal living polymerization, all chains are initiated at the same time and grow at the same rate, with no termination or chain transfer.
Possible Causes & Solutions:
-
Slow Initiation: If the catalyst initiates slowly, new polymer chains are formed throughout the reaction, leading to a wide range of chain lengths at the end.
-
Catalyst Choice: Grubbs third-generation catalysts (G3) are known for their fast initiation rates and are often used when controlled polymerization is desired.[8] If you are using a slower-initiating catalyst, this could be the source of broad dispersity.
-
-
Chain Transfer Reactions:
-
Intermolecular Chain Transfer: The active catalyst on a growing polymer chain can react with a double bond on the backbone of another polymer chain ("backbiting" or intermolecular metathesis).[7] This scrambles the chain lengths and broadens the dispersity. This is more common with less strained monocyclic olefins but can occur under certain conditions.
-
Chain Transfer Agents (CTAs): Unintentional impurities, such as acyclic olefins, can act as chain transfer agents, terminating one chain and starting a new one. This is a technique used intentionally to control molecular weight in catalytic ROMP but is detrimental if uncontrolled.[12][13]
-
-
Catalyst Deactivation: As discussed in Problem 2, if the catalyst is deactivating during the reaction, chains that were initiated later will have less time to grow before the catalyst dies, contributing to a broader distribution of molecular weights.[8] Enhancing catalyst stability by purifying reagents and optimizing temperature is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound ROMP? A1: The most common catalysts are ruthenium-based olefin metathesis catalysts, particularly the family of Grubbs catalysts (First, Second, and Third Generation) and Hoveyda-Grubbs catalysts.[2] These are valued for their high activity and excellent tolerance to a wide variety of functional groups.[14] Other systems like Ziegler-Natta or metallocene catalysts can also be used, though their application to this compound is less documented.[1] Recently, metal-free, organocatalytic systems using hydrazines have been developed for the ROMP of cyclobutenes.[15][16]
Q2: What is the primary deactivation mechanism for Grubbs catalysts in the presence of amines or pyridines? A2: Amines and other N-heteroaromatics are Lewis bases that can deactivate Grubbs catalysts.[2] The nitrogen atom can coordinate directly to the ruthenium center, forming an inactive or less active complex.[3] In the case of Grubbs second-generation catalyst (GII), an excess of pyridine can lead to ligand exchange followed by a nucleophilic attack of the phosphine ligand on the methylidene intermediate, resulting in an inactive complex.[2] For primary alkylamines, deactivation can occur via rapid adduct formation followed by nucleophilic abstraction of the propagating alkylidene.[4][5]
Q3: Can a deactivated Grubbs catalyst be reactivated? A3: Reactivation is challenging and often specific to the catalyst and the deactivation pathway. Research has shown that a first-generation Hoveyda-Grubbs catalyst, after being decomposed by ethylene, could be partially reactivated by treatment with a specific substituted propyne-ol, which generated a new, active ruthenium indenylidene complex.[14] However, this method was not found to be effective for first or second-generation Grubbs catalysts.[14] In cases of inhibition by N-donor ligands like pyridine or 1-methylimidazole (MIM), the catalyst activity can be restored by adding an acid, such as phosphoric acid (H3PO4), which protonates the inhibiting ligand.[3]
Q4: How can I prevent catalyst deactivation caused by basic functional groups on my monomer? A4: The most effective strategy is to protect the problematic functional group before polymerization. For amines or N-heteroaromatics, this is typically done by converting them into their corresponding ammonium salts by adding an acid (e.g., HCl).[2][4] This protonation prevents the nitrogen's lone pair from interfering with the catalyst. Alternatively, amines can be converted to less nucleophilic forms like amides or carbamates.[2] Another strategy involves introducing bulky or electron-withdrawing substituents onto the N-heteroaromatic ring to reduce the nitrogen's basicity.[2]
Q5: Does solvent choice matter for catalyst stability and reaction rate? A5: Yes, solvent choice can significantly influence both the rate of polymerization and catalyst stability.[8] The polarity and coordinating ability of the solvent can affect the catalyst's activity. Furthermore, solvents can contain impurities that deactivate the catalyst. Rigorous purification of solvents is a critical step.[1] Interestingly, some studies have shown that purification can sometimes have a negative impact, suggesting that trace additives in "as-received" solvents can occasionally be beneficial, though relying on this is not a reproducible strategy.[8]
Data Presentation
Table 1: Impact of N-Donor Ligands on Grubbs Catalyst Activity
| Catalyst | Inhibiting Ligand | Equivalents (Ligand:Catalyst) | Effect on ROMP | Reactivation Method |
| Grubbs' Cat 1 | 1-Methylimidazole (MIM) | 1-5 | Reaction stopped | Addition of H3PO4 |
| Grubbs' Cat 1 | DMAP | 2-5 | Reaction stopped | Addition of H3PO4 |
| Grubbs' Cat 1 | Pyridine | 1-5 | Reaction slowed (>100x) | Addition of H3PO4 |
Data summarized from kinetic investigations on the reversible inhibition of Grubbs' catalyst.[3]
Table 2: Half-lives of Ruthenium Methylidene Intermediates at 55 °C
| Catalyst Source | Methylidene Intermediate | Half-life (t½) | Deactivation Byproduct |
| Grubbs' Cat 1 (GI) | [RuCl2(PCy3)(CH2)] | 40 min | CH3PCy3+Cl− |
| Grubbs' Cat 2 (GII) | [RuCl2(IMes)(CH2)] | 5 h 40 min | CH3PCy3+Cl− |
This data highlights the greater stability of the GII-derived intermediate compared to the GI-derived one under thermal stress. The deactivation involves phosphine attack on the methylidene.[2]
Experimental Protocols
Protocol 1: General Monomer and Solvent Purification for ROMP
This protocol describes a standard procedure for removing common catalyst inhibitors like water and oxygen.
Materials:
-
This compound monomer
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Activated alumina (neutral, Brockmann I, ~150 mesh)
-
Inert gas (Nitrogen or Argon) with Schlenk line or glovebox
-
Glass purification column
Procedure:
-
Activate Alumina: Bake the activated alumina under a high vacuum at >200 °C for at least 12 hours to ensure it is completely dry. Let it cool to room temperature under the inert atmosphere.
-
Pack Column: In a glovebox or under a positive flow of inert gas, pack a glass column with the activated alumina. A plug of glass wool at the bottom will retain the solid phase.
-
Solvent Purification: Pass the desired anhydrous solvent through the packed alumina column directly into a dry, nitrogen-flushed collection flask (e.g., a Straus flask).
-
Monomer Purification: Similarly, pass the liquid this compound monomer through a column of activated alumina.
-
Degassing (Freeze-Pump-Thaw): For ultimate purity, subject the purified monomer and solvent to at least three freeze-pump-thaw cycles.
-
Freeze the liquid using a liquid nitrogen bath.
-
Apply a high vacuum to remove dissolved gases.
-
Close the flask to the vacuum and thaw the liquid.
-
Repeat the cycle two more times.
-
-
Storage: Store the purified monomer and solvent in a glovebox or in sealed flasks under a positive pressure of inert gas. Use within a short period to prevent re-contamination.[1]
Protocol 2: In-Situ Protection of an Amine-Functionalized Monomer
This protocol is for polymerizing a monomer containing a basic amine group by converting it to an ammonium salt immediately before the reaction.
Materials:
-
Amine-functionalized this compound monomer
-
Purified solvent (e.g., DCM)
-
Grubbs catalyst (e.g., GII or GIII)
-
Anhydrous HCl solution (e.g., 2.0 M in diethyl ether)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Inside a glovebox, dissolve the amine-functionalized monomer in the purified solvent in a reaction vial.
-
While stirring, add a stoichiometric equivalent of the anhydrous HCl solution dropwise (1.0 to 1.1 equivalents relative to the amine groups).
-
Allow the mixture to stir for 10-15 minutes at room temperature to ensure complete salt formation. You may observe the formation of a precipitate if the ammonium salt is insoluble.
-
In a separate vial, dissolve the required amount of Grubbs catalyst in a small amount of the purified solvent.
-
Add the catalyst solution to the monomer salt solution/suspension to initiate the polymerization.
-
Proceed with the polymerization under the desired temperature and time conditions.
-
After polymerization, the polymer can be isolated, and the amine can be deprotected back to its free base form by washing with a mild aqueous base (e.g., NaHCO3 solution) if desired.
Visualizations
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for Ru-based metathesis catalysts.
Troubleshooting Workflow for Failed Polymerization
Caption: A logical workflow for troubleshooting common polymerization failures.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 3. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polythis compound and polynorbornene strands [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 14. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
analytical methods for detecting impurities in cyclobutene samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutene. The information is designed to offer direct assistance for specific issues encountered during the analytical detection of impurities.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound samples using various analytical techniques.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
| Problem / Question | Potential Causes | Suggested Solutions |
| Why am I seeing no peaks or very small peaks for my this compound sample? | - Syringe Issue: The syringe may be blocked or not drawing the sample correctly.- Incorrect Injection Port: The autosampler might be injecting into the wrong inlet.- No Carrier Gas Flow: The gas supply may be off, or there's a blockage.- Column Breakage: The column could be broken, often near the inlet or detector. | - Clean or replace the syringe.[1]- Verify the autosampler's injection port setting.- Check the gas supply and ensure all valves are open and flow rates are correct.[1]- Inspect the column for breaks and replace it if necessary.[1] |
| My this compound peak is broad and/or tailing. | - Column Overload: Injecting too much sample can saturate the column.- Incompatible Solvent: The solvent may not be appropriate for the stationary phase.- Dead Volume: Poorly fitted connections can create dead volume in the system.[1]- Column Contamination: Buildup of non-volatile residues can degrade performance. | - Reduce the injection volume or dilute the sample.[1]- Ensure the solvent is suitable for the stationary phase and has a lower boiling point than this compound.[1]- Check all fittings and connections to ensure they are properly installed.[1]- Clean the injector port, replace the septum and liner, and bake out the column.[1] |
| The retention time for my this compound peak is inconsistent. | - System Leak: Leaks in the carrier gas line can cause pressure fluctuations.- Fluctuations in Flow or Temperature: Unstable gas flow or oven temperature will affect retention time.- Column Aging: Over time, the stationary phase can degrade. | - Use an electronic leak detector to check all fittings, the septum, and connections.[1]- Ensure a stable gas supply and verify the GC oven's temperature control.[1]- Condition the column. If the problem persists, the column may need replacement.[1] |
| I'm observing significant baseline noise or drift. | - Contaminated Detector: The detector may be dirty.- Column Bleed: Operating the oven at a temperature exceeding the column's maximum limit can cause the stationary phase to bleed.- Contaminated Carrier Gas: Impurities in the carrier gas can elevate the baseline. | - Clean the detector according to the manufacturer's instructions.[1]- Ensure the oven temperature does not surpass the column's limit and condition the column.[1]- Use high-purity gases and ensure gas traps are functional.[1] |
High-Performance Liquid Chromatography (HPLC)
| Problem / Question | Potential Causes | Suggested Solutions |
| Why is the backpressure of my HPLC system too high? | - Blockage in the System: Frit, column, or tubing may be clogged.- High Mobile Phase Viscosity: The mobile phase may be too viscous for the current flow rate.- Incorrect Column: The installed column may have a smaller particle size than intended. | - Systematically check for blockages by loosening fittings, starting from the detector and moving backward.- Reduce the flow rate or adjust the mobile phase composition.- Verify that the correct column is installed. |
| My this compound peak is showing fronting. | - Column Overload: Too much sample is being injected.- Incompatible Sample Solvent: The sample is dissolved in a solvent stronger than the mobile phase. | - Dilute the sample or reduce the injection volume.- Dissolve the sample in the mobile phase or a weaker solvent. |
| I am seeing unexpected peaks in my chromatogram. | - Sample Carryover: Residual sample from a previous injection.- Contaminated Mobile Phase: Impurities in the solvent or additives.- Ghost Peaks: Can originate from the injection valve or sample degradation. | - Implement a robust needle wash program between injections.- Prepare fresh mobile phase using high-purity solvents.- Purge the injection system and investigate sample stability. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for detecting volatile impurities in this compound?
A1: Gas Chromatography (GC) is the most appropriate technique for analyzing volatile compounds like this compound and its volatile impurities.[1][2] For identification purposes, GC coupled with Mass Spectrometry (GC-MS) is highly effective as it provides both retention time data and mass spectral information for structural elucidation.[3][4]
Q2: How should I prepare calibration standards for this compound analysis?
A2: Given that this compound is a volatile liquid, standards should be prepared in a high-purity, volatile solvent in which it is soluble, such as methanol or hexane. It is crucial to prepare a stock solution and then perform serial dilutions to generate a calibration curve. To minimize evaporative losses, it is important to reduce the headspace in the standard vials and store them at a low temperature (e.g., 4°C).[1]
Q3: What type of GC column is recommended for this compound analysis?
A3: For a non-polar hydrocarbon like this compound, a non-polar or mid-polarity column is generally recommended. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5). For separating very light hydrocarbons, a Porous Layer Open Tubular (PLOT) column can also be very effective.[1][5]
Q4: My sample matrix is complex. How can I minimize interferences?
A4: Matrix effects can impact the accuracy of quantification. Using headspace GC is a primary method to reduce matrix interference, as non-volatile components are left behind.[1] If interferences persist, consider sample dilution to lower the concentration of interfering components or matrix matching, where you prepare your calibration standards in a blank matrix similar to your sample.[1]
Q5: Can HPLC be used for this compound analysis?
A5: While GC is generally preferred for volatile compounds, HPLC can be used, particularly for less volatile impurities or when derivatization is employed.[3][6] A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water could be a starting point.[7][8] However, due to this compound's volatility, special care must be taken during sample preparation and injection to prevent losses.
Q6: What role does NMR spectroscopy play in impurity analysis of this compound?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of unknown impurities and for quantitative analysis (qNMR).[9][10][11] It can provide detailed information about the molecular structure of impurities and can be used to determine the purity of a sample, sometimes without the need for a reference standard of the impurity itself.[10][12]
Q7: What are the key validation parameters for a quantitative method for this compound impurities?
A7: A validated analytical method should demonstrate specificity, linearity, range, accuracy, precision, and define the limit of detection (LOD) and limit of quantification (LOQ).[1]
Experimental Protocols
1. GC-MS Method for Volatile Impurity Profiling of this compound
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm I.D. x 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overload.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Dilute the this compound sample in high-purity hexane.
2. Quantitative ¹H NMR (qNMR) for Purity Assessment
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
Integrate a well-resolved signal of the this compound and a signal of the internal standard.
-
Calculate the purity of the this compound based on the integral values, the number of protons for each signal, the molecular weights, and the initial weights of the sample and the internal standard.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound impurities.
Caption: Logical approach to troubleshooting chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Quality Control and Analytical Methods of Cyclobutanone - LISKON [liskonchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. agilent.com [agilent.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. Separation of Cyclobutane, methylene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nuclear Magnetic Resonance Spectroscopy. Analysis of the Proton Spectrum of this compound [authors.library.caltech.edu]
- 10. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
Technical Support Center: Managing the Thermal Instability of Substituted Cyclobutenes
This guide is intended for researchers, scientists, and drug development professionals working with substituted cyclobutenes. It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and reference data to help manage the inherent thermal instability of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why are substituted cyclobutenes often thermally unstable?
A1: Cyclobutenes possess significant ring strain due to their four-membered ring structure, which forces C-C-C bond angles to be approximately 90° instead of the ideal 109.5° for sp³ carbons and 120° for sp² carbons.[1][2] This inherent strain makes them susceptible to thermal electrocyclic ring-opening, a process where the cyclobutene ring opens to form a more stable, conjugated 1,3-butadiene derivative.[3][4] This reaction is often thermodynamically favorable as it relieves the ring strain.
Q2: How do substituents on the this compound ring affect its thermal stability?
A2: Substituents have a significant electronic effect on the rate of thermal ring-opening.[5][6][7]
-
Substituents at C1/C2 (the double bond): The effects are generally minimal. Electron-donating groups can slightly raise the activation energy for ring-opening, while electron-accepting groups can slightly lower it.[5][6][7]
-
Substituents at C3/C4 (the single bond): These have a much more pronounced effect. The stability and the stereochemical outcome of the ring-opening are governed by "torquoselectivity".[8][9][10] Generally, electron-donating groups (e.g., alkyl, OR) prefer to rotate "outward" during the conrotatory ring-opening, while electron-withdrawing groups (e.g., CHO, NO) prefer to rotate "inward".[7][8][10] This preference is due to stabilizing orbital interactions in the transition state.[5][6]
Q3: What is "torquoselectivity" and why is it important?
A3: Torquoselectivity refers to the preference for one of the two possible conrotatory motions (clockwise or counter-clockwise twisting) during the thermal electrocyclic ring-opening of an asymmetrically substituted this compound.[8][10] This selectivity determines the stereochemistry of the resulting butadiene product. Understanding the electronic nature of your substituents is crucial for predicting the product's geometry and, in some cases, for explaining unexpected product ratios, which might arise from thermodynamic rather than kinetic control.[8]
Q4: Can I predict the temperature at which my substituted this compound will undergo ring-opening?
A4: Precisely predicting the temperature is difficult without experimental data or high-level computational analysis. However, you can make qualitative predictions. Cyclobutenes with strong electron-withdrawing groups at the C3/C4 position or those that relieve significant steric strain upon opening will generally react at lower temperatures. The activation energy for the ring-opening of unsubstituted this compound is around 33-35 kcal/mol, with reactions often occurring in the 150-200°C range.[11] Substituents can significantly alter this.
Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis, purification, or handling of substituted cyclobutenes.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of desired this compound; only butadiene product is isolated. | The reaction temperature was too high, causing in-situ ring-opening of the product.[8] | - Lower the reaction temperature. - If the reaction requires heat, use the minimum temperature and time necessary. - Consider alternative, lower-temperature synthetic routes like photochemical [2+2] cycloadditions.[12] |
| Product decomposes during purification by distillation. | The distillation temperature is high enough to induce thermal ring-opening. | - Use vacuum distillation to lower the boiling point. - Opt for non-thermal purification methods such as column chromatography at low temperatures (cold room) or recrystallization. |
| Product appears pure by NMR after chromatography, but decomposes upon solvent removal. | Localized heating from a rotary evaporator is causing thermal decomposition. | - Remove solvent at reduced pressure and minimal water bath temperature. - For highly sensitive compounds, remove solvent via high vacuum (lyophilization if applicable) without external heating. |
| An unexpected stereoisomer of the butadiene product is observed. | The reaction may be under thermodynamic control, where the initially formed (kinetically favored) diene isomerizes to a more stable one.[8] | - Analyze the reaction at earlier time points to observe the kinetic product. - Re-evaluate the predicted torquoselectivity. In some highly substituted systems, subsequent reactions of the diene can lead to isomerization.[8] |
| Difficulty confirming the presence of a highly unstable this compound. | The molecule is too transient to be isolated or observed directly under normal conditions.[13] | - Use an in-situ trapping experiment. Generate the this compound in the presence of a reactive trapping agent (e.g., a diene for a Diels-Alder reaction) to form a stable adduct.[13] - Characterize the stable adduct to confirm the transient existence of the this compound. |
Logical Workflow for Troubleshooting
The following diagram outlines a decision-making process for troubleshooting unexpected product formation.
Caption: Troubleshooting workflow for this compound instability.
Key Experimental Protocols
Protocol 1: Monitoring Thermal Ring-Opening by ¹H NMR Spectroscopy
This protocol is adapted for monitoring the isomerization of a generic substituted this compound.
Objective: To determine the kinetic parameters (rate constant, half-life) of the thermal ring-opening of a substituted this compound at a specific temperature.
Materials:
-
Substituted this compound of interest (high purity)
-
High-boiling deuterated NMR solvent (e.g., Toluene-d₈, DMSO-d₆)
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
NMR spectrometer
-
Constant temperature bath (oil bath or similar)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a precise amount of the substituted this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of Toluene-d₈).
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum at room temperature before any heating. Ensure the integration regions for unique, well-resolved peaks of both the starting this compound and the expected butadiene product are clearly defined.
-
Initiate Reaction: Place the sealed NMR tube into the constant temperature bath pre-heated to the desired temperature (e.g., 100 °C). Start a timer immediately.
-
Time-Course Monitoring: At regular intervals (e.g., every 15-30 minutes, depending on the expected reaction rate), remove the tube from the bath, quickly cool it in an ice bath to quench the reaction, and acquire a ¹H NMR spectrum.[14]
-
Data Analysis: For each time point, calculate the relative percentage of the starting material and product by comparing the integration values of their characteristic peaks.[14] Plot the natural logarithm of the starting material concentration vs. time. The slope of this line will be the negative of the rate constant (k) for a first-order reaction.
Protocol 2: Purification of a Thermally Labile this compound via Flash Chromatography
Objective: To purify a substituted this compound while minimizing thermal decomposition.
Materials:
-
Crude reaction mixture containing the this compound
-
Silica gel
-
Appropriate solvent system (determined by TLC)
-
Flash chromatography system
-
Collection tubes, pre-chilled
-
Ice baths
Procedure:
-
Preparation: If possible, perform this procedure in a cold room (e.g., 4 °C). If not, use jacketed columns with a cooling circulator.
-
Column Packing: Pack the column with silica gel using a pre-chilled eluent.
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel. Evaporate the solvent under reduced pressure without heating. Load the dry powder onto the top of the column.
-
Elution: Begin the chromatography, collecting fractions in tubes placed in an ice bath. Maintain a good flow rate to minimize the time the compound spends on the column.
-
Fraction Analysis: Analyze the fractions promptly by TLC to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions. Remove the solvent using a rotary evaporator with the water bath at room temperature or cooler. For extremely sensitive compounds, avoid the rotary evaporator and use a high-vacuum line to remove the solvent from the frozen sample.
-
Storage: Store the purified product at low temperatures (e.g., -20 °C or -80 °C) under an inert atmosphere (N₂ or Ar).
Reference Data
The stability of a this compound is directly related to the activation energy (Ea) of its ring-opening. Lower activation energies correspond to less stable compounds.
Table 1: Calculated Activation Energies for Ring-Opening of 1-Substituted Cyclobutenes
| Substituent at C1 | Type | Activation Energy (kcal/mol) | Relative Stability |
| -H (Unsubstituted) | - | 33.0 | Reference |
| -CH₃ | Weak Donor | 33.5 | Slightly Higher |
| -OH | Donor | 35.4 | Higher |
| -NH₂ | Strong Donor | 35.4 | Higher |
| -CN | Acceptor | 31.9 | Lower |
| -CHO | Strong Acceptor | 31.9 | Lower |
Data derived from theoretical studies. Absolute experimental values may vary, but trends are consistent.[5][6]
Table 2: Arrhenius Parameters for Thermal Isomerization of 1-Alkylcyclobutenes
This table provides experimental data for the gas-phase isomerization of several 1-alkylcyclobutenes to their corresponding dienes.[11]
| Compound | Temperature Range (°C) | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (log A, s⁻¹) |
| 1-n-Propylthis compound | 145–200 | 34.5 | 13.55 |
| 1-Isopropylthis compound | 145–200 | 34.7 | 13.55 |
| 1-Allylthis compound | 145–200 | 34.2 | 13.48 |
| 1-Cyclopropylthis compound | 145–200 | 34.1 | 13.48 |
Substituent Effects on Ring-Opening Pathway
The diagram below illustrates how substituents at the C3 position influence the transition state energy of the electrocyclic ring-opening, a key concept in torquoselectivity.
Caption: Substituent electronic effects on torquoselectivity.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions of Cyclobutenes. A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Thermal isomerization of cyclobutenes. Part 13.—1-n-Propylthis compound, 1-isopropylthis compound, 1-allylthis compound and 1-cyclopropylthis compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane
For Researchers, Scientists, and Drug Development Professionals
The inherent ring strain in small carbocycles makes them valuable synthons in organic chemistry, capable of undergoing a variety of ring-opening reactions to produce more complex acyclic structures. Among these, cyclobutene and cyclopropane are fundamental building blocks whose distinct electronic and structural properties lead to vastly different reactivity profiles. This guide provides an objective comparison of their performance in ring-opening reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.
Overview of Reactivity: Strain and Reaction Pathways
The reactivity of cyclobutane and cyclopropane in ring-opening reactions is primarily dictated by their respective ring strain. Cyclopropane possesses a significantly higher ring strain (approximately 27.5 kcal/mol) compared to this compound (approximately 26.5 kcal/mol, with additional strain from the C=C bond) and cyclobutane (approximately 26.3 kcal/mol). This higher strain makes the C-C single bonds in cyclopropane weaker and more susceptible to cleavage.[1][2]
-
This compound: Reactivity is dominated by concerted, pericyclic reactions governed by orbital symmetry rules. The presence of the π-system allows for electrocyclic ring-opening to form 1,3-dienes.[3][4]
-
Cyclopropane: Lacking a π-system, its ring-opening proceeds through higher-energy, non-concerted pathways, often involving biradical intermediates in thermal reactions, or through ionic pathways in the presence of electrophiles or nucleophiles.[5][6] It is generally more prone to undergo ring-opening reactions than cyclobutane.[1]
The logical relationship between ring structure and primary reaction type is visualized below.
Caption: Factors influencing the primary ring-opening pathways for this compound and cyclopropane.
This compound: Electrocyclic Ring-Opening
The most characteristic reaction of this compound is its thermal or photochemical conversion to 1,3-butadiene. This is a classic example of an electrocyclic reaction, a concerted process whose stereochemistry is dictated by the Woodward-Hoffmann rules.[4][7]
Thermal Ring-Opening
Under thermal conditions, the ring-opening of this compound proceeds via a conrotatory mechanism. In this process, the substituents at the C3 and C4 positions rotate in the same direction (both clockwise or both counter-clockwise) as the C-C σ-bond breaks.[3][8][9] This preserves the orbital symmetry of the highest occupied molecular orbital (HOMO) during the transformation.[10]
-
cis-3,4-dimethylthis compound yields cis,trans-2,4-hexadiene.[10]
-
trans-3,4-dimethylthis compound yields trans,trans-2,4-hexadiene.[10]
Caption: Conrotatory pathway for the thermal ring-opening of a substituted this compound.
Photochemical Ring-Opening
In contrast, photochemical ring-opening, induced by UV light, proceeds through a disrotatory mechanism. Here, the C3 and C4 substituents rotate in opposite directions. This is because photoexcitation promotes an electron to the next higher molecular orbital (the LUMO becomes the new HOMO), which has a different symmetry that must be conserved during the reaction.[7][11]
-
cis-3,4-dimethylthis compound yields trans,trans-2,4-hexadiene.[11]
Cyclopropane: Diverse Ring-Opening Mechanisms
Cyclopropane's high ring strain allows it to undergo ring-opening under a wider variety of conditions compared to this compound, though often with higher activation energies for purely thermal processes.
Thermal Isomerization
When heated to high temperatures (typically >400 °C), cyclopropane isomerizes to propene.[12] This reaction is not concerted and is understood to proceed through a trimethylene biradical intermediate.[6] The activation energy for this process is significantly higher than for the thermal ring-opening of this compound.
Caption: Biradical mechanism for the thermal isomerization of cyclopropane to propene.
Catalytic and Additive Ring-Opening
Cyclopropane behaves somewhat like an alkene, undergoing addition reactions that lead to ring-opening. These reactions typically occur under milder conditions than thermal isomerization.
-
Catalytic Hydrogenation: In the presence of a metal catalyst like Ni or Pt, cyclopropane is hydrogenated to propane.[13]
-
Electrophilic Addition: Reacts with halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr) to give 1,3-dihalopropanes and 1-halopropanes, respectively.[13][14]
-
Acid-Catalyzed Opening: Strong acids can protonate a C-C bond, leading to a carbocation intermediate that is trapped by a nucleophile.[15]
-
Donor-Acceptor (D-A) Cyclopropanes: Cyclopropanes substituted with both an electron-donating and an electron-accepting group are highly activated. They readily undergo nucleophilic ring-opening, often catalyzed by Lewis or Brønsted acids.[16][17][18][19]
Quantitative Data Comparison
The following table summarizes key quantitative data for the parent ring-opening reactions, highlighting the greater kinetic facility of the this compound electrocyclic reaction.
| Reaction | Reactant | Product(s) | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) |
| Thermal Electrocyclic Ring-Opening | This compound | 1,3-Butadiene | 32.5[4] | -12 (Exothermic)[20] |
| Thermal Isomerization | Cyclopropane | Propene | ~65[6][12] | -7.86 (Exothermic)[21] |
| Catalytic Hydrogenation | Cyclopropane | Propane | Varies with catalyst | -37.6 |
Note: Activation energies can vary based on substitution and experimental/computational methods.
Experimental Protocols
Protocol: Thermal Ring-Opening of a Substituted this compound
This protocol is a generalized procedure based on the thermal ring-opening of benzothis compound.
Objective: To generate and trap an ortho-quinodimethane intermediate via thermal electrocyclic ring-opening.
Materials:
-
Benzothis compound derivative
-
Dienophile (e.g., maleic anhydride)
-
High-boiling, inert solvent (e.g., toluene, xylene)
-
Reaction flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation: Under a nitrogen atmosphere, dissolve the benzothis compound derivative (1.0 equiv) and the dienophile (1.1 equiv) in anhydrous toluene in a round-bottom flask.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC, observing the disappearance of the starting material. The reaction time can vary from a few hours to overnight depending on the substituents.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting Diels-Alder adduct by column chromatography or recrystallization to isolate the final product.
Protocol: Brønsted Acid Catalyzed Ring-Opening of a Donor-Acceptor Cyclopropane
This protocol is a generalized procedure for the nucleophilic ring-opening of a D-A cyclopropane.[18]
Objective: To perform a Brønsted acid-catalyzed ring-opening of a D-A cyclopropane with an aromatic nucleophile.
Materials:
-
Donor-acceptor cyclopropane (e.g., 2-phenyl-1,1-cyclopropanedicarboxylate) (1.0 equiv)
-
Nucleophile (e.g., indole) (1.2 equiv)
-
Brønsted acid catalyst (e.g., triflic acid, 10 mol%)
-
Solvent (e.g., hexafluoroisopropanol - HFIP)
-
Reaction vial with magnetic stir bar
-
Inert atmosphere (optional, but good practice)
Procedure:
-
Preparation: To a vial, add the D-A cyclopropane, the nucleophile, and the solvent (HFIP).
-
Catalyst Addition: Add the Brønsted acid catalyst to the mixture at room temperature.
-
Reaction: Stir the reaction at ambient temperature.
-
Monitoring: Monitor the reaction by TLC until the starting cyclopropane is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the ring-opened product.
Caption: A generalized workflow for performing and isolating products from ring-opening reactions.
Conclusion
The ring-opening reactivities of this compound and cyclopropane are fundamentally different. This compound's reactivity is characterized by highly stereospecific, concerted electrocyclic reactions, providing elegant pathways to conjugated dienes with predictable stereochemistry based on thermal or photochemical conditions. In contrast, cyclopropane's greater ring strain makes it susceptible to a broader range of non-concerted ring-opening reactions, including thermal isomerization via biradical intermediates and various addition reactions under catalytic or ionic conditions. Understanding these distinct mechanistic pathways is crucial for leveraging these strained rings as versatile intermediates in chemical synthesis.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrocyclic reaction - Wikipedia [en.wikipedia.org]
- 8. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring opening of this compound to form 1,3-butadiene [chm.bris.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 14. pharmaacademias.com [pharmaacademias.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. scispace.com [scispace.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cyclobutene and Trans-cyclooctene in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Dienophile for Tetrazine Ligations.
In the rapidly evolving landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene has emerged as a powerful tool for site-specific bioconjugation. This reaction's high speed, specificity, and biocompatibility have propelled its use in a wide array of applications, from cellular imaging to in vivo pretargeting for diagnostics and therapy. Among the various strained alkenes, or dienophiles, employed, trans-cyclooctene (TCO) has long been the gold standard, celebrated for its exceptional reactivity. However, smaller alternatives like cyclobutene are also gaining traction. This guide provides an objective, data-driven comparison of this compound and trans-cyclooctene to aid researchers in selecting the most appropriate dienophile for their specific needs.
Performance Comparison: A Quantitative Look at Reactivity and Stability
The choice of a dienophile in a bioorthogonal reaction is often a trade-off between reactivity and stability. While a faster reaction is desirable for applications involving low concentrations of reactants or rapid biological processes, the dienophile must also be stable enough to persist in a complex biological environment until it encounters its tetrazine partner.
Trans-cyclooctene is renowned for its extraordinary reaction kinetics, with second-order rate constants for its reaction with tetrazines reaching up to 107 M-1s-1.[1] This rapid reactivity is attributed to the significant ring strain of the trans-double bond within the eight-membered ring.[1] Various derivatives of TCO have been developed to further enhance reactivity and improve stability and hydrophilicity.[2]
This compound, a smaller and less strained dienophile, reacts with tetrazines at a more moderate pace.[3] While significantly slower than TCO, its reaction rates are still faster than those of many other bioorthogonal reactions and are suitable for a range of applications.[4][5] The stability of aryl-substituted this compound derivatives has been shown to be reasonably good in aqueous buffers.[3]
Below is a summary of key quantitative data for the reaction of representative this compound and trans-cyclooctene derivatives with a common tetrazine partner.
| Dienophile Derivative | Abbreviation | Second-Order Rate Constant (k₂) with di-pyridyl-tetrazine (M⁻¹s⁻¹) | Stability Notes | Reference |
| This compound Derivatives | ||||
| Phenylthio this compound | ~0.04 - 0.15 | Over 80% remaining after 24h in 1:1 DMF/PBS at 37°C. | [3][5] | |
| Phenolic this compound | ~0.08 - 0.12 | Over 80% remaining after 24h in 1:1 DMF/PBS at 37°C. | [3] | |
| Trans-cyclooctene Derivatives | ||||
| trans-Cyclooctene | TCO | ~2,000 | Susceptible to isomerization to the unreactive cis-isomer, particularly in the presence of thiols or copper. | [6][7] |
| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000 | Increased reactivity due to steric effects. | [1] |
| (s)-5-hydroxymethyl-trans-cyclooctene | s-TCO | Reacts 160 times faster than TCO with 3,6-diphenyl-s-tetrazine. | More strained and reactive than TCO. | [2] |
| cis-dioxolane fused trans-cyclooctene | d-TCO | 27-fold rate enhancement compared to TCO. | Designed for increased stability and hydrophilicity. | [2] |
Reaction Mechanisms and Experimental Workflows
The underlying reaction for both this compound and trans-cyclooctene with tetrazines is an inverse-electron-demand Diels-Alder cycloaddition. The electron-deficient tetrazine (diene) reacts with the electron-rich, strained alkene (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. This irreversible release of nitrogen gas serves as a thermodynamic driving force for the reaction.
A typical experimental workflow for labeling a biomolecule, such as a protein, with a fluorescent dye using either this compound or trans-cyclooctene follows a similar two-step process. First, the protein is functionalized with the dienophile. Second, the dienophile-modified protein is reacted with a tetrazine-conjugated reporter molecule.
Detailed Experimental Protocols
The following are generalized protocols for the key steps in a bioorthogonal labeling experiment. Specific conditions, such as reaction times and reagent concentrations, may need to be optimized depending on the specific biomolecule, dienophile, and tetrazine probe being used.
Protocol 1: Functionalization of a Protein with a Dienophile-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a trans-cyclooctene or this compound N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0). Protein concentration should ideally be 1-5 mg/mL.
-
TCO-NHS ester or this compound-NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4-8.0).
-
Desalting column or size-exclusion chromatography (SEC) system for purification.
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). If necessary, exchange the buffer to PBS using a desalting column.
-
Prepare Dienophile Stock Solution: Immediately before use, dissolve the Dienophile-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dienophile stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Gentle mixing during incubation is recommended.
-
Purification: Remove the unreacted dienophile and byproducts by passing the reaction mixture through a desalting column or by SEC. The purified dienophile-modified protein can be stored according to its recommended conditions.
Protocol 2: Bioorthogonal Ligation of a Dienophile-Modified Protein with a Tetrazine Probe
This protocol describes the reaction between a dienophile-functionalized protein and a tetrazine-labeled molecule (e.g., a fluorescent dye).
Materials:
-
Dienophile-modified protein.
-
Tetrazine-labeled probe.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Prepare the dienophile-modified protein in the reaction buffer. Dissolve the tetrazine-labeled probe in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Add the tetrazine probe to the dienophile-modified protein solution. A 1.5- to 5-fold molar excess of the tetrazine probe is typically used.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction time will vary depending on the dienophile's reactivity. For TCO derivatives, the reaction is often complete within minutes. For this compound derivatives, a longer incubation time (e.g., 1-4 hours) may be required.[3] The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine (absorbance maximum ~520 nm).[8]
-
Purification (Optional): If necessary, remove the excess unreacted tetrazine probe using a desalting column or SEC.
-
Analysis: The resulting labeled protein can be analyzed by methods such as SDS-PAGE (for fluorescently labeled proteins) or mass spectrometry.
Conclusion and Outlook
The choice between this compound and trans-cyclooctene for bioorthogonal chemistry applications is dictated by the specific requirements of the experiment.
Trans-cyclooctene remains the undisputed champion for applications demanding extremely rapid kinetics, such as in vivo imaging or the labeling of low-abundance biomolecules.[9][10] The vast library of TCO derivatives provides a wide range of reactivity and physicochemical properties to suit various needs.[2] However, the stability of some of the more reactive TCOs can be a concern, and their larger size compared to this compound might be a disadvantage in certain contexts.
This compound offers a compelling alternative when blistering speed is not the primary concern.[3][11] Its smaller size makes it a "mini-tag" that is less likely to perturb the function of the biomolecule to which it is attached.[3] While its reaction rates are lower than those of TCO, they are still sufficient for many applications, and its synthesis from commercially available starting materials is straightforward.[3]
Future developments in this field will likely focus on the design of new dienophiles with an even better balance of high reactivity, enhanced stability, and minimal size. As the toolbox of bioorthogonal reactions continues to expand, researchers will be empowered with an increasingly sophisticated set of tools to probe and manipulate biological systems with unprecedented precision.
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Synthesis of Functionalized this compound Analogues for Bioorthogonal Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Concise Synthesis of Functionalized this compound Analogues for Bioorthogonal Tetrazine Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclobutene's Bond Angles: Experimental Reality vs. Computational Models
A detailed examination of the molecular geometry of cyclobutene reveals a fascinating interplay between experimental findings and theoretical predictions. This guide provides a comparative analysis of the bond angles of this compound as determined by experimental techniques and computational methods, offering valuable insights for researchers, scientists, and professionals in drug development.
The strained four-membered ring of this compound presents a unique case study in structural chemistry. Understanding the precise arrangement of its atoms is crucial for predicting its reactivity and designing novel molecules with desired properties. This comparison leverages data from established experimental protocols and various computational models to provide a comprehensive overview of the molecule's geometry.
Unveiling the Molecular Structure: A Tale of Two Approaches
The determination of molecular geometry, including bond angles, relies on two primary methodologies: experimental analysis and computational modeling. Experimental techniques, such as gas-phase electron diffraction and microwave spectroscopy, provide direct measurements of the atomic positions in a molecule. In contrast, computational methods, including ab initio and Density Functional Theory (DFT) calculations, utilize the principles of quantum mechanics to predict the most stable arrangement of atoms.
A logical workflow for comparing these two approaches is essential for a thorough understanding.
Illuminating Reaction Pathways: A Comparative Guide to the Validation of Cyclobutene Reaction Mechanisms with Isotopic Labeling
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. The electrocyclic ring-opening of cyclobutene, a fundamental process in organic chemistry, serves as a classic example where isotopic labeling has been instrumental in validating theoretical models. This guide provides a comparative analysis of how deuterium (²H) and carbon-13 (¹³C) labeling studies have elucidated the stereochemical course of this reaction, offering a powerful tool for mechanistic validation.
The thermal ring-opening of this compound to 1,3-butadiene is predicted by the Woodward-Hoffmann rules to proceed via a conrotatory mechanism. This means that the substituents on the breaking carbon-carbon single bond rotate in the same direction (both clockwise or both counter-clockwise). An alternative, disrotatory pathway, where the substituents rotate in opposite directions, is thermally forbidden. Isotopic labeling has provided elegant experimental proof for this theoretical prediction.
Distinguishing Pathways with Deuterium Labeling
Kinetic Isotope Effect (KIE) studies, particularly with deuterium, have been a cornerstone in validating the conrotatory mechanism. The KIE is a measure of the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes.
A key study by Baldwin et al. investigated the thermal isomerization of this compound-3,3,4,4-d₄. By analyzing the distribution of deuterium in the resulting butadiene products, they could infer the rotational preference during the ring-opening. A purely conrotatory process would lead to a specific stereoisomer of the deuterated butadiene, while a disrotatory mechanism would yield a different isomer. The experimental results overwhelmingly supported the conrotatory pathway.
Comparative Analysis of Deuterium Kinetic Isotope Effects
The following table summarizes representative secondary deuterium KIE data for the thermal ring-opening of this compound derivatives. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation and are sensitive to changes in hybridization and steric environment in the transition state.
| Labeled Compound | Temperature (°C) | kH/kD (per D) | Mechanistic Implication |
| cis-3,4-dimethylthis compound-3,4-d₂ | 150 | 1.08 | Supports a conrotatory transition state |
| Bicyclo[4.2.0]oct-7-ene-7,8-d₂ | 238.2 | 1.10 | Consistent with a direct disrotatory ring opening being disfavored[1] |
| 2,2,5,5-d₄-bicyclo[4.2.0]oct-7-ene | 250 | 1.04 | Rules out a rate-determining[1][2] hydrogen shift[1] |
Key Observation: The observed inverse or small normal KIEs are consistent with the tightening of out-of-plane bending modes at the methylene groups in the conrotatory transition state, providing strong evidence against a disrotatory mechanism which would be expected to show a more significant normal KIE.
Probing the Transition State with Carbon-13 Labeling
While deuterium KIEs are powerful for elucidating the motion of hydrogen atoms, ¹³C KIEs provide insight into the changes in bonding of the carbon skeleton during the reaction. For the this compound ring-opening, ¹³C KIEs at the breaking C-C bond and at the olefinic carbons can provide a detailed picture of the transition state structure.
A normal ¹³C KIE (k¹²/k¹³ > 1) is expected for the breaking of the C3-C4 bond, as the vibrational frequency of this bond is lower in the transition state. Conversely, an inverse KIE (k¹²/k¹³ < 1) might be expected for the carbons of the developing double bonds, reflecting an increase in bond order.
| Labeled Position | Expected ¹³C KIE (k¹²/k¹³) | Rationale |
| C3/C4 (breaking σ-bond) | > 1 (Normal) | Weakening of the C-C bond in the transition state. |
| C1/C2 (olefinic) | < 1 (Inverse) | Increased double bond character in the transition state. |
Note: Specific experimental values for ¹³C KIEs in the thermal ring-opening of simple cyclobutenes are less commonly cited in introductory literature but are a powerful tool in advanced mechanistic studies. The expected values are based on theoretical calculations and principles of KIEs.
Experimental Protocols: A Guide to Mechanistic Investigation
The validation of these reaction mechanisms relies on meticulous experimental procedures for the synthesis of isotopically labeled precursors and the precise analysis of the reaction products.
Synthesis of Deuterated this compound (General Protocol)
-
Starting Material: A suitable precursor, such as a cyclobutanone derivative.
-
Deuterium Incorporation: Reduction of the ketone with a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄) to introduce deuterium at a specific position.
-
Functional Group Manipulation: Conversion of the resulting alcohol to a leaving group (e.g., tosylate).
-
Elimination: Base-induced elimination to form the this compound double bond.
-
Purification: Purification of the deuterated this compound product, typically by gas chromatography.
Product Analysis: NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are crucial for determining the position and stereochemistry of deuterium labels in both the starting material and the butadiene product. The coupling constants and chemical shifts provide detailed structural information.
-
Mass Spectrometry (MS): MS is used to determine the isotopic composition of the products and to quantify the extent of label incorporation. For KIE studies, precise measurement of the ratio of labeled to unlabeled products is essential.
Visualizing Mechanistic Dichotomy
The following diagrams illustrate the logical framework for using isotopic labeling to differentiate between the conrotatory and disrotatory pathways.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of Cyclobutene and Cyclobutane
A comprehensive guide to the spectroscopic signatures of cyclobutene and cyclobutane, offering researchers, scientists, and drug development professionals a detailed comparison of their IR, Raman, NMR, and UV-Vis spectral properties. This guide provides supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of these foundational four-membered rings.
The subtle difference of a single double bond distinguishes this compound from its saturated counterpart, cyclobutane. This seemingly minor structural variation imparts significant differences in their chemical reactivity and physical properties, which are vividly reflected in their spectroscopic profiles. This guide provides a detailed comparative analysis of the key spectroscopic techniques used to characterize these molecules, offering a valuable resource for their identification and differentiation in various research and development settings.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | This compound | Cyclobutane | Key Differentiator(s) |
| IR Spectroscopy | C=C stretch (~1566 cm⁻¹), =C-H stretch (>3000 cm⁻¹) | Absence of C=C and =C-H stretches, prominent C-H stretches (<3000 cm⁻¹) | Presence of alkene-related vibrational modes in this compound. |
| Raman Spectroscopy | Strong, polarized C=C stretch (~1566 cm⁻¹) | Weaker C-C ring vibrations | The intense and polarized C=C stretching band is a hallmark of this compound. |
| ¹H NMR Spectroscopy | Olefinic protons (~6.0 ppm), Allylic protons (~2.5 ppm) | Single peak for all protons (~1.96 ppm) | Distinct chemical shifts for olefinic and allylic protons in this compound. |
| ¹³C NMR Spectroscopy | Olefinic carbons (~137 ppm), Allylic carbons (~33 ppm) | Single peak for all carbons (~22.4 ppm)[1] | Downfield shift of olefinic carbons in this compound. |
| UV-Vis Spectroscopy | λmax ~184-200 nm (π → π* transition) | Largely transparent above 200 nm | Presence of a π-system in this compound leads to UV absorption. |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. The most striking difference between the IR spectra of this compound and cyclobutane is the presence of bands associated with the carbon-carbon double bond in this compound.
This compound exhibits a characteristic C=C stretching vibration at approximately 1566 cm⁻¹. Additionally, the stretching vibrations of the vinyl C-H bonds (=C-H) appear at wavenumbers greater than 3000 cm⁻¹.
Cyclobutane , being a saturated alkane, lacks these features. Its IR spectrum is dominated by C-H stretching vibrations from its methylene (-CH₂) groups, which are typically observed below 3000 cm⁻¹ (around 2987 and 2887 cm⁻¹).[2] The spectrum also shows various CH₂ bending and ring deformation modes.[2]
| Vibrational Mode | This compound (cm⁻¹) | Cyclobutane (cm⁻¹) |
| =C-H Stretch | >3000 | - |
| C-H Stretch (CH₂) | ~2950 | ~2987, 2887[2] |
| C=C Stretch | ~1566 | - |
| CH₂ Scissoring | ~1440 | ~1447[2] |
| Ring Puckering | ~340 | ~145 |
| Ring Deformation | - | ~898[2] |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to IR spectroscopy. The C=C stretching mode in This compound gives rise to a strong and polarized band around 1566 cm⁻¹, making it a prominent feature in the Raman spectrum.
In contrast, the Raman spectrum of cyclobutane is characterized by weaker C-C stretching and ring puckering vibrations. The low-frequency ring-puckering mode in cyclobutane has been observed in the Raman spectrum at around 145 cm⁻¹.
| Vibrational Mode | This compound (cm⁻¹) | Cyclobutane (cm⁻¹) (Crystal Phase II at 20K) |
| C=C Stretch | ~1566 (Strong, Polarized) | - |
| CH₂ Stretch | ~2850-3100 | ~2850-3000 |
| Ring Puckering | ~340 | ~255[3] |
| Lattice Modes | - | 109, 106, 93, 46, 33[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound and cyclobutane are remarkably different due to the influence of the double bond.
¹H NMR: The proton NMR spectrum of This compound is characterized by two distinct signals. The olefinic protons attached to the double bond resonate significantly downfield, typically around 6.0 ppm. The allylic protons on the saturated carbons appear further upfield, at approximately 2.5 ppm.
In stark contrast, all eight protons in cyclobutane are chemically equivalent due to the molecule's symmetry and rapid conformational changes. This results in a single, sharp peak in the ¹H NMR spectrum at about 1.96 ppm.[4]
¹³C NMR: Similarly, the carbon-13 NMR spectrum of This compound displays two signals. The olefinic carbons are deshielded and appear at a chemical shift of approximately 137 ppm. The allylic carbons resonate at around 33 ppm.
For cyclobutane , the four carbon atoms are equivalent, leading to a single peak in the ¹³C NMR spectrum at approximately 22.4 ppm.[1]
| Nucleus | This compound (ppm) | Cyclobutane (ppm) |
| ¹H NMR | ||
| Olefinic (-CH=) | ~6.0 | - |
| Allylic (-CH₂-) | ~2.5 | - |
| Methylene (-CH₂-) | - | ~1.96[4] |
| ¹³C NMR | ||
| Olefinic (-C=) | ~137 | - |
| Allylic (-C-) | ~33 | - |
| Methylene (-C-) | - | ~22.4[1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The presence of the π-system in This compound allows it to absorb UV radiation. It exhibits a λmax (wavelength of maximum absorbance) in the range of 184-200 nm, corresponding to a π → π* electronic transition.
Cyclobutane , lacking any π-electrons, does not have any low-energy electronic transitions and is therefore largely transparent in the conventional UV-Vis region (above 200 nm).[5] This makes it a suitable solvent for UV-Vis spectroscopy.
Experimental Protocols
General Sample Preparation for Liquid Samples
For IR, Raman, and NMR spectroscopy, both this compound and cyclobutane can be analyzed as neat liquids. Given their volatility (boiling points: this compound ~2°C, cyclobutane ~12°C), samples should be handled in a well-ventilated fume hood and kept cool. For UV-Vis spectroscopy, solutions are prepared in a suitable transparent solvent.
FT-IR Spectroscopy of Volatile Liquids
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Sample Cell: A gas cell with KBr or NaCl windows is suitable for these volatile liquids. Alternatively, a sealed liquid cell with a very short path length can be used. For a quick qualitative spectrum, a drop of the liquid can be placed between two salt plates, but this is challenging for highly volatile samples.
-
Procedure:
-
Acquire a background spectrum of the empty gas cell or clean salt plates.
-
Introduce a small amount of the liquid into the gas cell, allowing it to vaporize, or carefully inject the liquid into the sealed liquid cell.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
FT-Raman Spectroscopy of Liquid Hydrocarbons
-
Instrumentation: A Fourier Transform (FT) Raman spectrometer, typically with a near-infrared (NIR) laser source (e.g., 1064 nm) to minimize fluorescence.
-
Sample Holder: A standard glass NMR tube or a capillary tube can be used to hold the liquid sample.
-
Procedure:
-
Carefully fill the NMR tube or capillary with the liquid sample.
-
Place the sample in the spectrometer's sample holder.
-
Optimize the laser focus and alignment to maximize the Raman signal.
-
Acquire the Raman spectrum. The number of scans and laser power may need to be adjusted to achieve a good signal-to-noise ratio.
-
NMR Spectroscopy of Organic Compounds
-
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Procedure:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences.
-
UV-Vis Spectroscopy of Hydrocarbons
-
Instrumentation: A UV-Visible spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, which has a UV cutoff around 195 nm). The concentration should be adjusted to give an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).
-
For cyclobutane, as it is transparent, it can be used as a solvent or a blank.
-
-
Procedure:
-
Fill a quartz cuvette with the solvent to be used as a reference (blank).
-
Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the reference cuvette with a quartz cuvette containing the sample solution.
-
Scan the UV-Vis spectrum over the desired wavelength range (e.g., 190-400 nm).
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound and cyclobutane.
Caption: General workflow for the spectroscopic comparison of this compound and cyclobutane.
References
- 1. High Sensitivity Monitoring of VOCs in Air through FTIR Spectroscopy Using a Multipass Gas Cell Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infrared and Raman spectra, conformational stability, ab initio calculations of structure, and vibrational assignment of ethynylmethyl cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.aip.org [pubs.aip.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
A Comparative Guide to the Kinetics of Substituted and Unsubstituted Cyclobutene Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
The thermal electrocyclic ring-opening of cyclobutene to 1,3-butadiene is a fundamental pericyclic reaction extensively studied for its stereospecificity and predictable kinetics governed by Woodward-Hoffmann rules. This guide provides a comparative analysis of the kinetic parameters associated with the ring-opening of unsubstituted this compound and its substituted analogues. Understanding how substituents influence reaction rates and activation energies is critical for applications in organic synthesis, materials science, and the design of thermally-responsive molecules.
Data Presentation: Kinetic Parameters
The rate of the thermal ring-opening of this compound is significantly influenced by the nature and position of substituents on the ring. Substituents can alter the activation energy of the reaction through steric and electronic effects, thereby accelerating or decelerating the isomerization process. The following table summarizes key kinetic data from various experimental studies, offering a quantitative comparison between the unsubstituted parent compound and several substituted derivatives.
| Compound | Substituent(s) | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Enthalpy of Activation (ΔH‡, kcal/mol) | Entropy of Activation (ΔS‡, cal/mol·K) |
| This compound | None | 150 | 2.0 x 10⁻⁴[1] | 32.5 | - | - |
| 1-Chlorothis compound | 1-Chloro | 150-200 | See Note 1 | 33.6 | - | - |
| 1-Bromothis compound | 1-Bromo | 151-185 | See Note 2 | 33.7 | - | - |
| 3-CF₃-Cyclobutene | 3-Trifluoromethyl | Theoretical | - | 38.9 (inward), 48.1 (outward)[2] | - | - |
| 3-CHF₂-Cyclobutene | 3-Difluoromethyl | Theoretical | - | See Note 3[2] | - | - |
| 3-CH₂F-Cyclobutene | 3-Fluoromethyl | Theoretical | - | See Note 3[2] | - | - |
| 3-tert-Butylthis compound | 3-tert-Butyl | Not Specified | - | See Note 4[3] | - | - |
| 3-(Trimethylstannyl)this compound | 3-Trimethylstannyl | Not Specified | - | See Note 4[3] | - | - |
Note 1: For 1-chlorothis compound, the Arrhenius equation is given by log(k/s⁻¹) = 13.26 - (140750 J mol⁻¹)/(2.303 RT)[4]. Note 2: For 1-bromothis compound, the Arrhenius equation is given by log(k/s⁻¹) = 13.53 - (141270 J mol⁻¹)/(2.303 RT)[4]. Note 3: Activation energies for fluorinated methyl substituents are highly dependent on the conformer and the direction of rotation (inward vs. outward)[2]. Note 4: A direct kinetic comparison showed that 3-(trimethylstannyl)this compound undergoes ring-opening to a mixture of Z and E dienes, while the sterically bulky 3-tert-butylthis compound exclusively yields the E diene, indicating different transition state energies[3][5].
Reaction Mechanism & Torquoselectivity
The thermal ring-opening of this compound is a conrotatory process, meaning the substituents at the breaking C-C bond rotate in the same direction (both clockwise or both counter-clockwise). In substituted cyclobutenes, this rotation can lead to two different diastereomeric products, and the preference for one rotational sense over the other is termed "torquoselectivity". This selectivity is governed by the electronic properties of the substituent: electron-donating groups typically rotate outward, while electron-withdrawing groups tend to rotate inward[6][7][8].
Figure 1. Torquoselectivity in this compound ring-opening.
Experimental Protocols: Kinetic Monitoring by ¹H NMR Spectroscopy
A common and effective method for determining the kinetic parameters of this compound ring-opening is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for real-time monitoring of the reaction progress by integrating the signals corresponding to the reactant and the product.
Objective: To determine the first-order rate constant (k) for the thermal isomerization of a this compound derivative.
Materials & Equipment:
-
High-field NMR spectrometer with variable temperature control
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, d₆-DMSO, depending on reactant solubility and required temperature)
-
This compound substrate
-
Internal standard (optional, e.g., mesitylene or a sealed capillary of benzene)
-
Constant temperature bath (oil bath)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound substrate (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.6 mL) directly in an NMR tube. If using an internal standard, add it to the solution.
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum of the sample at a low temperature where the reaction rate is negligible. This spectrum serves as the initial time point. Ensure proper shimming and tuning of the spectrometer[9].
-
Reaction Initiation: Place the NMR tube in a pre-heated constant temperature bath set to the desired reaction temperature (e.g., 80 °C). Start a timer immediately.
-
Time-Course Monitoring: At regular, recorded intervals (e.g., every 15-30 minutes), remove the NMR tube from the bath, quickly cool it in an ice bath to quench the reaction, and acquire a ¹H NMR spectrum[10]. Alternatively, for slower reactions, the entire experiment can be run directly inside the NMR probe with the temperature set accordingly[11].
-
Data Acquisition: For each time point, record a spectrum. The key is to monitor the decrease in the integral of a characteristic signal of the this compound reactant and the corresponding increase in the integral of a signal from the butadiene product[12].
-
Data Analysis:
-
Calculate the concentration or mole fraction of the this compound at each time point from the relative integrals.
-
The ring-opening is a first-order reaction. Therefore, plot the natural logarithm of the concentration of the this compound (ln[this compound]) versus time (t).
-
The plot should yield a straight line with a slope equal to -k, where k is the first-order rate constant. The relationship is described by the equation: ln[A]t = -kt + ln[A]₀.
-
The following diagram illustrates the general workflow for this kinetic experiment.
Figure 2. Workflow for NMR-based kinetic analysis.
References
- 1. Solved The isomerization of this compound to butadiene is | Chegg.com [chegg.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scispace.com [scispace.com]
- 4. Thermal isomerization of cyclobutenes. Part 18.—1-Chlorothis compound and 1-bromothis compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituent Effects on Rates and Stereoselectivities of Conrotatory Electrocyclic Reactions of Cyclobutenes. A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. ekwan.github.io [ekwan.github.io]
- 12. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to the Stability of Cyclobutene Isomers
For Researchers, Scientists, and Drug Development Professionals
The inherent ring strain and reactivity of the cyclobutene moiety make it a valuable building block in organic synthesis and a key structural motif in various biologically active molecules. Understanding the relative thermodynamic stabilities of substituted this compound isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and comprehending the energetic landscape of these strained four-membered rings. This guide provides an objective comparison of the stability of common this compound isomers, supported by experimental thermochemical data.
Relative Stabilities of this compound Isomers: A Quantitative Comparison
The thermodynamic stability of a molecule is inversely related to its potential energy; more stable molecules possess lower heats of formation. The heat of hydrogenation, the enthalpy change upon catalytic hydrogenation of an unsaturated compound to its corresponding saturated alkane, also serves as a powerful indicator of relative stability. A less negative (or smaller) heat of hydrogenation signifies a more stable alkene.
The following table summarizes key experimental thermodynamic data for several this compound isomers.
| Isomer | Structure | Type of Data | Value (kcal/mol) | Saturated Product |
| This compound | ![]() | Heat of Hydrogenation (ΔH°hyd) | -31.5[1] | Cyclobutane |
| 1-Methylthis compound | ![]() | Heat of Hydrogenation (ΔH°hyd) | -28.5[2] | Methylcyclobutane |
| Methylenecyclobutane | ![]() | Heat of Hydrogenation (ΔH°hyd) | -29.4[2] | Methylcyclobutane |
| 1,2-Dimethylthis compound | ![]() | Heat of Hydrogenation (ΔH°hyd) | -26.37[2] | cis-1,2-Dimethylcyclobutane[3] |
| Methylenecyclobutane | ![]() | Standard Enthalpy of Formation (ΔH°f) (gas) | 29.4 | N/A |
Note: The heat of hydrogenation for 1,2-dimethylthis compound leads to the formation of cis-1,2-dimethylcyclobutane, indicating the stereochemistry of the starting material or the reaction conditions favoring this isomer.
From the data, a clear trend in stability emerges. The introduction of a methyl group on the double bond in 1-methylthis compound leads to a less exothermic heat of hydrogenation compared to the parent This compound , indicating that the substituted isomer is more stable. This stabilizing effect is a common feature in alkenes and is attributed to hyperconjugation.
Interestingly, the exocyclic isomer, methylenecyclobutane , is less stable than its endocyclic counterpart, 1-methylthis compound , as evidenced by its more negative heat of hydrogenation. This observation highlights the general preference for endocyclic double bonds in small ring systems. The increased stability of the endocyclic isomer is often attributed to a more favorable arrangement of substituents and reduced ring strain.
Further substitution, as seen in 1,2-dimethylthis compound , results in the lowest heat of hydrogenation among the compared isomers, signifying the highest relative stability. This is consistent with the general principle that increased substitution on a double bond enhances its stability.
Experimental Determination of Thermodynamic Stability
The quantitative data presented in this guide are primarily derived from two key experimental techniques: bomb calorimetry and catalytic hydrogenation.
Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is a technique used to determine the heat of combustion of a substance at constant volume. From this value, the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample of the volatile this compound isomer is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation.
-
Bomb Assembly: The sealed sample is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb." A known length of fuse wire is positioned to contact the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
Pressurization: The bomb is purged and then filled with a large excess of pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the this compound isomer is then calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. Using Hess's Law and the known standard enthalpies of formation of carbon dioxide and water, the standard enthalpy of formation of the this compound isomer is determined.
Experimental Protocol: Catalytic Hydrogenation for Enthalpy of Hydrogenation
Catalytic hydrogenation measures the heat released when a compound reacts with hydrogen gas in the presence of a catalyst to become saturated.
Methodology:
-
Catalyst Preparation: A finely divided metal catalyst, typically platinum, palladium, or nickel, is suspended in a suitable solvent (e.g., acetic acid, ethanol) within a reaction vessel. The catalyst is often supported on an inert material like carbon (e.g., Pd/C).
-
System Setup: The reaction vessel is connected to a gas burette and a hydrogen source. The entire system is flushed with hydrogen to remove air.
-
Reactant Introduction: A known amount of the this compound isomer is introduced into the reaction vessel.
-
Reaction Initiation and Monitoring: The mixture is stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen gas. The reaction is initiated, and the consumption of hydrogen is measured over time using the gas burette. The temperature of the system is carefully monitored.
-
Calorimetric Measurement: In a calorimetric setup, the reaction vessel is placed within a calorimeter, and the heat evolved during the hydrogenation reaction is determined by measuring the temperature change of the surrounding medium.
-
Data Analysis: The heat of hydrogenation is calculated from the amount of heat released and the number of moles of the this compound isomer that reacted.
Factors Influencing this compound Isomer Stability
The relative stability of this compound isomers is governed by a combination of electronic and steric factors. The following diagram illustrates the key relationships influencing their thermodynamic stability.
Caption: Factors influencing the thermodynamic stability of this compound isomers.
This guide provides a foundational understanding of the comparative stability of this compound isomers, grounded in experimental data. For professionals in drug development and chemical research, a thorough grasp of these principles is essential for the rational design and synthesis of novel molecular entities.
References
assessing the efficiency of different catalysts for cyclobutene synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclobutene cores is a cornerstone of modern organic chemistry, providing access to strained ring systems that are valuable intermediates in the synthesis of complex molecules and pharmaceutical agents. The efficiency of this compound synthesis is highly dependent on the choice of catalyst, with different metals and ligand systems offering unique advantages in terms of yield, selectivity, and substrate scope. This guide provides a comparative analysis of prominent catalytic systems for this compound synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of cyclobutenes, primarily through [2+2] cycloaddition reactions of alkynes and alkenes, as well as other synthetic strategies. The data presented is a compilation from various sources and is intended to provide a general overview of catalyst efficiency. Direct comparison may be limited by variations in substrates and reaction conditions across different studies.
| Catalyst System | Typical Reaction | Substrate Scope | Yield (%) | Selectivity | Key Remarks |
| Gold (Au) | [2+2] Cycloaddition of alkynes and alkenes | Broad, tolerates various functional groups. | up to 95%[1] | High regioselectivity. Enantioselective variants are known.[2] | Sterically hindered cationic Au(I) complexes are often effective.[3] Can sometimes lead to 1,3-diene formation as a side product with certain substrates.[1] |
| Cobalt (Co) | [2+2] and [3+2] Cycloaddition of alkynes and alkenes/alkylidenecyclopropanes | Good for both internal and terminal alkynes. | up to 80%[4] | Ligand choice can influence chemoselectivity between Alder-ene and [2+2] cycloaddition products.[5] Enantioselective versions have been developed. | In situ generated Co(I) catalysts from stable Co(III) precursors offer practical advantages.[6] |
| Copper (Cu) | Radical cascade reaction of cyclobutanes | Starts from simple cyclobutanes to form highly functionalized cyclobutenes. | up to 93%[7] | Forms diaminated, disulfonylated, or tribrominated this compound derivatives.[7][8] | Involves the cleavage of multiple C-H bonds.[8][9] |
| Nickel (Ni) | Cross-electrophile coupling of homopropargyl halides and aryl/vinyl electrophiles | Provides access to polysubstituted cyclobutenes. | Good to excellent yields. | High chemo- and regioselectivity in a reductive 4-endo-dig cyclization.[10] | Offers a streamlined synthesis of complex this compound-containing compounds.[10][11] |
| Rhodium (Rh) | [2+2] Cycloaddition of terminal alkynes and electron-deficient alkenes | Effective for substrates with polar functional groups. | High yields[12] | Complete regioselectivity.[12] | Diene-ligated rhodium complexes are also used for asymmetric arylation of cyclobutenes.[13] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are generalized experimental protocols for key this compound synthesis reactions.
Gold-Catalyzed [2+2] Cycloaddition of Alkynes and Alkenes
This protocol is a generalized procedure based on common practices in gold-catalyzed cycloadditions.
Materials:
-
Gold(I) catalyst (e.g., JohnPhosAu(MeCN)SbF6, 5 mol%)
-
Alkyne (1.0 equiv)
-
Alkene (2.0 equiv)
-
Anhydrous solvent (e.g., Dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a nitrogen-filled glovebox, a reaction vial is charged with the gold(I) catalyst.
-
Anhydrous dichloroethane is added, followed by the alkyne and then the alkene.
-
The vial is sealed and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired this compound product.
Cobalt-Catalyzed [2+2] Cycloaddition
This protocol outlines a general procedure for cobalt-catalyzed cycloaddition reactions.
Materials:
-
Cobalt(II) bromide (CoBr2)
-
Phosphine ligand (e.g., dppp - 1,3-bis(diphenylphosphino)propane)
-
Reducing agent (e.g., Zinc powder)
-
Alkyne (1.0 equiv)
-
Alkene (1.2 equiv)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CoBr2, the phosphine ligand, and zinc powder.
-
Add anhydrous acetonitrile and stir the mixture at room temperature.
-
Add the alkene, followed by the alkyne to the reaction mixture.
-
The reaction is then heated to the desired temperature (e.g., 80 °C) and stirred for the required time.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the this compound.
Copper-Catalyzed Radical Cascade for this compound Synthesis from Cyclobutanes
This is a generalized protocol for the synthesis of functionalized cyclobutenes from cyclobutanes.
Materials:
-
Copper(I) bromide (CuBr, 10 mol%)
-
Cyclobutane starting material (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI, 3.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert atmosphere (Nitrogen)
Procedure:
-
A mixture of the cyclobutane substrate, CuBr, and NFSI is prepared in a reaction tube.[14]
-
Anhydrous acetonitrile is added under a nitrogen atmosphere.[14]
-
The tube is sealed, and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) for several hours.[14]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is evaporated, and the crude product is purified by column chromatography to give the functionalized this compound.[14]
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for a gold-catalyzed [2+2] cycloaddition and a general experimental workflow for catalyst screening.
Caption: Proposed catalytic cycle for gold-catalyzed [2+2] cycloaddition.
Caption: General experimental workflow for catalyst efficiency assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound synthesis [organic-chemistry.org]
- 4. DSpace [kb.osu.edu]
- 5. Cobalt Catalysis at the Crossroads: Cobalt-Catalyzed Alder−Ene Reaction versus [2 + 2] Cycloaddition [organic-chemistry.org]
- 6. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 7. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized this compound derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Cross-Electrophile Coupling to Access Polysubstituted Cyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to Theoretical Models for Predicting Cyclobutene Reactivity
The electrocyclic ring-opening of cyclobutene is a cornerstone of physical organic chemistry, serving as a fundamental model for understanding pericyclic reactions. The stereochemical outcome of this reaction is governed by subtle electronic and steric effects, making its accurate prediction a significant challenge and an area of active research. For scientists in fields ranging from materials science to drug development, understanding and predicting the reactivity of this compound derivatives is crucial for molecular design. This guide provides a comparative overview of the theoretical models used to predict this compound reactivity, supported by quantitative data and detailed protocols.
Comparison of Theoretical Models
A variety of computational models are employed to understand and predict the nuances of this compound reactivity, particularly the stereoselectivity (torquoselectivity) of its thermal ring-opening. The choice of model depends on the specific scientific question, the required accuracy, and the available computational resources.
| Theoretical Model | Primary Application for this compound Reactivity | Key Insights Provided | Relative Computational Cost |
| Woodward-Hoffmann Rules | Foundational prediction of stereochemical outcomes (conrotatory vs. disrotatory). | Provides a qualitative framework based on the conservation of orbital symmetry.[1] Predicts that thermal 4π electrocyclic reactions are conrotatory.[2] | N/A (Conceptual) |
| Frontier Molecular Orbital (FMO) Theory | Explaining substituent effects on torquoselectivity. | Analyzes the interaction between the frontier orbitals of the breaking σ-bond and the substituent.[3] Donor substituents prefer outward rotation, while acceptor substituents prefer inward rotation.[4] | Low |
| Density Functional Theory (DFT) | Calculating activation barriers, reaction pathways, and torquoselectivity. Widely used for its balance of accuracy and cost.[5] | Provides quantitative energy profiles and geometries of transition states.[2] Allows for the investigation of electronic effects through methods like Natural Bond Orbital (NBO) analysis. | Medium |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density topology to understand bonding changes and torquoselectivity.[6] | Identifies bond critical points and analyzes electronic reorganization throughout the reaction coordinate, offering a criterion for competitive vs. non-competitive pathways.[6][7] | Medium-High |
| Complete Active Space Self-Consistent Field (CASSCF) | Studying reactions with significant static correlation, such as photochemical reactions, and accurately describing the electronic structure of transition states in pericyclic reactions.[3][8] | Provides a high-level description of the electronic wavefunction, essential for understanding conical intersections in photochemical reactions and for benchmarking other methods.[9][10] | High |
| Machine Learning (ML) / AI | High-throughput screening and rapid prediction of reaction barrier heights without explicit transition state calculations.[11][12] | Leverages large datasets of calculated reactions to predict kinetic parameters, significantly accelerating the screening process.[13][14][15] | Low (for prediction) High (for training) |
Predicted Reactivity Data for Substituted Cyclobutenes
Computational models provide quantitative predictions that can be directly compared with experimental results. The following table summarizes key predictive data from the literature for the electrocyclic ring-opening of various this compound derivatives.
| This compound Derivative | Predicted Property | Value (kcal/mol) | Computational Method |
| 4-methyl-1,3,3-triethoxycarbonylthis compound | Preference for outward rotation (ΔΔH‡) | 6.0 | DFT (B3LYP) |
| 4-phenyl-1,3,3-trimethoxycarbonylthis compound | Preference for outward rotation (ΔΔH‡) | 7.9 | DFT (B3LYP)[2] |
| 4-phenyl-1-ethoxycarbonylthis compound | Preference for outward rotation (ΔΔH‡) | 6.9 | DFT (B3LYP)[2] |
| Generic 3-OH-cyclobutene | Calculated preference for outward rotation | 16.4 | Not Specified |
| cis-CBE-2a | Disrotatory barrier at force f | 18.0 | Broken-Symmetry DFT (B3LYP/6-31G)[16] |
| cis-CBE-2b | Disrotatory barrier at force f | 16.6 | Broken-Symmetry DFT (B3LYP/6-31G)[16] |
Workflow for Theoretical Prediction of this compound Reactivity
The process of theoretically predicting the reactivity of a novel this compound derivative follows a structured workflow. This involves selecting an appropriate computational model, performing calculations to locate transition states, and analyzing the output to determine reaction barriers and stereochemical preferences.
Caption: A typical workflow for the computational prediction of this compound reactivity.
Detailed Methodologies
For researchers looking to apply these models, detailed and replicable protocols are essential. Below are representative protocols for both experimental kinetic analysis and common computational approaches.
Experimental Protocol: ¹H NMR Kinetic Study of this compound Ring-Opening
This protocol describes a typical experiment to determine the kinetic parameters of a thermal this compound ring-opening reaction.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound derivative.
-
Dissolve the sample in a known volume (e.g., 0.7 mL) of a high-boiling deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) in an NMR tube. The choice of solvent is critical to ensure it does not react with the substrate and can reach the desired reaction temperature.
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) of a known concentration. This allows for the precise quantification of reactant and product concentrations over time.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Pre-heat the NMR probe to the desired reaction temperature (e.g., 80 °C). Allow sufficient time for temperature equilibration.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) at room temperature before heating to confirm the purity of the starting material and establish initial concentrations.
-
Insert the NMR tube into the pre-heated probe to initiate the reaction.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data collection should be adjusted based on the expected reaction rate (e.g., every 15 minutes for a moderately fast reaction). Each spectrum should include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
For each time point, integrate the signal of a characteristic peak for the this compound reactant and a characteristic peak for the butadiene product.
-
Normalize these integrals against the integral of the internal standard to determine the concentration of the reactant [A] and product [P] at each time point.
-
Plot ln[A] vs. time. If the plot is linear, the reaction is first-order. The negative of the slope gives the rate constant, k.
-
The activation enthalpy (ΔH‡) and entropy (ΔS‡) can be determined by measuring the rate constant at several different temperatures and constructing an Eyring plot (ln(k/T) vs. 1/T).
-
Computational Protocol: DFT Calculation of a Thermal Ring-Opening Barrier
This protocol outlines the steps to calculate the activation energy for the conrotatory ring-opening of a substituted this compound using Density Functional Theory.
-
Software and Method Selection:
-
Use a quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Select a suitable DFT functional and basis set. The B3LYP functional with the 6-31G(d) basis set is a common and well-benchmarked choice for these systems.[5]
-
-
Input Structure Preparation:
-
Build the 3D structures of the this compound reactant and the expected s-cis butadiene product.
-
-
Reactant and Product Optimization:
-
Perform a geometry optimization and frequency calculation for both the reactant and the product.
-
Confirm that the optimizations have converged to true minima on the potential energy surface by ensuring there are no imaginary frequencies.
-
-
Transition State (TS) Search:
-
Perform a transition state search (e.g., using the Berny algorithm with Opt=TS in Gaussian). An initial guess for the TS geometry can be generated using a synchronous transit-guided quasi-Newton (QST2) method, providing the reactant and product structures.
-
The TS search will locate the saddle point connecting the reactant and product.
-
-
TS Verification and Analysis:
-
Perform a frequency calculation on the optimized TS geometry.
-
A true transition state is characterized by having exactly one imaginary frequency.[6]
-
Visualize the imaginary frequency's vibrational mode to confirm that it corresponds to the C-C bond breaking and conrotatory motion of the substituents, leading from the reactant to the product.
-
-
Energy Calculation:
-
The electronic energies of the optimized reactant (E_Reactant) and transition state (E_TS) are obtained from the output files.
-
Add the zero-point vibrational energy (ZPVE) corrections from the frequency calculations to the electronic energies to obtain the total energies at 0 K.
-
The activation barrier is calculated as: ΔE‡ = (E_TS + ZPVE_TS) - (E_Reactant + ZPVE_Reactant).
-
To compare with experimental data, thermal corrections can be added to calculate the activation enthalpy (ΔH‡) or Gibbs free energy (ΔG‡) at a specific temperature.
-
References
- 1. fiveable.me [fiveable.me]
- 2. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. may.chem.uh.edu [may.chem.uh.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CASSCF Calculations Reveal Competitive Chair (Pericyclic) and Boat (Pseudopericyclic) Transition States for the [3,3] Sigmatropic Rearrangement of Allyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uregina.ca [uregina.ca]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Predicting Reaction Barrier Heights - sc23 [sc23.mghpcc.org]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. Predicting Chemical Reaction Barriers with a Machine Learning Model (Journal Article) | OSTI.GOV [osti.gov]
- 15. Fast, accurate, and generalizable reaction barrier predictions using machine learning and transfer learning - American Chemical Society [acs.digitellinc.com]
- 16. Structure–property relationships for the force-triggered disrotatory ring-opening of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00253B [pubs.rsc.org]
A Comparative Analysis of Cyclobutene's Reactivity and Stability in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavior of cyclobutene and its derivatives in various solvent systems. Understanding the profound impact of the solvent on the stability, reaction kinetics, and reaction pathways of this strained four-membered ring is crucial for its effective utilization in organic synthesis and the development of novel therapeutics. This document summarizes key experimental data, details relevant experimental protocols, and visualizes important reaction mechanisms and workflows.
Data Presentation: Solvent Effects on this compound Reactions
The choice of solvent can significantly influence the outcome of reactions involving this compound derivatives. The following table summarizes quantitative data from studies on the thermal isomerization and photochemical cycloreversion of substituted cyclobutenes in different solvents.
| Reaction | Substrate | Solvent | Dielectric Constant (ε) | Rate Constant (k) at 180°C (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Quantum Yield (Φ) |
| Thermal Isomerization | 1,2-Dimethylthis compound | 1-Dodecene | ~2.0 | 1.18 x 10⁻³ | 34.6 | N/A |
| Dimethylphthalate | ~8.5 | 1.34 x 10⁻³ | 35.2 | N/A | ||
| Benzonitrile | ~25.2 | 0.93 x 10⁻³ | 34.4 | N/A | ||
| Photochemical Cycloreversion | 1-Phenylthis compound | Cyclohexane | 2.02 | N/A | N/A | 0.2 - 0.3 |
| Acetonitrile | 37.5 | N/A | N/A | 0.2 - 0.3 | ||
| Methanol | 32.7 | N/A | N/A | See note |
Note on 1-Phenylthis compound in Methanol: In addition to cycloreversion, 1-phenylthis compound undergoes a solvent addition reaction when irradiated in methanol.[1]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are representative protocols for studying the thermal and photochemical reactions of this compound.
Protocol 1: Kinetic Analysis of the Thermal Ring-Opening of a this compound Derivative via NMR Spectroscopy
This protocol describes a method for determining the first-order rate constant of the thermal isomerization of a this compound derivative to its corresponding 1,3-butadiene.
Materials:
-
Substituted this compound (e.g., 1,2-dimethylthis compound)
-
High-boiling NMR solvent (e.g., dimethyl sulfoxide-d₆, toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes with appropriate caps
-
Constant temperature oil bath or NMR spectrometer with variable temperature capabilities
-
NMR spectrometer
Procedure:
-
Prepare a solution of the substituted this compound (e.g., 0.05 M) and the internal standard (e.g., 0.05 M) in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube and seal it.
-
Acquire an initial ¹H NMR spectrum at room temperature to serve as the t=0 reference.
-
Place the NMR tube in a pre-heated oil bath or the NMR probe set to the desired reaction temperature (e.g., 150°C).
-
At regular time intervals, remove the sample from the heat source (if using an oil bath) and rapidly cool it in an ice bath to quench the reaction. Acquire a ¹H NMR spectrum. If using a variable temperature NMR, spectra can be acquired at the reaction temperature at set time points.[2][3]
-
Integrate the signals corresponding to a proton on the this compound reactant and a proton on the butadiene product, as well as the signal from the internal standard.
-
The concentration of the reactant and product at each time point can be determined relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of the this compound derivative versus time. The slope of the resulting line will be equal to the negative of the first-order rate constant (-k).
Protocol 2: Photochemical [2+2] Cycloaddition for the Synthesis of a Cyclobutane Derivative
This protocol outlines a general procedure for a catalyst-free photochemical [2+2] cycloaddition to form a cyclobutane ring, adapted from a procedure for the reaction of N-alkyl maleimides with alkenes.[4]
Materials:
-
Alkene (2.0 equivalents)
-
N-alkyl maleimide (1.0 equivalent)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Glass vial with a rubber septum
-
Source of inert gas (e.g., Argon)
-
UVA LED lamp (e.g., 370 nm)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Column chromatography setup (silica gel, appropriate eluent)
Procedure:
-
In a glass vial, dissolve the N-alkyl maleimide and the alkene in the chosen solvent.
-
Seal the vial with a rubber septum and purge the solution with an inert gas, such as argon, for 10-15 minutes while stirring to remove dissolved oxygen.[4]
-
Place the reaction vial in proximity to the UVA LED lamp and irradiate the mixture with constant stirring at room temperature.[4]
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), turn off the lamp and stop the stirring.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to isolate the desired cyclobutane product.[4]
Visualizations of Key Processes
Reaction Mechanism: Thermal Ring-Opening of this compound
The thermal electrocyclic ring-opening of this compound to 1,3-butadiene proceeds through a concerted mechanism. According to the Woodward-Hoffmann rules, this 4π-electron system undergoes a conrotatory ring-opening, where the substituents on the breaking sigma bond rotate in the same direction.
Caption: Thermal electrocyclic ring-opening of this compound.
Experimental Workflow: Kinetic Analysis in a Solvent System
The following diagram illustrates a typical workflow for studying the kinetics of a this compound reaction in a specific solvent.
Caption: Workflow for kinetic analysis of this compound reactions.
References
Safety Operating Guide
Proper Disposal of Cyclobutene: A Guide for Laboratory Professionals
For immediate reference, treat cyclobutene as a flammable and potentially hazardous chemical waste. Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound, researchers, scientists, and drug development professionals must handle its disposal with caution. The following guidance is based on established protocols for managing flammable, reactive, and cyclic hydrocarbons. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a flame-retardant lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: this compound, Flammable Liquid".[1]
-
-
Waste Segregation:
-
Container Management:
-
Use a container made of a material compatible with flammable hydrocarbons.
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[4][5]
-
Ensure the container is stored in secondary containment to manage any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or hazardous waste management provider to schedule a pickup for the this compound waste.[6]
-
Provide them with accurate information about the waste stream.
-
The recommended final disposal method is typically through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Never pour this compound down the drain or dispose of it in the regular trash. [5][6][7]
-
Comparative Hazard Data for Related Compounds
Due to the lack of specific quantitative data for this compound, the following table summarizes information for structurally similar or related compounds to provide a safety context. This data should be used for risk assessment with caution.
| Property | Cyclobutane | 1-Ethenylthis compound (Vinylcyclobutane) | 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- |
| Primary Hazards | Flammable Gas, Potential for explosion.[4] | Flammable, Potential for hazardous polymerization, May form explosive peroxides upon storage.[8] | Causes skin and serious eye irritation.[7] |
| Physical State | Gas that condenses to a liquid at 55°F.[5] | Assumed to be a liquid at room temperature.[8] | Solid.[7] |
| Solubility in Water | Insoluble.[5] | Data not readily available. | Soluble.[7] |
| Incompatible Materials | Oxidizing agents.[4] | Oxidizers, acids, bases.[1] | Strong oxidizing agents, Strong bases.[7] |
| Disposal Consideration | Dispose of as hazardous waste.[4] | Treat as flammable and potentially hazardous chemical waste.[1] | Dispose of contents/container to an approved waste disposal plant.[7] |
Experimental Protocols
Specific experimental protocols for the neutralization or disposal of this compound are not detailed in the available safety literature. The standard and recommended procedure is collection and disposal via a certified hazardous waste management service. Any attempt at chemical neutralization should only be performed by highly trained personnel after a thorough risk assessment and with the explicit approval of the institutional EHS department.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and necessary steps for the safe and compliant disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclobutene
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of cyclobutene. It is intended for all researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these procedures is mandatory.
This compound, a highly flammable and reactive cycloalkene, demands meticulous handling to mitigate risks of ignition, unintended reactions, and exposure. This guide outlines the essential personal protective equipment (PPE), emergency procedures, and operational workflows to ensure the safety of laboratory personnel and the integrity of research.
Essential Personal Protective Equipment (PPE)
The primary defense against the hazards of this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Tightly fitting, compliant with EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles. | Protects against splashes, vapors, and airborne particles. A face shield provides a secondary layer of protection for the entire face.[1] |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves (e.g., Butyl rubber, Viton®). | Prevents skin contact with this compound. Gloves must be inspected for integrity before each use and disposed of properly after handling.[2] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | Fire/flame resistant and impervious material. An apron should be worn over the lab coat. | Protects skin and personal clothing from contamination and potential splashes.[1] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must occur within a certified and properly functioning chemical fume hood. | Minimizes inhalation exposure to flammable and potentially harmful vapors.[1] |
| Air-Purifying Respirator (APR) | For emergency situations (e.g., spills) outside of a fume hood. Must be equipped with organic vapor cartridges. | Provides respiratory protection in the event of an unexpected release of this compound vapors. |
Emergency Protocols
Immediate and appropriate responses to emergencies are critical. The following table outlines procedures for various emergency scenarios.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5] |
| Spill or Leak | Evacuate personnel from the area. Remove all ignition sources. Ventilate the area. For small spills, absorb with an inert material and place in a suitable, closed container for disposal. For large spills, follow emergency response protocols.[6] |
| Fire | Use dry chemical, CO2, or water spray to extinguish the fire.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode in a fire.[6] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound from acquisition to disposal.
1. Pre-Handling Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest emergency shower and eyewash station.[6]
-
Prepare all necessary equipment and reagents for the experiment.
-
Have appropriate waste containers ready for this compound and contaminated materials.
2. Handling:
-
All manipulations of this compound must be conducted within a chemical fume hood.[1]
-
Ground and bond metal containers during transfer to prevent static discharge.[6]
-
Avoid contact with skin and eyes.[2]
-
Store in a cool, well-ventilated area away from oxidizing agents and sources of ignition.[6][7]
3. Post-Handling:
-
Properly label and store any remaining this compound.
-
Decontaminate the work area.
-
Dispose of all waste materials according to the disposal plan.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Waste this compound: This is considered hazardous waste and must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][5] Do not discharge to sewer systems.[2]
-
Contaminated Materials: Labware (e.g., pipette tips, vials), gloves, and absorbent materials contaminated with this compound should be collected in a suitable, closed container, labeled as hazardous waste, and disposed of according to institutional and regulatory guidelines.[2]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the essential steps for safely handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




